Product packaging for Triticonazole(Cat. No.:CAS No. 138182-18-0)

Triticonazole

Cat. No.: B8074066
CAS No.: 138182-18-0
M. Wt: 317.8 g/mol
InChI Key: PPDBOQMNKNNODG-NTEUORMPSA-N
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Description

(5E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentanol is a member of the class of cyclopentanols carrying 1,2,4-triazol-1-ylmethyl and 4-chlorobenzylidene and geminal dimethyl substituents at positions 1, 2 and 5 respectively. It is a member of triazoles, a member of monochlorobenzenes, a member of cyclopentanols, a tertiary alcohol and an olefinic compound.
Triticonazole is a seed treatment fungicide for the control of common bunt, loose smut and covered smut on barley, oats and wheat by inhibiting sterol demethylation.
a fungicide this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClN3O B8074066 Triticonazole CAS No. 138182-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O/c1-16(2)8-7-14(9-13-3-5-15(18)6-4-13)17(16,22)10-21-12-19-11-20-21/h3-6,9,11-12,22H,7-8,10H2,1-2H3/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDBOQMNKNNODG-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=CC2=CC=C(C=C2)Cl)C1(CN3C=NC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC/C(=C\C2=CC=C(C=C2)Cl)/C1(CN3C=NC=N3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029647
Record name (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
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Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 9.3 mg/L at 20 °C, independent of pH
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.326-1.369 at 20 °C
Record name Triticonazole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: <1X10-5 mPa at 50 °C, Slight decomposition at 180 °C
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
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Color/Form

White powder

CAS No.

131983-72-7, 138182-18-0
Record name Triticonazole [ISO]
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Record name (5E)-5-[(4-Chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)cyclopentanol
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Record name Cyclopentanol, 5-[(4-chlorophenyl)methylene]-2,2-dimethyl-1-(1H-1,2,4-triazol-1-ylmethyl)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRITICONAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Triticonazole
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

139-140.5 °C
Record name Triticonazole
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7944
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Chemical Properties of Triticonazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and mechanism of action of Triticonazole. It includes detailed experimental protocols for its analysis and a summary of its key quantitative data.

Chemical Structure and Identity

This compound, a member of the triazole class of fungicides, is chemically designated as (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol[1]. Its molecular formula is C₁₇H₂₀ClN₃O[1][2]. The structure features a cyclopentanol core substituted with a 1,2,4-triazol-1-ylmethyl group, a 4-chlorobenzylidene group, and two methyl groups at the C2 position[1].

This compound is a chiral compound and exists as a racemic mixture of two stereoisomers: (R)- and (S)-triticonazole[3]. These enantiomers exhibit different biological activities, with the (R)-isomer being at least three times more potent as a fungicide than the (S)-isomer[3].

Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway (Fungus) Lanosterol Lanosterol Intermediate Epoxy-Intermediate Lanosterol->Intermediate C14-Demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound This compound->Inhibition QuEChERS_Workflow start Homogenized Sample (5g Plant/Soil) extraction Add 10mL Acetonitrile Add 10mL Water Add 4g MgSO4 + 1g CH3COONa start->extraction vortex_centrifuge1 Vortex Mix Centrifuge (4000 rpm, 10 min) extraction->vortex_centrifuge1 collect_supernatant Collect Acetonitrile Supernatant vortex_centrifuge1->collect_supernatant cleanup Dispersive SPE (d-SPE) Cleanup Add 750mg MgSO4 Add 150mg PSA Add 50mg Carbon Sorbent collect_supernatant->cleanup vortex_centrifuge2 Vortex Mix Centrifuge cleanup->vortex_centrifuge2 final_extract Collect Final Extract vortex_centrifuge2->final_extract analysis GC-MS/MS Analysis final_extract->analysis

References

Triticonazole: A Technical Guide to its Properties and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicide Triticonazole, focusing on its core physicochemical properties, mechanism of action, and relevant experimental methodologies. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Core Properties of this compound

This compound is a broad-spectrum, systemic triazole fungicide. Its key quantitative data are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 131983-72-7[1]
Molecular Weight 317.81 g/mol [2]
Molecular Formula C₁₇H₂₀ClN₃O[2]
Melting Point 139-140.5 °C[2]
Water Solubility 9.3 mg/L at 20 °C[2]
Log Kow (Octanol-Water Partition Coefficient) 3.29 at 20 °C[2]
Vapor Pressure <1 x 10⁻⁵ mPa at 50 °C[2]

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] Like other azole antifungals, this compound specifically inhibits the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[3][4]

This enzyme is critical for the conversion of lanosterol to ergosterol. By inhibiting this step, this compound causes a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal cell.[5] This disruption of sterol composition alters the integrity and function of the cell membrane, leading to the inhibition of fungal growth and eventual cell death.

The following diagram illustrates the signaling pathway of ergosterol biosynthesis and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA ... Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate ... Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate ... Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene synthase Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol ... Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound 14-alpha demethylase (CYP51) 14-alpha demethylase (CYP51) This compound->14-alpha demethylase (CYP51) Inhibits Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis Protein_Structure Obtain/Model Protein 3D Structure (CYP51) Protein_Preparation Prepare Protein (Add Hydrogens, etc.) Protein_Structure->Protein_Preparation Ligand_Structure Generate Ligand 3D Structure (this compound) Ligand_Preparation Optimize Ligand Geometry Ligand_Structure->Ligand_Preparation Define_Binding_Site Define Binding Site Grid Box Protein_Preparation->Define_Binding_Site Run_Docking Run Docking Simulation Ligand_Preparation->Run_Docking Define_Binding_Site->Run_Docking Analyze_Poses Analyze Binding Poses and Scores Run_Docking->Analyze_Poses Visualize_Interactions Visualize Ligand-Protein Interactions Analyze_Poses->Visualize_Interactions

References

Triticonazole: A Comprehensive Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum triazole fungicide extensively used in agriculture for the control of seed and soil-borne fungal pathogens in cereals and other crops.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][3] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and visual representations of its mechanism of action and analytical workflows. All quantitative data are summarized in structured tables for ease of reference.

Chemical Identity and Physical Properties

This compound is chemically known as (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol.[4] It is a white, odorless crystalline powder.[4] A comprehensive summary of its physical and chemical properties is presented in Table 1.

PropertyValueReference(s)
IUPAC Name (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol[1][4]
CAS Number 131983-72-7[2][3][4][5][6]
Chemical Formula C₁₇H₂₀ClN₃O[2][3][4][6]
Molecular Weight 317.81 g/mol [2][3][5][6]
Melting Point 139-140.5 °C[2][4]
Boiling Point Decomposes before boiling. A predicted value is 498.7 °C at 760 mmHg.[7][8]
Appearance White to off-white crystalline powder[2][4][7]
Odor Odorless at 22 °C[4][7]
Water Solubility 9.3 mg/L at 20 °C (independent of pH)[4][7]
Solubility in Organic Solvents (at 20 °C) - DMSO: 100 mg/mL - Methanol: 18,200 mg/L - Acetone: 74,500 mg/L - Toluene: 12,600 mg/L - Hexane: 120 mg/L[5][8]
Vapor Pressure <1 x 10⁻⁵ mPa at 50 °C; 9.0 x 10⁻⁵ mPa at 20 °C[4][8][9]
LogP (Octanol-Water Partition Coefficient) 3.29 at 20 °C[4][8][9]
pKa Not applicable (no dissociation); Predicted value: 13.23[8][10]
Density 1.326-1.369 g/cm³ at 20 °C[4]

Experimental Protocols

The determination of the physical and chemical properties of active substances like this compound is typically performed following standardized international guidelines to ensure consistency and reliability of the data. The following sections describe the general methodologies for key experiments.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method with a liquid bath or a metal block apparatus.[1][6]

  • Sample Preparation: A small amount of finely pulverized, dry this compound is packed into a capillary tube to a height of approximately 3 mm.

  • Apparatus: A calibrated thermometer and a heating bath (e.g., silicone oil) or a metal block with a heating element are used.

  • Procedure: The capillary tube is placed in the heating apparatus. The temperature is raised at a controlled rate (e.g., 3 K/min). The temperatures at which melting begins and is complete are recorded to define the melting range.[1] For higher precision, differential scanning calorimetry (DSC) or differential thermal analysis (DTA) can also be used, where the energy absorbed by the sample during the phase transition is measured against a reference.[6]

Water Solubility (OECD Guideline 105)

The flask method is suitable for determining the water solubility of substances like this compound, which have a solubility above 10⁻² g/L.[5][7]

  • Principle: A saturated solution of the substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after reaching equilibrium.

  • Procedure: An excess amount of this compound is added to a flask containing purified water. The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (preliminary tests can determine this duration). After equilibration, the solution is centrifuged or filtered to remove undissolved particles. The concentration of this compound in the clear aqueous phase is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[5][7]

Vapor Pressure (OECD Guideline 104)

The vapor pressure of this compound can be determined using several methods depending on the expected pressure range. The gas saturation method is suitable for low vapor pressures.[2][8]

  • Principle: A stream of an inert gas is passed through or over the substance at a known flow rate, becoming saturated with the substance's vapor. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

  • Procedure: A sample of this compound is placed in a thermostatically controlled chamber. A slow, constant stream of an inert gas (e.g., nitrogen) is passed over the sample. The gas, now saturated with this compound vapor, is passed through a trap (e.g., a sorbent tube). The amount of this compound collected in the trap is quantified analytically. The vapor pressure is calculated from the mass of the collected substance, the volume of the gas passed, and the temperature.[2][8]

Partition Coefficient (n-octanol/water) (EPA OCSPP 830.7550 / OECD Guideline 107)

The shake flask method is a common technique for determining the octanol-water partition coefficient (LogP).[11][12]

  • Principle: The substance is partitioned between n-octanol and water, and the concentration in each phase is measured at equilibrium.

  • Procedure: A known amount of this compound is dissolved in either water or n-octanol (pre-saturated with the other solvent). The two phases are then mixed in a vessel and shaken until equilibrium is reached. The mixture is then centrifuged to ensure complete phase separation. The concentration of this compound in both the n-octanol and aqueous phases is determined by a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11][12]

pKa Determination (Potentiometric Titration)

For triazole fungicides, potentiometric titration can be employed to determine the pKa.

  • Principle: The pH of a solution of the substance is monitored as a titrant (a strong acid or base) is added. The pKa is determined from the inflection point of the resulting titration curve.

  • Procedure: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., acetonitrile/water) due to its low water solubility. The solution is placed in a thermostatically controlled vessel, and the ionic strength is kept constant using a background electrolyte (e.g., 0.15 M KCl). The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). The pH is measured after each addition of the titrant using a calibrated pH electrode. The pKa value is determined from the pH at the half-equivalence point on the titration curve.[13][14][15]

Mechanism of Action: Inhibition of Fungal Sterol Biosynthesis

This compound, like other triazole fungicides, acts by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][16][17] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol precursors disrupt the membrane structure and function, ultimately leading to the inhibition of fungal growth.[3]

Sterol_Biosynthesis_Inhibition cluster_pathway Fungal Ergosterol Biosynthesis Pathway cluster_action Mechanism of Action of this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Intermediates Further Intermediates Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Demethylase Lanosterol 14α-demethylase (CYP51) This compound->Demethylase Inhibits Demethylase->Inhibition demethylation_step demethylation_step Inhibition->demethylation_step QuEChERS_Workflow cluster_extraction Step 1: Sample Extraction cluster_cleanup Step 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup cluster_analysis Step 3: Analysis Homogenize Homogenize Sample (e.g., 10-15 g) AddSolvent Add Acetonitrile (Extraction Solvent) Homogenize->AddSolvent AddSalts Add Extraction Salts (e.g., MgSO₄, NaCl) AddSolvent->AddSalts Shake Shake Vigorously (1 min) AddSalts->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 Transfer Transfer Aliquot of Acetonitrile Extract Centrifuge1->Transfer Supernatant AddSorbent Add d-SPE Sorbents (e.g., PSA, C18, MgSO₄) Transfer->AddSorbent Vortex Vortex AddSorbent->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Collect Collect Supernatant Centrifuge2->Collect Cleaned Extract Analyze Analyze by LC-MS/MS or GC-MS Collect->Analyze

References

Triticonazole Solubility in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of triticonazole, a broad-spectrum triazole fungicide, in various organic solvents. Understanding the solubility of active pharmaceutical ingredients (APIs) and agrochemicals like this compound is a critical parameter in formulation development, toxicological studies, and environmental fate assessment. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a logical workflow for these experimental processes.

Core Data Presentation: this compound Solubility

The solubility of this compound in a range of organic solvents and water is summarized in the table below. The data has been compiled from various technical sources and provides a comparative view of its solubility characteristics at a standard temperature.

SolventChemical ClassSolubility (g/L) at 20°CReference
AcetoneKetone74.5[1]
MethanolAlcohol18.2[1]
TolueneAromatic Hydrocarbon12.6[1]
DichloromethaneHalogenated Hydrocarbon>200[1]
Ethyl AcetateEster48.7[1]
n-HexaneAliphatic Hydrocarbon0.12[1]
Dimethylformamide (DMF)Amide30 (mg/mL)[2][3]
Dimethyl Sulfoxide (DMSO)Sulfoxide100 (mg/mL)[2][3][4]
EthanolAlcohol30 (mg/mL)[2][3]
Water-0.0093[1][5][6][7]

Note: Solubility values for DMF, DMSO, and Ethanol were reported in mg/mL and have been presented as such. All other values were reported in or converted to g/L for consistency.

Experimental Protocols: Solubility Determination

The following section outlines a detailed, generalized methodology for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely accepted "shake-flask" method.

1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

2. Materials and Equipment:

  • This compound (analytical standard, purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (accurate to ±0.1 mg)

  • Glass vials with screw caps (e.g., 10-20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.

    • Record the exact weight of the this compound added.

    • Pipette a known volume of the selected organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 20°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in the solution has reached a plateau.

  • Sample Preparation and Analysis:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment. For finer suspensions, centrifugation at a controlled temperature can be used to separate the solid and liquid phases.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.

4. Data Analysis and Reporting:

  • Calculate the concentration of this compound in the original undiluted supernatant based on the dilution factor and the concentration determined by HPLC.

  • The resulting concentration is reported as the solubility of this compound in the specific organic solvent at the tested temperature, typically in units of g/L or mg/mL.

  • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the following diagram.

Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result Calculation A Weigh excess This compound B Add known volume of organic solvent A->B to vial C Agitate at constant temperature (24-72h) B->C D Sedimentation or Centrifugation C->D E Filter supernatant D->E F Dilute aliquot E->F G HPLC Analysis F->G H Calculate solubility from concentration and dilution factor G->H

Caption: Workflow for Determining this compound Solubility.

References

Triticonazole's Mode of Action on Sterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triticonazole, a broad-spectrum triazole fungicide, effectively controls a range of fungal pathogens by targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its inhibitory action on the sterol 14α-demethylase (CYP51) enzyme. The guide details the subsequent disruption of the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and the ultimate cessation of fungal growth. Furthermore, this document outlines key experimental protocols for assessing the impact of this compound on sterol biosynthesis and presents quantitative data for related azole fungicides to provide a contextual understanding of its potency.

Introduction

This compound is a systemic triazole fungicide widely used in agriculture for the treatment of seeds and as a foliar spray to protect crops from a variety of fungal diseases.[1] Its efficacy stems from its specific interference with a crucial metabolic pathway in fungi: the biosynthesis of ergosterol. Ergosterol is a vital sterol that functions as a bioregulator of membrane fluidity and is critical for the proper function of membrane-bound enzymes and, consequently, for fungal cell growth and proliferation. Unlike fungal cells, mammalian cells utilize cholesterol in their membranes, making the ergosterol biosynthesis pathway an attractive target for selective antifungal agents.[2][3]

This guide will dissect the mode of action of this compound at a molecular level, providing a detailed overview of its target, the ergosterol biosynthesis pathway, and the consequences of its inhibition.

The Target: Sterol 14α-Demethylase (CYP51)

The primary molecular target of this compound and other azole antifungals is the cytochrome P450 enzyme, sterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[2][3] This enzyme is a critical catalyst in the multi-step conversion of lanosterol to ergosterol. Specifically, CYP51 is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a key demethylation step in the pathway.

This compound, with its characteristic triazole ring, interacts with the heme iron atom in the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, and subsequently blocks the demethylation process. The high affinity of the triazole nitrogen for the heme iron results in potent inhibition of the enzyme.

It is noteworthy that this compound exists as a racemic mixture of (R)- and (S)-enantiomers. Studies have indicated that the (R)-enantiomer of this compound exhibits significantly higher fungicidal activity, being at least three times more potent than the (S)-enantiomer.[1]

The Ergosterol Biosynthesis Pathway and its Disruption

The biosynthesis of ergosterol is a complex process that can be broadly divided into three stages: the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA, the cyclization of squalene (derived from FPP) to form lanosterol, and the subsequent multi-step conversion of lanosterol to ergosterol. This compound acts on this final stage.

The inhibition of CYP51 by this compound has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the production of ergosterol. The resulting ergosterol-deficient cell membranes exhibit altered fluidity and permeability, which impairs the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth.

  • Accumulation of Toxic Methylated Sterols: The inhibition of 14α-demethylation causes an accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal cell membrane, disrupting its structure and function and contributing to the fungistatic or fungicidal effect of the compound.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Pathway cluster_0 Early Steps cluster_1 Squalene to Lanosterol cluster_2 Lanosterol to Ergosterol (Demethylation Steps) cluster_3 Final Steps to Ergosterol Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene-2,3-epoxide Squalene-2,3-epoxide Squalene->Squalene-2,3-epoxide Lanosterol Lanosterol Squalene-2,3-epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylation (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C4-demethylation (ERG24, ERG25, ERG26, ERG27) Fecosterol Fecosterol Zymosterol->Fecosterol C8-C7 isomerization (ERG2) Episterol Episterol Fecosterol->Episterol C24-methylation (ERG6) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C5-desaturation (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C24(28)-reduction (ERG4) This compound This compound This compound->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data

Table 1: IC50 Values of Various Azole Fungicides against Fungal CYP51

Azole FungicideFungal SpeciesCYP51 IsoformIC50 (µM)Reference
FluconazoleCandida albicansCaCYP510.31[4]
VoriconazoleCandida albicansCaCYP51~1.6[5]
ItraconazoleCandida albicansCaCYP51Value not specified
PosaconazoleCandida albicansCaCYP510.2[4]
EpoxiconazoleCandida albicansCaCYP510.22[6]
TebuconazoleUstilago maydisUmCYP51Not specified, 1:1 sensitivity[7]

Table 2: Effect of Azole Fungicides on Fungal Sterol Composition

Azole FungicideFungal SpeciesTreatment Concentration% Ergosterol ReductionKey Accumulated SterolsReference
VoriconazoleCandida albicansSub-inhibitoryComplete inhibition24-methylenedihydrolanosterol, 4,14-dimethylzymosterol[8]
FluconazoleCandida albicansSub-inhibitoryPartial inhibitionLanosterol[8]
ItraconazoleAspergillus fumigatus0.25 x MICSignificant reduction14-methyl sterols[9]
VoriconazoleAspergillus fumigatus0.25 x MICSignificant reduction14-methyl sterols[9]

Experimental Protocols

The following sections detail standardized methodologies for evaluating the mode of action of this compound and other sterol biosynthesis inhibitors.

CYP51 Inhibition Assay (In Vitro)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the target enzyme, CYP51.

Experimental Workflow:

CYP51_Inhibition_Assay Recombinant CYP51 Enzyme Recombinant CYP51 Enzyme Incubation Incubation Recombinant CYP51 Enzyme->Incubation NADPH-cytochrome P450 reductase NADPH-cytochrome P450 reductase NADPH-cytochrome P450 reductase->Incubation Test Compound (this compound) Test Compound (this compound) Test Compound (this compound)->Incubation Substrate (e.g., Lanosterol) Substrate (e.g., Lanosterol) Substrate (e.g., Lanosterol)->Incubation Reaction Buffer Reaction Buffer Reaction Buffer->Incubation Extraction of Sterols Extraction of Sterols Incubation->Extraction of Sterols Analysis (e.g., HPLC, GC-MS) Analysis (e.g., HPLC, GC-MS) Extraction of Sterols->Analysis (e.g., HPLC, GC-MS) IC50 Determination IC50 Determination Analysis (e.g., HPLC, GC-MS)->IC50 Determination

Caption: Workflow for in vitro CYP51 inhibition assay.

Methodology:

  • Expression and Purification of Recombinant CYP51: The gene encoding CYP51 from the target fungus is cloned and expressed in a suitable system (e.g., E. coli). The recombinant enzyme is then purified.

  • Reconstitution of the Enzyme System: Purified CYP51 is reconstituted with a suitable NADPH-cytochrome P450 reductase, which is essential for its catalytic activity.

  • Incubation: The reconstituted enzyme system is incubated with the substrate (e.g., radiolabeled or unlabeled lanosterol) in a suitable buffer at a controlled temperature and pH. A range of concentrations of the test compound (this compound) is added to different reaction mixtures.

  • Reaction Termination and Sterol Extraction: The enzymatic reaction is stopped after a defined period. The sterols are then extracted from the reaction mixture using an organic solvent (e.g., hexane or ethyl acetate).

  • Analysis: The extracted sterols are analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to separate and quantify the substrate and the product.

  • IC50 Calculation: The percentage of inhibition of CYP51 activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fungal Sterol Profile Analysis

This protocol outlines the methodology for analyzing the changes in the sterol composition of fungal cells after treatment with this compound.

Experimental Workflow:

Sterol_Profile_Analysis Fungal Culture Fungal Culture Treatment with this compound Treatment with this compound Fungal Culture->Treatment with this compound Harvesting of Fungal Cells Harvesting of Fungal Cells Treatment with this compound->Harvesting of Fungal Cells Saponification Saponification Harvesting of Fungal Cells->Saponification Extraction of Non-saponifiable Lipids Extraction of Non-saponifiable Lipids Saponification->Extraction of Non-saponifiable Lipids Derivatization (optional) Derivatization (optional) Extraction of Non-saponifiable Lipids->Derivatization (optional) GC-MS Analysis GC-MS Analysis Derivatization (optional)->GC-MS Analysis Sterol Identification and Quantification Sterol Identification and Quantification GC-MS Analysis->Sterol Identification and Quantification

Caption: Workflow for fungal sterol profile analysis.

Methodology:

  • Fungal Culture and Treatment: The target fungal species is grown in a suitable liquid culture medium. The culture is then treated with a specific concentration of this compound (typically at or below the minimum inhibitory concentration, MIC) for a defined period. A control culture without the fungicide is run in parallel.

  • Cell Harvesting and Lysis: Fungal cells are harvested by centrifugation and washed. The cells are then lysed to release their contents.

  • Saponification: The total lipids are extracted and then saponified by heating with a strong alkali (e.g., potassium hydroxide in ethanol). This process hydrolyzes esterified sterols, releasing them in their free form.

  • Extraction of Non-saponifiable Lipids: The non-saponifiable lipids, which include the sterols, are extracted from the saponified mixture using an organic solvent like n-hexane.

  • Derivatization (Optional): To improve their volatility and chromatographic properties for GC-MS analysis, the extracted sterols can be derivatized, for example, by silylation to form trimethylsilyl (TMS) ethers.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and derivatized sterols are separated and identified using GC-MS. The gas chromatograph separates the different sterols based on their boiling points and interactions with the column, while the mass spectrometer provides a mass spectrum for each separated compound, allowing for its identification by comparison with known standards and spectral libraries.

  • Quantification: The relative abundance of each sterol is determined by integrating the peak areas in the chromatogram. The effect of this compound is then assessed by comparing the sterol profiles of the treated and control samples.

Conclusion

This compound's mode of action is a well-defined example of targeted enzyme inhibition leading to effective fungal control. By specifically inhibiting sterol 14α-demethylase (CYP51), this compound disrupts the ergosterol biosynthesis pathway, resulting in ergosterol depletion and the accumulation of toxic methylated sterols. This dual effect severely compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel antifungal agents targeting this critical pathway. Further research to obtain specific quantitative data for this compound's inhibitory activity against a broader range of fungal pathogens will be valuable for optimizing its use and managing the potential for resistance development.

References

Triticonazole enantiomers and their specific activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enantiomers of Triticonazole and Their Specific Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a broad-spectrum chiral triazole fungicide widely used in agriculture for the control of seed and soil-borne diseases. As a chiral compound, it exists as a pair of enantiomers, (R)-triticonazole and (S)-triticonazole, which are typically applied as a racemic mixture. However, extensive research has demonstrated significant enantioselectivity in its biological activity. The (R)-enantiomer is predominantly responsible for the desired fungicidal effects, while the (S)-enantiomer contributes minimally to efficacy and exhibits higher toxicity towards non-target organisms. This guide provides a comprehensive technical overview of the specific activities of this compound enantiomers, their mechanism of action, and the experimental protocols used for their evaluation.

Enantioselective Fungicidal Activity

The two stereoisomers of this compound exhibit pronounced differences in their fungicidal potency. The (R)-enantiomer is consistently reported to be the more active fungicide across a range of pathogenic fungi.[1] The bioactivity of (R)-triticonazole can be over 80 times more potent than that of the (S)-enantiomer against certain pathogens.[2] Conversely, (S)-triticonazole demonstrates significantly lower fungicidal activity.[3][4] This differential activity underscores the importance of enantiomer-specific evaluation for a more accurate assessment of efficacy and risk.

Data Presentation: In Vitro Fungicidal Activity of this compound Enantiomers

The following table summarizes the median effective concentration (EC₅₀) values of this compound enantiomers and the racemate against various plant pathogens, illustrating the superior activity of the (R)-enantiomer.

Pathogen(R)-Triticonazole EC₅₀ (mg/L)(S)-Triticonazole EC₅₀ (mg/L)Racemic this compound EC₅₀ (mg/L)Activity Ratio ((S)-EC₅₀ / (R)-EC₅₀)
Gibberella zeae0.054.140.1082.8
Rhizoctonia cerealis0.122.510.2320.9
Botrytis cinerea (Strawberry)0.040.820.0820.5
Rhizoctonia solani0.141.150.288.2
Alternaria solani0.181.120.356.2
Botrytis cinerea (Tomato)0.110.980.208.9
Fusarium verticillioides0.311.890.606.1
Sclerotinia sclerotiorum0.100.880.198.8
Pyricularia grisea0.080.650.158.1
Fusarium graminearum--2.15-
Fusarium oxysporum--0.51-

(Data sourced from supporting information in a 2021 study by Zhang et al. and a 2011 study on Fusarium species).[4][5]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Like other azole fungicides, this compound's mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[1][6] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function.[6][7]

By binding to the heme iron in the active site of CYP51, this compound blocks the demethylation of lanosterol (or eburicol), a key step in the pathway.[8] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which alters cell membrane permeability and inhibits fungal growth.[7][9]

The enantioselective activity of this compound is attributed to differential binding affinities to the CYP51 enzyme. Molecular docking studies suggest that (R)-triticonazole forms a more stable and energetically favorable complex with the active site of fungal CYP51 compared to the (S)-enantiomer.[2][10] This stronger interaction results in more potent enzyme inhibition and, consequently, higher fungicidal activity.[10]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Erg1 (Squalene epoxidase) intermediate Intermediates lanosterol->intermediate Erg11 (CYP51) 14α-demethylase ergosterol Ergosterol intermediate->ergosterol Multiple Steps membrane Fungal Cell Membrane ergosterol->membrane Incorporation R_TTZ (R)-Triticonazole (High Affinity) R_TTZ->inhibition_point Inhibits S_TTZ (S)-Triticonazole (Low Affinity) S_TTZ->inhibition_point Weakly Inhibits

Caption: Ergosterol biosynthesis pathway and the specific inhibition of the CYP51 enzyme by this compound enantiomers.

Enantioselective Toxicity

A critical aspect of chiral pesticides is the differential toxicity of their enantiomers to non-target organisms. In the case of this compound, the less fungicidally active (S)-enantiomer exhibits greater acute toxicity to various non-target aquatic and terrestrial organisms compared to both the (R)-enantiomer and the racemic mixture.[1][11] Furthermore, (S)-triticonazole has been shown to significantly inhibit the germination and growth of wheat seedlings, causing oxidative stress and disrupting hormone synthesis.[3][4] This highlights a significant drawback of using the racemic mixture, as the more toxic and less effective enantiomer is needlessly introduced into the environment.

Experimental Protocols

Evaluating the enantioselective properties of this compound involves a sequence of specialized experimental procedures, from chiral separation to bioactivity and mechanistic assays.

Experimental_Workflow cluster_assays Bioactivity & Toxicity Assessment racemate Racemic this compound separation Chiral Separation (e.g., SFC/HPLC) racemate->separation r_enantiomer (R)-Triticonazole separation->r_enantiomer s_enantiomer (S)-Triticonazole separation->s_enantiomer fungicidal_assay Fungicidal Activity Assay (Mycelial Growth Inhibition) r_enantiomer->fungicidal_assay enzyme_assay Mechanism Assay (CYP51 Inhibition) r_enantiomer->enzyme_assay toxicity_assay Non-Target Toxicity Assay (e.g., Wheat Germination) r_enantiomer->toxicity_assay s_enantiomer->fungicidal_assay s_enantiomer->enzyme_assay s_enantiomer->toxicity_assay

Caption: General experimental workflow for assessing the specific activity of this compound enantiomers.

Protocol for Chiral Separation by Supercritical Fluid Chromatography (SFC)

SFC is a highly efficient method for separating the enantiomers of this compound.[12] The protocol involves using a chiral stationary phase (CSP) and a mobile phase composed of supercritical CO₂ and an organic modifier.

SFC_Workflow start Start prep Prepare Racemic this compound Sample in Dissolution Solvent (e.g., Methanol, Acetonitrile) start->prep inject Inject Sample prep->inject system SFC System Setup params Set Parameters: - Column: Chiral (e.g., Chiralpak IB) - Mobile Phase: CO₂ + Co-solvent (e.g., Ethanol) - Flow Rate: ~3.0 mL/min - Backpressure: ~150 bar - Temperature: ~35°C system->params system->inject separate Chromatographic Separation inject->separate detect Detect Eluting Enantiomers (e.g., UV-Vis or MS/MS) separate->detect collect Fraction Collection (Collect separated S- and R- peaks) detect->collect end End collect->end

Caption: Workflow for the chiral separation of this compound enantiomers using SFC.

Methodology:

  • Sample Preparation: Dissolve racemic this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

  • Chromatographic System: Utilize an SFC system equipped with a chiral column, such as a polysaccharide-based Chiralpak IB or a tris(3,5-dimethylphenylcarbamoyl) cellulose-coated CSP.[12][13]

  • Mobile Phase: Use supercritical CO₂ as the primary mobile phase, with an organic co-solvent such as methanol or ethanol (e.g., 10-20% v/v) to modulate retention and selectivity.[13]

  • Operating Conditions:

    • Flow Rate: Set to a range of 2.0 - 4.0 mL/min.

    • Backpressure: Maintain at approximately 150 bar to ensure the mobile phase remains in a supercritical or subcritical state.[14]

    • Column Temperature: Typically maintained around 35-40°C.

  • Detection: Monitor the column effluent using a UV-Vis detector or a tandem mass spectrometer (MS/MS) for sensitive quantification.

  • Fraction Collection: For preparative-scale separation, use an automated fraction collector to isolate the pure enantiomers as they elute.

Protocol for Mycelial Growth Inhibition Assay

This assay, also known as the amended agar method, is a standard procedure to determine the fungicidal activity (EC₅₀ value) of a compound.[3][15]

Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar, PDA). Autoclave and cool to approximately 50-55°C.

  • Fungicide Stock Solutions: Prepare stock solutions of the pure (R)- and (S)-enantiomers and the racemate in a solvent like dimethyl sulfoxide (DMSO).

  • Amended Media: Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). Also prepare a solvent-only control plate. Pour the amended media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing fungal culture, cut mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer. Place one plug, mycelium-side down, in the center of each amended and control plate.[15]

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark for several days, until the colony in the control plate has reached a significant diameter (e.g., 70-80% of the plate).

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Use these values to perform a probit or logistic regression analysis to determine the EC₅₀ value (the concentration that inhibits growth by 50%).

Protocol for CYP51 Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of the enantiomers on the target enzyme, CYP51, to determine the half-maximal inhibitory concentration (IC₅₀).[8][16]

Methodology:

  • Enzyme and Substrate Preparation: Use a source of the CYP51 enzyme, typically from recombinant expression in E. coli or Saccharomyces cerevisiae, either as a purified protein or in microsomal membrane preparations.[16] Prepare the substrate (e.g., lanosterol or eburicol) in a suitable buffer.

  • Reconstitution Assay Mixture: Prepare a reaction mixture containing the CYP51 enzyme, a cytochrome P450 reductase (CPR) to supply electrons, the substrate, and buffer components (e.g., MOPS, MgCl₂).[16]

  • Inhibitor Addition: Add varying concentrations of the this compound enantiomers (dissolved in DMSO) to the reaction mixtures. Include a no-inhibitor control.

  • Reaction Initiation and Incubation: Pre-incubate the mixtures at 37°C. Initiate the enzymatic reaction by adding a source of reducing equivalents, typically NADPH.[16] Incubate for a defined period (e.g., 15-30 minutes).

  • Reaction Termination and Extraction: Stop the reaction (e.g., by adding a strong base). Extract the sterols from the mixture using an organic solvent like hexane or ethyl acetate.

  • Analysis: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the amount of substrate consumed or product formed.

  • Calculation: Determine the percentage of enzyme inhibition at each concentration relative to the control. Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Outlook

The scientific evidence is unequivocal: the fungicidal activity of this compound resides almost entirely in the (R)-enantiomer, while the (S)-enantiomer presents a greater risk to non-target organisms. This enantioselectivity is rooted in the specific molecular interactions with the target enzyme, CYP51. For drug development professionals and researchers, these findings highlight the critical need to move beyond racemic mixtures and focus on enantiopure active ingredients. The development of cost-effective stereoselective synthesis or chiral separation methods could lead to the production of a more efficient and environmentally benign formulation of this compound, reducing the overall chemical load on the environment while maintaining or even enhancing crop protection. Further research into the metabolic pathways affected by each enantiomer in both target and non-target species will continue to refine our understanding and support the development of safer, more effective agricultural products.

References

Metabolic Fate of Triticonazole in Plant Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum, systemic triazole fungicide widely used in agriculture for the control of seed-borne and foliar fungal pathogens in various crops, particularly cereals like wheat and barley.[1][2] Its efficacy lies in the inhibition of sterol biosynthesis in fungi, which is crucial for the integrity of their cell membranes.[3] Understanding the metabolic fate of this compound in plant systems is paramount for assessing its efficacy, determining potential phytotoxicity, and ensuring food safety through comprehensive residue analysis. This guide provides a detailed overview of the current knowledge on the uptake, translocation, and metabolic transformation of this compound in plants, supported by experimental methodologies and quantitative data.

Uptake and Translocation

Following seed treatment, a significant portion of this compound is absorbed by the plant. Studies on spring wheat have shown that the uptake of this compound and its metabolites from treated seeds is a continuous process throughout the vegetative growth stages. The distribution within the plant is uneven, with higher concentrations generally found in the roots and lower parts of the shoots, and the lowest concentrations in the upper leaves. This distribution pattern suggests that while this compound is systemic, its translocation to the upper parts of the plant may be limited.

Metabolic Pathways

The metabolism of this compound in plants proceeds through a series of biochemical transformations aimed at detoxifying the xenobiotic compound and increasing its water solubility to facilitate sequestration or excretion. The primary metabolic reactions involve oxidation and cleavage of the parent molecule, followed by conjugation with endogenous plant components.

Based on regulatory submissions and scientific studies, the proposed metabolic pathway of this compound in plants involves several key steps. The parent this compound molecule undergoes hydroxylation of the chlorophenyl ring and oxidation of the t-butyl group. Further metabolism can lead to the cleavage of the molecule, resulting in the formation of triazole-containing metabolites.

A key metabolite identified in several plant studies is 1,2,4-triazole. Other common triazole derivative metabolites (TDMs) that can be formed include triazole alanine (TA), triazole acetic acid (TAA), and triazole lactic acid (TLA).[4] These metabolites are generally more polar than the parent compound.

dot

Caption: Proposed metabolic pathway of this compound in plants.

The enzyme systems responsible for these transformations are believed to be primarily cytochrome P450 monooxygenases (P450s) for the initial oxidative steps.[5] Subsequent conjugation reactions are catalyzed by enzymes such as glucosyltransferases.

Quantitative Data on this compound Metabolism

Quantitative analysis of this compound and its metabolites is crucial for risk assessment and setting maximum residue limits (MRLs) in food commodities. The levels of parent this compound and its metabolites vary depending on the plant species, the application method, the growth stage at harvest, and environmental conditions.

Plant MatrixCompoundResidue Level (mg/kg)Reference
Wheat (Grain)This compound< 0.01 - 0.05[4]
1,2,4-Triazole< 0.05[4]
Triazole Alanine (TA)< 0.05[4]
Triazole Acetic Acid (TAA)< 0.05[4]
Wheat (Straw)This compound0.1 - 1.0[4]
1,2,4-Triazole< 0.05 - 0.1[4]
Triazole Alanine (TA)< 0.05 - 0.2[4]
Triazole Acetic Acid (TAA)< 0.05 - 0.1[4]
Barley (Grain)This compound< 0.01 - 0.04[4]
Barley (Straw)This compound0.2 - 1.5[4]

Note: These values are indicative and can vary significantly based on experimental conditions.

Experimental Protocols

The study of this compound metabolism in plants typically involves the use of radiolabeled compounds to trace the fate of the molecule.

General Experimental Workflow for Plant Metabolism Studies

1. Radiolabeling: this compound is synthesized with a radioactive isotope, typically ¹⁴C, incorporated into a stable part of the molecule, such as the triazole or phenyl ring. T[6]his allows for the sensitive detection and quantification of the parent compound and its metabolites.

2. Plant Treatment: The radiolabeled this compound is applied to the plants in a manner that simulates agricultural practice, such as seed treatment or foliar spray.

[7]3. Plant Growth and Sampling: The treated plants are grown under controlled environmental conditions (e.g., greenhouse or growth chamber) for a specified period. Samples of different plant parts (roots, stems, leaves, fruits, and seeds) are collected at various time points.

[7]4. Extraction: The plant samples are homogenized and extracted with a series of solvents of increasing polarity (e.g., acetonitrile, methanol, water) to isolate the radioactive residues.

[6]5. Analysis and Identification of Metabolites: The extracts are analyzed using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiodetection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate, quantify, and identify the parent compound and its metabolites.

[8]6. Characterization of Non-extractable Residues: The plant material remaining after extraction is analyzed for bound residues, often through combustion analysis to determine the amount of radioactivity remaining.

[6]### Enantioselectivity in Metabolism

This compound is a chiral molecule, existing as two enantiomers (R- and S-forms). Studies have indicated that the metabolism of this compound in biological systems can be enantioselective. For instance, in some fruits and vegetables, the S-enantiomer has been found to be more persistent than the R-enantiomer, suggesting that the R-enantiomer is preferentially metabolized. T[3]his enantioselectivity could be due to the differential interaction of the enantiomers with the active sites of metabolic enzymes.

Influence of Environmental Factors

The rate and pathway of this compound metabolism in plants can be influenced by various environmental factors. Temperature, light intensity, and soil moisture can affect plant growth and physiology, which in turn can alter the expression and activity of metabolic enzymes. F[9][10]or example, higher temperatures may lead to an increased rate of metabolism. However, specific studies on the direct impact of these factors on this compound metabolism in plants are limited.

Conclusion

The metabolic fate of this compound in plant systems is a complex process involving uptake, translocation, and a series of biotransformations. The primary metabolic pathways include oxidation and cleavage, leading to the formation of various metabolites, including the common triazole derivatives. The metabolism is likely mediated by cytochrome P450 monooxygenases and conjugating enzymes. Quantitative data indicate that residue levels are generally low in edible parts of the plants, such as grains. The use of radiolabeled compounds in experimental studies is essential for elucidating the complete metabolic pathway and for conducting accurate risk assessments. Further research is needed to fully characterize the enzymes involved, the enantioselective aspects of metabolism in different plant species, and the influence of environmental factors on the metabolic fate of this widely used fungicide. This knowledge is critical for ensuring the safe and effective use of this compound in agriculture.

References

Toxicological Profile of Triticonazole on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of triticonazole, a broad-spectrum triazole fungicide, on various non-target organisms. It summarizes key toxicity data, details experimental methodologies from pivotal studies, and illustrates relevant biological pathways and assessment workflows. The document is intended to serve as a key reference for assessing the environmental and non-target safety of this compound.

Introduction

This compound, (5E)-5-(4-chlorobenzylidene)-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentanol, is a systemic triazole fungicide used primarily as a seed treatment for controlling seed-borne and foliar pathogens in cereals, turfgrass, and ornamental plants.[1][2] Like other conazoles, its fungicidal activity stems from the inhibition of sterol biosynthesis, a critical process for maintaining the integrity of fungal cell membranes.[1][3]

This compound is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers.[1] Research has demonstrated enantioselectivity in its biological activity; the (R)-enantiomer possesses greater fungicidal potency, while the (S)-enantiomer exhibits higher acute toxicity to non-target aquatic and terrestrial organisms.[1][4][5] Given its persistence in soil and potential for runoff into aquatic ecosystems, a thorough understanding of its effects on non-target species is crucial for accurate environmental risk assessment.[1]

Mechanism of Action and Toxicokinetics

Primary Mechanism of Action in Fungi

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme sterol 14α-demethylase (CYP51).[1] This enzyme is essential for the demethylation step in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6] By disrupting this pathway, this compound impairs membrane function and structure, leading to the inhibition of fungal growth.[6] In contrast, mammals utilize cholesterol in their cell membranes, and while this compound can interact with mammalian P450 enzymes, its specific toxic mode of action in these organisms is not definitively known.[7]

Mammalian Toxicokinetics

In studies with rats, this compound demonstrated limited absorption at high doses.[8] The compound was widely distributed to tissues, with the highest concentrations found in the liver, adrenal glands, fat, and skin.[8] There was no evidence of bioaccumulation with repeated dosing.[8] Elimination occurred primarily through feces, with a smaller portion excreted in the urine within 48 hours.[8] Across multiple mammalian species (rat, mouse, dog, rabbit), the liver and adrenal glands have been identified as primary target organs for toxicity.[2][9]

Ecotoxicological Profile

The following sections summarize the quantitative toxicity of this compound to various non-target organisms.

Aquatic Organisms

This compound is classified as toxic to aquatic life with long-lasting effects.[2] Its toxicity varies from slightly to moderately toxic depending on the species.

Table 1: Aquatic Toxicity of this compound

Species Group Endpoint Value (mg/L) Classification Reference
Chlorella pyrenoidosa Algae EC₅₀ 1.94 Moderately Toxic [10]
Lemna gibba Aquatic Plant EC₅₀ 1.1 Moderately Toxic [10]
Lemna minor Aquatic Plant EC₅₀ 11.631 Slightly Toxic [10][11][12]
Lemna minor Aquatic Plant EC₅₀ 3.73 Moderately Toxic [10]
Daphnia magna Invertebrate EC₅₀ 1.22 Moderately Toxic [10]
Oncorhynchus mykiss Fish - - Moderately Toxic [10]
Danio rerio (embryos) Fish EC₅₀ 5.06 Moderately Toxic [10]

| Xenopus laevis (tadpoles) | Amphibian | EC₅₀ | 8.06 | Moderately Toxic |[10] |

Toxicity classifications are based on the U.S. Environmental Protection Agency aquatic ecotoxicity categories.[10]

Terrestrial Invertebrates

The impact of this compound on terrestrial invertebrates such as pollinators and soil organisms is a key component of its risk profile.

Table 2: Terrestrial Invertebrate Toxicity of this compound

Species Endpoint Value Classification Reference
Apis mellifera (Honeybee) Acute Contact LD₅₀ (48h) >100 µ g/bee Relatively Non-toxic [3][13]
Apis mellifera (Honeybee) Chronic Oral LD₅₀ (10-day) 12.9 µ g/bee/day - [14]
Apis mellifera (Honeybee) Chronic Oral LC₅₀ (10-day) 674.2 mg/kg diet - [14]
Apis mellifera (Honeybee) Chronic Oral NOAEL (10-day) 8.00 µ g/bee/day - [14]

| Eisenia foetida (Earthworm) | Acute Toxicity | Data indicates study conducted, but specific values not found in reviewed literature. | - |[5] |

Note: The 10-day honeybee feeding study was considered invalid by the evaluator due to high mortality in the formulation blank control, suggesting other ingredients in the tested product were toxic to the bees.[14]

Avian Species

Studies on avian species indicate low acute toxicity but raise concerns about potential reproductive effects.

Table 3: Avian Toxicity of this compound

Species Endpoint Value (mg a.i./kg bw) Findings Reference
Bobwhite Quail Acute Oral LD₅₀ >2000 Low Toxicity [8]
Mallard Duck Acute Oral LD₅₀ >2000 Low Toxicity [8]

| Bobwhite Quail | Chronic Reproduction | NOAEC not established | Reproductive effects (reduced hatchlings) observed at the lowest tested dose (172 mg a.i./kg diet). |[2] |

Mammals

This compound exhibits low acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.[7][8] It is not considered a dermal sensitizer or irritant.[7] The U.S. EPA has classified this compound as "not likely to be carcinogenic to humans."[2][7]

Table 4: Mammalian Toxicity of this compound

Species Endpoint Value (mg/kg bw) Reference
Rat Acute Oral LD₅₀ >2000 [2][8]
Rat Acute Dermal LD₅₀ >2000 [2][8]
Rat Acute Inhalation LC₅₀ >1.4 mg/L (4h) [2]
Rat Acute Neurotoxicity Increased motor activity at 2000 mg/kg [7]

| Rat | Subchronic NOAEL | 820 mg/kg/day |[7] |

Key Experimental Protocols

Detailed methodologies are critical for the interpretation and replication of toxicological studies.

Algal Growth Inhibition Test (Following OECD 201)

This test evaluates effects on the growth of freshwater algae or cyanobacteria.

  • Test Organism: An exponentially growing culture of a species such as Raphidocelis subcapitata.[15][16]

  • Test Principle: Organisms are exposed to a range of this compound concentrations in batch cultures under nutrient-sufficient conditions and continuous illumination.[15]

  • Duration: 72 hours.[15]

  • Procedure:

    • Prepare a sterile nutrient medium (e.g., OECD standard medium).[17]

    • Introduce the test substance to create a concentration series, typically in triplicate, along with a control group.[17]

    • Inoculate each test flask with a known density of algal cells (e.g., 1 x 10⁴ cells/mL).[16]

    • Incubate under controlled temperature and continuous fluorescent lighting.

    • Measure algal biomass (via cell counts, spectrophotometry, or other methods) at the start and after 24, 48, and 72 hours.[16]

  • Endpoints: The primary endpoints are the inhibition of growth rate and yield, from which ECₓ values (e.g., EC₅₀) are calculated by comparing treatment responses to the control.[15]

Daphnia magna Acute Immobilisation Test (Following OECD 202)

This protocol assesses acute toxicity to aquatic crustaceans.

  • Test Organism: Daphnia magna neonates, less than 24 hours old.

  • Test Principle: Young daphnids are exposed to a concentration series of the test substance for a defined period, and their immobilisation is observed.

  • Duration: 48 hours.

  • Procedure:

    • Prepare a series of test concentrations in a suitable culture medium.

    • Introduce a set number of daphnids (e.g., 20 per concentration, split into replicates) into each test vessel.

    • Incubate at a constant temperature (e.g., 20°C) with a defined light-dark cycle.

    • Observe and record the number of immobilised daphnids (those unable to swim after gentle agitation) at 24 and 48 hours.

  • Endpoint: The concentration that causes immobilisation in 50% of the daphnids (EC₅₀) is calculated.

Avian Acute Oral Toxicity Test (Following OECD 223 / OCSPP 850.2100)

This test determines the single-dose oral toxicity of a substance to birds.

  • Test Organism: Typically an upland game bird (e.g., Bobwhite quail) or waterfowl (e.g., Mallard duck).[18]

  • Test Principle: Birds are fasted and then administered a single oral dose of the test substance.[18]

  • Duration: 14-day observation period.

  • Procedure:

    • A limit test is often conducted first at a high dose (e.g., 2000 mg/kg body weight). If no mortality occurs, the LD₅₀ is determined to be greater than this dose, and the substance is classified as having low toxicity.[18]

    • If mortality occurs in the limit test, a dose-finding study is performed with several dose levels to determine the LD₅₀.

    • Birds are observed for mortality and clinical signs of toxicity at regular intervals for 14 days post-dosing.

    • Body weight and food consumption may also be monitored.

  • Endpoint: The median lethal dose (LD₅₀) is calculated using appropriate statistical methods (e.g., probit analysis).

Workflows and Pathways

Visual diagrams help clarify complex processes, from molecular mechanisms to risk assessment frameworks.

Diagram: this compound's Fungal Mode of Action

ModeOfAction TRZ This compound CYP51 14α-demethylase (CYP51) TRZ->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis CYP51->Ergosterol_Pathway Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol_Pathway->Membrane Maintains Growth Fungal Growth & Proliferation Membrane->Growth Enables

Caption: Mechanism of this compound's fungicidal action via inhibition of the ergosterol pathway.

Diagram: Aquatic Ecotoxicity Testing Workflow

EcotoxWorkflow cluster_prep 1. Preparation cluster_test 2. Definitive Test cluster_analysis 3. Analysis & Reporting Prep Test Substance Stock Solution Prep RangeFind Range-Finding Test (Determine concentration range) Prep->RangeFind Exposure Exposure of Organisms (e.g., Algae, Daphnia) to Concentration Series RangeFind->Exposure Data Data Collection (e.g., Growth, Immobilisation) over Time Exposure->Data Stats Statistical Analysis (Dose-Response Modeling) Data->Stats EC50 Endpoint Calculation (e.g., EC50, NOEC) Stats->EC50 Report Toxicity Classification & Final Report EC50->Report

Caption: A generalized workflow for conducting an aquatic ecotoxicity study.

Diagram: Environmental Risk Assessment Framework

RiskAssessment Exposure Exposure Assessment (Predict Environmental Concentration - PEC) RiskChar Risk Characterization Exposure->RiskChar Effects Effects Assessment (Determine Predicted No-Effect Conc. - PNEC) Effects->RiskChar ToxData Toxicity Data (LC50, EC50, NOEC) ToxData->Effects RQ Risk Quotient (RQ) = PEC / PNEC RiskChar->RQ Decision Risk Management Decision RQ->Decision

Caption: Logical framework for environmental risk assessment, integrating exposure and effects data.

Summary and Conclusion

This compound demonstrates a varied toxicological profile across non-target species. In aquatic environments, it ranges from slightly to moderately toxic. For terrestrial organisms, it shows low acute toxicity to honeybees and birds, although chronic and reproductive studies indicate a potential for sublethal effects that warrant consideration.[2][14] In mammals, this compound has low acute toxicity and is not considered carcinogenic.[7]

A critical finding is the differential toxicity of its enantiomers, with the (S)-enantiomer being more toxic to non-target organisms than the (R)-enantiomer or the racemic mixture.[1][4] This highlights the importance of enantiomer-specific analysis in modern risk assessment. While a substantial body of data exists, certain limitations, such as the invalidation of a key chronic bee toxicity study, underscore the need for continued research to refine the environmental safety profile of this compound.[14] This guide provides a consolidated resource for professionals engaged in the evaluation and development of agricultural and chemical products.

References

The Environmental Fate of Triticonazole: A Technical Guide to its Persistence and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole, a broad-spectrum triazole fungicide, is extensively used in agriculture to control a variety of seed-borne and foliar diseases in cereals and other crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi.[1] Widespread application, however, raises pertinent questions regarding its environmental persistence, potential for bioaccumulation, and the mechanisms governing its degradation. This technical guide provides an in-depth overview of the current scientific understanding of the environmental fate of this compound, with a focus on its persistence in soil and water, and the abiotic and biotic degradation pathways. The information is intended to support researchers, scientists, and drug development professionals in assessing the environmental risk profile of this and similar compounds.

Environmental Persistence of this compound

The environmental persistence of a pesticide is a critical factor in determining its potential for long-term environmental impact. The persistence of this compound is influenced by a combination of its physicochemical properties and various environmental factors. Quantitative data on its persistence in soil and water are summarized in the tables below.

Persistence in Soil

This compound exhibits a wide range of persistence in soil, with its half-life being influenced by factors such as soil type, organic matter content, microbial activity, and temperature.

ParameterValueConditionsReference
Soil Half-Life (Aerobic) 3.7 - 429 daysLaboratory and field studies[2]
Soil Half-Life (Anaerobic) Slow degradationLaboratory tests[2]
Field Half-Life > 100 days (on average)Field studies[2]
Persistence in Aquatic Environments

In aquatic systems, the persistence of this compound is primarily governed by hydrolysis and photolysis, with biodegradation also playing a role.

ParameterValueConditionsReference
Aqueous Hydrolysis Half-Life (DT₅₀) 7.4 days20°C, pH 7[2]
Aqueous Hydrolysis Stability Stable30 days at pH 5, 7, and 9 at 25°C[2]
Aqueous Photolysis Half-Life (DT₅₀) 300 dayspH 7[2]

Degradation Pathways

The degradation of this compound in the environment proceeds through both abiotic and biotic pathways. Abiotic degradation primarily involves photolysis and hydrolysis, while biotic degradation is mediated by soil and water microorganisms.

Abiotic Degradation

Photolysis: this compound is relatively stable to photolysis in aqueous solutions, with a reported half-life of 300 days at pH 7.[2] However, photodegradation on soil surfaces may occur more readily. The process can involve cleavage of the triazole ring and transformations of the chlorophenyl group.

Hydrolysis: this compound is generally stable to hydrolysis under environmentally relevant pH conditions (pH 5, 7, and 9).[2] One study reported a hydrolysis half-life of 7.4 days at 20°C and pH 7, suggesting that hydrolysis can contribute to its degradation in water under specific conditions.[2]

Biotic Degradation

Microbial degradation is a significant pathway for the dissipation of this compound in soil and water. Several bacterial genera have been identified as capable of degrading triazole fungicides, including Klebsiella, Pseudomonas, and Citrobacter.[1] The degradation process is often initiated by enzymatic reactions, such as those catalyzed by cytochrome P450 monooxygenases.

A proposed metabolic pathway for the microbial degradation of this compound, based on the degradation of similar triazole fungicides, is presented below. This pathway involves initial hydroxylation, followed by cleavage of the triazole ring and further degradation of the aromatic and aliphatic moieties.

Triticonazole_Biodegradation_Pathway This compound This compound Intermediate1 Hydroxylated this compound This compound->Intermediate1 Hydroxylation (Cytochrome P450) Intermediate2 Triazole Ring Cleavage Product Intermediate1->Intermediate2 Enzymatic Cleavage Intermediate3 Chlorophenyl Moiety Intermediate2->Intermediate3 Intermediate4 Cyclopentane Ring Derivative Intermediate2->Intermediate4 DegradationProducts Further Degradation (CO2, H2O, Mineral Salts) Intermediate3->DegradationProducts Intermediate4->DegradationProducts

A proposed microbial degradation pathway for this compound.

Experimental Protocols

The study of this compound's environmental persistence and degradation relies on standardized and validated experimental protocols. The following sections outline the general methodologies for key experiments.

Soil Degradation Studies (Aerobic and Anaerobic)

These studies are typically conducted following international guidelines such as the OECD Guideline for the Testing of Chemicals 307 ("Aerobic and Anaerobic Transformation in Soil").

Soil_Degradation_Workflow start Start soil_prep Soil Collection & Sieving start->soil_prep treatment This compound Application (Radiolabeled or Unlabeled) soil_prep->treatment incubation Incubation (Controlled Temperature, Moisture, Aerobic/Anaerobic) treatment->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction (e.g., QuEChERS) sampling->extraction analysis Analysis (HPLC, GC-MS, LC-MS/MS) extraction->analysis data Data Analysis (Half-life Calculation) analysis->data end End data->end

Workflow for a typical soil degradation study.

Methodology:

  • Soil Selection and Preparation: Representative soil samples are collected, sieved, and characterized for properties such as pH, organic carbon content, and texture.

  • Test Substance Application: A known concentration of this compound (often ¹⁴C-labeled for metabolite tracking) is applied to the soil samples.

  • Incubation: The treated soil samples are incubated under controlled conditions of temperature, moisture, and aeration (aerobic) or lack thereof (anaerobic).

  • Sampling and Extraction: At specified time intervals, soil subsamples are taken and extracted using appropriate solvents and techniques, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

  • Analysis: The extracts are analyzed using chromatographic techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and identify degradation products.

  • Data Analysis: The rate of degradation and the half-life (DT₅₀) of this compound are calculated from the concentration data over time.

Aqueous Degradation Studies (Hydrolysis and Photolysis)

These studies are conducted following guidelines such as OECD 111 (Hydrolysis as a Function of pH) and OECD 316 (Phototransformation of Chemicals in Water – Direct Photolysis).

Hydrolysis Methodology:

  • Solution Preparation: Sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) are prepared.

  • This compound Addition: A known concentration of this compound is added to each buffer solution.

  • Incubation: The solutions are incubated in the dark at a constant temperature.

  • Sampling and Analysis: Aliquots are taken at various time points and analyzed by HPLC or LC-MS/MS to determine the concentration of this compound.

Photolysis Methodology:

  • Solution Preparation: A sterile aqueous solution of this compound at a specific pH is prepared.

  • Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

  • Sampling and Analysis: Samples are collected at intervals from both the irradiated and dark control solutions and analyzed to measure the decrease in this compound concentration.

Analytical Methods for Residue Analysis

Accurate quantification of this compound and its degradation products in environmental matrices is crucial for persistence and degradation studies.

Analytical_Workflow sample Environmental Sample (Soil, Water) extraction Extraction (LLE, SPE, QuEChERS) sample->extraction cleanup Cleanup (dSPE, Column Chromatography) extraction->cleanup analysis Instrumental Analysis (HPLC, GC-MS, LC-MS/MS) cleanup->analysis quant Quantification & Identification analysis->quant

General workflow for the analysis of this compound residues.

Sample Preparation:

  • Liquid-Liquid Extraction (LLE): Used for water samples, where the analyte is partitioned into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A common technique for both water and soil extracts to concentrate the analyte and remove interfering substances.

  • QuEChERS: A streamlined and effective method for extracting pesticide residues from a wide variety of food and environmental matrices, including soil.

Instrumental Analysis:

  • High-Performance Liquid Chromatography (HPLC): Often coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for separation and detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique widely used for the trace analysis of pesticides and their metabolites.

Conclusion

This compound exhibits moderate to high persistence in the environment, particularly in soil. Its degradation is a complex process involving both abiotic and biotic pathways. While photolysis and hydrolysis contribute to its breakdown in aquatic environments, microbial degradation is the primary mechanism for its dissipation in soil. Understanding these persistence and degradation characteristics is essential for conducting thorough environmental risk assessments and for the development of more environmentally benign agrochemicals. Further research is warranted to fully elucidate the specific microbial pathways and enzymes involved in the complete mineralization of this compound.

References

The Impact of Triticonazole on Soil Microbial Communities: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triticonazole, a broad-spectrum triazole fungicide, is extensively used in agriculture for the control of seed and soil-borne fungal pathogens. Its application, however, raises concerns regarding its non-target effects on the complex and vital soil microbial ecosystems. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's impact on soil microbial communities. It summarizes key quantitative data on microbial populations and enzyme activities, details relevant experimental methodologies, and visually represents the fungicide's mode of action and the workflow for its environmental assessment. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development to understand and evaluate the ecological footprint of this compound.

Introduction

Soil microorganisms are fundamental to the maintenance of soil health and fertility, playing crucial roles in nutrient cycling, organic matter decomposition, and the suppression of plant pathogens. The introduction of agrochemicals, such as fungicides, can disrupt these delicate microbial balances. This compound, a demethylation inhibitor (DMI) fungicide, functions by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes[1]. While effective against pathogenic fungi, its effects on non-target soil microorganisms, including beneficial fungi, bacteria, and archaea, are of significant ecotoxicological concern. This guide synthesizes the available research to provide a detailed overview of these impacts.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil ecosystems has been shown to induce significant changes in both the abundance of microbial populations and the activity of key soil enzymes. The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on Soil Microbial Populations

Microbial GroupSoil TypeThis compound ApplicationObservation PeriodEffectReference
Total MicroorganismsChernozemSeed treatment (barley & wheat)14 daysDiminution[2][3][4]
Total MicroorganismsChernozemMaximum dose seed treatment (barley)14 and 21 daysSignificant decrease (p < 0.05)[3]
FungiChernozemSeed treatment (barley & wheat)21 daysSlight decrease[3]
BacteriaChernozemSeed treatment (barley & wheat)28 daysNo significant effect[3]
Microbial C BiomassLoamy clayNot specified70 days8.5% decrease[3][5]

Table 2: Effect of this compound on Soil Enzyme Activities

EnzymeSoil TypeThis compound ApplicationObservation PeriodEffectReference
DehydrogenaseChernozemSeed treatment (barley & wheat)7 and 14 daysSignificant decrease (p < 0.05)[2][3][4]
PhosphataseChernozemSeed treatment (barley & wheat)7 and 14 daysSignificant decrease (p < 0.05)[2][3][4]
UreaseChernozemSeed treatment (barley & wheat)7 and 14 daysSignificant increase (p < 0.05)[2][3][4]
General Enzyme ActivitiesChernozemSeed treatmentAt least 21 daysNecessary for recovery[2][3][4]

Experimental Protocols

The following sections detail standardized methodologies for assessing the impact of fungicides on key soil microbial parameters.

Assessment of Soil Dehydrogenase Activity (DHA)

Dehydrogenase activity is a widely used indicator of overall microbial activity in soils. A common method for its determination is the triphenyltetrazolium chloride (TTC) reduction assay.

  • Principle: Dehydrogenase enzymes, present in viable microbial cells, transfer hydrogen from organic substrates to an artificial electron acceptor, TTC (colorless), which is reduced to triphenylformazan (TPF), a red-colored compound. The intensity of the red color is proportional to the dehydrogenase activity.

  • Reagents:

    • 2,3,5-triphenyltetrazolium chloride (TTC) solution (3% w/v in distilled water)

    • Tris buffer (0.1 M, pH 7.6)

    • Methanol or Ethanol (for extraction)

  • Procedure:

    • Incubate a known weight of fresh soil (e.g., 5 g) with a specific volume of Tris buffer and TTC solution.

    • Incubate the mixture in the dark at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24 hours).

    • Stop the reaction and extract the TPF formed using an organic solvent like methanol or ethanol.

    • Centrifuge the soil suspension to obtain a clear supernatant.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 485 nm) using a spectrophotometer.

    • Quantify the amount of TPF produced by comparing the absorbance to a standard curve prepared with known concentrations of TPF.

    • Express the results as µg TPF per gram of dry soil per hour.

Measurement of Soil Phosphatase Activity

Phosphatase enzymes are crucial for the mineralization of organic phosphorus in the soil, making it available to plants.

  • Principle: The assay measures the release of p-nitrophenol (a yellow-colored compound) from the artificial substrate p-nitrophenyl phosphate (pNPP) when incubated with a soil sample. The intensity of the yellow color is proportional to the phosphatase activity.

  • Reagents:

    • Modified universal buffer (MUB) adjusted to the desired pH (e.g., pH 6.5 for acid phosphatase, pH 11 for alkaline phosphatase).

    • p-nitrophenyl phosphate (pNPP) solution.

    • Calcium chloride (CaCl₂) solution.

    • Sodium hydroxide (NaOH) solution.

  • Procedure:

    • Incubate a known weight of soil (e.g., 1 g) with MUB and pNPP solution.

    • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 1 hour).

    • Stop the enzymatic reaction by adding CaCl₂ and NaOH solutions.

    • Filter the soil suspension to obtain a clear filtrate.

    • Measure the absorbance of the yellow-colored filtrate at 410 nm using a spectrophotometer.

    • Determine the concentration of p-nitrophenol released from a standard curve.

    • Express the results as µg p-nitrophenol per gram of dry soil per hour.

Determination of Soil Urease Activity

Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide, a key step in the nitrogen cycle.

  • Principle: This method determines the amount of ammonium (NH₄⁺) released when soil is incubated with a urea solution. The ammonium is then quantified colorimetrically.

  • Reagents:

    • Urea solution.

    • Potassium chloride (KCl) solution (for extraction).

    • Reagents for colorimetric determination of ammonium (e.g., Nessler's reagent or the indophenol blue method).

  • Procedure:

    • Incubate a known weight of soil (e.g., 5 g) with a buffered urea solution.

    • Incubate at a controlled temperature (e.g., 37°C) for a defined time (e.g., 2 hours).

    • Extract the ammonium from the soil using a KCl solution.

    • Filter the soil suspension.

    • Determine the ammonium concentration in the filtrate using a suitable colorimetric method and a spectrophotometer.

    • Calculate the urease activity based on the amount of ammonium produced.

    • Express the results as µg NH₄⁺-N per gram of dry soil per hour.

Enumeration of Soil Microbial Populations

The plate count method provides an estimation of the number of viable bacteria and fungi in a soil sample that are capable of growing on a specific culture medium.

  • Principle: A soil sample is serially diluted, and aliquots of the dilutions are plated on a suitable agar medium. After incubation, the number of visible colonies (Colony Forming Units, CFUs) is counted, and from this, the number of microorganisms in the original sample is calculated.

  • Materials:

    • Sterile dilution blanks (e.g., 0.85% saline solution).

    • Nutrient agar or other suitable media for bacteria.

    • Rose bengal agar or other suitable media for fungi.

    • Sterile Petri dishes, pipettes, and spreader.

  • Procedure:

    • Prepare a soil suspension by adding a known weight of soil (e.g., 10 g) to a known volume of sterile diluent (e.g., 90 ml).

    • Perform a series of ten-fold dilutions of the soil suspension.

    • Plate a small volume (e.g., 0.1 ml) of appropriate dilutions onto the surface of the agar plates.

    • Spread the inoculum evenly over the surface of the agar using a sterile spreader.

    • Incubate the plates under appropriate conditions (e.g., 25-28°C) for a period of 3-7 days.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the number of CFUs per gram of dry soil by multiplying the average number of colonies by the reciprocal of the dilution factor.

Visualizing the Impact and Assessment Workflow

Logical Framework of this compound's Impact on the Soil Ecosystem

The following diagram illustrates the cause-and-effect relationships of this compound application in the soil environment.

Triticonazole_Impact This compound This compound Application Soil Soil Environment This compound->Soil Bacteria Bacteria This compound->Bacteria Indirect Effects (e.g., altered competition, substrate availability) Enzymes Soil Enzyme Activity This compound->Enzymes Indirect Effects Inhibition Inhibition of Ergosterol Biosynthesis This compound->Inhibition Direct Effect Fungi Target Fungi (Pathogens) Soil->Fungi NonTargetFungi Non-Target Fungi (e.g., Mycorrhizae) Soil->NonTargetFungi Soil->Bacteria Soil->Enzymes NutrientCycling Nutrient Cycling (N, P, C) NonTargetFungi->NutrientCycling Reduced Contribution Bacteria->NutrientCycling Altered Contribution Enzymes->NutrientCycling Altered Rates SoilHealth Overall Soil Health and Function NutrientCycling->SoilHealth Inhibition->Fungi Controls Pathogens Inhibition->NonTargetFungi Harms Beneficial Fungi

Caption: Logical flow of this compound's effects in soil.

Experimental Workflow for Assessing Fungicide Effects on Soil Microbiota

This diagram outlines a typical experimental workflow for studying the impact of a fungicide like this compound on the soil microbial community.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_microbial Microbial Analysis Details cluster_enzyme Enzyme Assay Details cluster_results Results & Interpretation SoilCollection Soil Sample Collection Treatment Soil Treatment (Control & this compound) SoilCollection->Treatment FungicidePrep This compound Solution Preparation FungicidePrep->Treatment Incubation Incubation (Controlled Conditions) Treatment->Incubation MicrobialAnalysis Microbial Community Analysis Incubation->MicrobialAnalysis EnzymeAssays Soil Enzyme Assays Incubation->EnzymeAssays PlateCounts Plate Counts (Bacteria & Fungi) MicrobialAnalysis->PlateCounts DNAExtraction DNA Extraction MicrobialAnalysis->DNAExtraction DHA Dehydrogenase Assay EnzymeAssays->DHA Phosphatase Phosphatase Assay EnzymeAssays->Phosphatase Urease Urease Assay EnzymeAssays->Urease DataAnalysis Data Analysis & Statistical Comparison PlateCounts->DataAnalysis Sequencing 16S & ITS Sequencing DNAExtraction->Sequencing Sequencing->DataAnalysis DHA->DataAnalysis Phosphatase->DataAnalysis Urease->DataAnalysis Conclusion Conclusion on This compound's Impact DataAnalysis->Conclusion

Caption: Workflow for fungicide impact assessment.

Discussion and Conclusion

The available evidence indicates that this compound can have significant, albeit sometimes transient, effects on soil microbial communities. The primary mode of action is the targeted inhibition of fungal ergosterol biosynthesis, leading to a reduction in both pathogenic and non-target fungal populations[1]. This direct impact on fungi can have cascading, indirect effects on other microbial groups, such as bacteria, through altered competitive interactions and changes in substrate availability.

The observed decrease in dehydrogenase and phosphatase activities, coupled with an increase in urease activity, suggests a complex and differential impact on various microbial metabolic functions. The reduction in overall microbial biomass and the time required for the recovery of enzyme activities highlight the potential for this compound to disrupt essential soil processes, at least in the short term[2][3][4]. It is noteworthy that in some studies, bacterial populations did not show a significant adverse response, and in some instances, certain bacteria might utilize the fungicide as a carbon source[3][6].

For professionals in drug development and regulation, these findings underscore the importance of comprehensive ecotoxicological assessments that go beyond target organism effects. The methodologies outlined in this guide provide a framework for such evaluations. Future research should focus on the long-term impacts of this compound, its effects on a wider range of soil types and microbial communities, and the potential for synergistic effects with other agrochemicals. A deeper understanding of these interactions is crucial for the development of sustainable agricultural practices that ensure both crop protection and the preservation of soil ecosystem health.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Triticonazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of the triazole fungicide, Triticonazole, in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. The described protocol offers a reliable and reproducible approach for the determination of this compound residues, essential for food safety, environmental monitoring, and research applications. The method is validated for key analytical parameters including linearity, accuracy, precision, and sensitivity.

Introduction

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1][2] Its widespread use necessitates sensitive and accurate analytical methods for monitoring its residue levels in food and environmental samples to ensure consumer safety and regulatory compliance.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pesticide residues due to its high resolution, sensitivity, and versatility.[3] This application note details a robust HPLC-UV method for the determination of this compound.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended chromatographic conditions, compiled from established methods for triazole fungicide analysis.

ParameterRecommended Conditions
HPLC System Agilent 1200 series or equivalent with UV-DAD detector[4]
Column C18 column (e.g., Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Example Isocratic: Acetonitrile:Water (60:40, v/v)[4]
Example Gradient: Gradient elution with 0.01 M phosphate buffer (pH 3.5) and acetonitrile[5]
Flow Rate 0.8 - 1.0 mL/min[4][6]
Injection Volume 20 - 50 µL[4][5]
Column Temperature 25 °C[4]
Detector UV-Diode Array Detector (DAD)[7][8][9]
Detection Wavelength 263 nm (maximum absorption for this compound)[1][2]
Run Time Approximately 10 - 15 minutes[4][10]
Standards and Reagents
  • This compound analytical standard (purity >98%)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Methanol (for stock solutions)

  • Perchloric acid (for protein precipitation in biological samples)[5]

  • Sodium chloride (for QuEChERS)

  • Magnesium sulfate (for QuEChERS)

  • Primary secondary amine (PSA) sorbent (for d-SPE)

  • C18 sorbent (for d-SPE)

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 10 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The choice of sample preparation method depends on the matrix. Two common and effective methods are presented below.

Protocol 1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Fruit, Vegetable, and Oat Samples [1][2]

This method is widely used for the extraction of pesticide residues from food matrices.

  • Homogenization: Homogenize a representative 10-15 g sample of the fruit, vegetable, or oat.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Solution:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtrate is now ready for HPLC injection.

Protocol 2: Protein Precipitation for Plasma Samples [5]

This protocol is suitable for the analysis of this compound in biological fluids like plasma.

  • Sample Collection: Collect 100 µL of plasma.

  • Precipitation:

    • Add 25 µL of 1.0 M perchloric acid to the plasma sample to acidify it.

    • Add 400 µL of methanol to precipitate the proteins.

    • Vortex the mixture briefly.

  • Centrifugation: Centrifuge the sample at 15,000 x g for 5 minutes.[5]

  • Injection: Collect the clear supernatant and inject 30 µL into the HPLC system.[5]

Method Validation Data

The following table summarizes the typical validation parameters for the HPLC analysis of this compound, based on published data for triazole fungicides.[1][2][11]

ParameterTypical ValueReference
Linearity (R²) > 0.99[1][5]
Linear Range 0.05 - 10 mg/L[5]
Limit of Detection (LOD) 0.87 µg/kg[1][2]
Limit of Quantification (LOQ) 2.90 µg/kg[1][2]
Recovery 92.9 - 101.4 %[1]
Precision (RSD%) < 10%[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Oats, Vegetables, Plasma) Extraction Extraction (e.g., QuEChERS, Protein Precipitation) Sample->Extraction Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup HPLC HPLC System Cleanup->HPLC Detector UV Detector (263 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification Result Result (this compound Concentration) Quantification->Result

Caption: General workflow for this compound analysis by HPLC.

Logical Relationship of Method Validation Parameters

The following diagram illustrates the relationship between key method validation parameters.

G cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Specificity Specificity / Selectivity Validation->Specificity Linearity->LOQ LOD->LOQ

Caption: Key parameters in HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the determination of this compound in various sample matrices. The described protocols for sample preparation, coupled with the specified chromatographic conditions and validation data, offer a comprehensive guide for researchers, scientists, and professionals in drug development and food safety analysis. Adherence to these protocols will ensure accurate and reproducible quantification of this compound residues.

References

Application Notes and Protocols for Triticonazole Seed Treatment in Research Settings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Triticonazole as a seed treatment in research environments. This document outlines the fungicide's mechanism of action, provides detailed experimental protocols, and presents quantitative data on its efficacy and effects on cereal crops.

Introduction to this compound

This compound is a broad-spectrum systemic fungicide belonging to the triazole chemical class. It is widely utilized as a seed treatment to control a range of seed-borne and soil-borne fungal pathogens in cereals such as wheat and barley. Its systemic properties ensure that the active ingredient is absorbed by the seedling, providing protection during the critical early stages of plant growth.

Mode of Action

This compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1] Specifically, it targets and inhibits the C14-demethylase enzyme, which is essential for the conversion of lanosterol to ergosterol. Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death. This targeted action makes it an effective tool for managing fungal diseases.

Quantitative Data Summary

The following tables summarize the efficacy of this compound seed treatment against key cereal pathogens and its impact on seed quality parameters, based on data from various research studies. It is important to note that many studies evaluate commercial formulations that may contain this compound in combination with other active ingredients.

Table 1: Efficacy of this compound against Seed-borne and Soil-borne Pathogens in Cereals
PathogenCropApplication Rate (Active Ingredient)Efficacy (% Disease Control or Reduction)Reference(s)
Tilletia caries (Common Bunt)WheatNot specified in abstract>99% control of artificially infected seed[2]
Ustilago nuda (Loose Smut)BarleyNot specified in abstract100% control[2][3]
Pyrenophora graminea (Leaf Stripe)BarleyNot specified in abstract99% control[2]
Fusarium culmorumWheatNot specifiedDisease severity reduction of 57.3% (compared to 42.7% for another treatment)[4]
Microdochium nivaleWheatNot specified in abstractResulted in double the number of emerged plants compared to untreated[2]
Table 2: Effects of this compound on Seed Germination and Seedling Vigor
CropApplication RateEffect on GerminationEffect on Seedling GrowthReference(s)
Wheat (Triticum aestivum)Not specifiedGermination rate of 68% in the presence of F. culmorum (compared to 43% for another treatment)Increased wet and dry weight of seedlings in the presence of F. culmorum[4]
Barley (Hordeum vulgare)Not specifiedTriazole fungicides can potentially reduce coleoptile length, which may affect emergence when sown deep.Triadimenol-based treatments (another triazole) are known to reduce coleoptile length.[5]
Wheat (Triticum aestivum)Not specifiedFungicide treatments can lead to a 5.38% higher seed germination rate.-[6]

Experimental Protocols

The following protocols are generalized methodologies based on common practices in research settings for evaluating fungicide seed treatments. Researchers should adapt these protocols to their specific experimental needs and always adhere to laboratory and greenhouse safety guidelines.

Protocol for Laboratory Seed Treatment

Objective: To apply this compound to seeds in a controlled laboratory setting for subsequent germination, vigor, or pathogen challenge assays.

Materials:

  • Certified cereal seeds (e.g., wheat, barley)

  • This compound formulation (e.g., commercial product like 'Premis' containing 25 g/L this compound, or a technical grade standard)[1]

  • Distilled water (or other suitable solvent/carrier as per formulation)

  • Laboratory-scale seed treater or a sealed container (e.g., flask, bottle)

  • Pipettes or syringes for accurate liquid measurement

  • Balance for weighing seeds

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Calculate Application Rate: Determine the amount of this compound formulation needed based on the desired active ingredient concentration per kilogram of seed (e.g., 0.2-0.4 g a.i./kg of seed).

  • Prepare Treatment Slurry: If using a liquid formulation, it may be necessary to dilute it with a calculated volume of water to ensure even coverage of the seeds. For a 1 kg seed batch, a total slurry volume of 5-10 mL is often sufficient.

  • Seed Weighing: Accurately weigh the required amount of seeds for each treatment group.

  • Seed Treatment:

    • Using a Seed Treater: Follow the manufacturer's instructions for the laboratory-scale seed treater.

    • Manual Application: Place the seeds in a sealed container. Add the prepared this compound slurry using a pipette or syringe. Seal the container and agitate gently but thoroughly for 2-5 minutes to ensure uniform coating of all seeds.

  • Drying: Spread the treated seeds in a thin layer on a clean, non-absorbent surface (e.g., aluminum foil or a glass tray) and allow them to air dry completely in a well-ventilated area or a fume hood. Avoid direct sunlight or high temperatures.

  • Storage: Once completely dry, store the treated seeds in clearly labeled bags or containers at a cool, dry place until planting.

Protocol for Evaluating Efficacy Against Seed-borne Pathogens

Objective: To assess the effectiveness of this compound in controlling a specific seed-borne pathogen.

Materials:

  • Naturally or artificially inoculated seeds with a known pathogen (e.g., Ustilago nuda, Tilletia caries)

  • This compound-treated seeds (from Protocol 3.1)

  • Untreated control seeds

  • Sterilized soil or appropriate growth medium

  • Pots or trays for planting

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Experimental Design: Design a randomized complete block experiment with multiple replications for each treatment group (e.g., untreated inoculated, treated inoculated).

  • Planting: Sow a predetermined number of seeds from each treatment group into pots or trays at a uniform depth.

  • Incubation: Place the pots or trays in a growth chamber or greenhouse with optimal conditions for both the host plant and the pathogen.

  • Data Collection:

    • Emergence: Record the number of emerged seedlings daily for 10-14 days to calculate the germination percentage.

    • Disease Assessment: At an appropriate growth stage (specific to the pathogen), assess the incidence and severity of the disease. For example, for loose smut (Ustilago nuda), this would involve counting the number of infected heads at heading. For common bunt (Tilletia caries), this would involve examining mature heads for bunt balls.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the treatment effects on disease control.

Protocol for Assessing Phytotoxicity and Seedling Vigor

Objective: To evaluate the potential phytotoxic effects of this compound on seed germination and seedling growth.

Materials:

  • This compound-treated seeds at various application rates (from Protocol 3.1)

  • Untreated control seeds

  • Germination paper, petri dishes, or sand-filled trays

  • Growth chamber with controlled temperature and light conditions

  • Ruler for measuring seedling length

  • Drying oven and a sensitive balance for dry weight measurement

Procedure:

  • Germination Test (Blotter Paper Method):

    • Place a set number of seeds (e.g., 50) from each treatment group on moistened germination paper.

    • Roll the papers and place them in a growth chamber under standard germination conditions (e.g., 20°C in the dark).

    • After a set period (e.g., 7-10 days), count the number of germinated seeds and measure the length of the coleoptile and primary root of each seedling.

  • Seedling Growth Test (Pot Method):

    • Plant a set number of seeds from each treatment group in pots filled with a sterile growth medium.

    • Place the pots in a growth chamber or greenhouse.

    • After a defined period (e.g., 14-21 days), carefully remove the seedlings from the pots and wash the roots.

    • Measure the shoot length, root length, and determine the seedling dry weight by drying the seedlings in an oven at 70°C until a constant weight is achieved.

  • Data Analysis: Compare the germination percentage, seedling length, and dry weight between the treated and untreated groups using statistical analysis to identify any significant differences that may indicate phytotoxicity or growth promotion.

Visualizations

Fungal Ergosterol Biosynthesis Pathway and the Site of Action of this compound

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway, highlighting the inhibitory action of triazole fungicides, such as this compound, on the C14-demethylase enzyme.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Lanosterol->Inhibition Ergosterol_Intermediates Ergosterol Intermediates Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol This compound This compound (Triazole Fungicide) This compound->Inhibition Inhibits C14-demethylase (ERG11) Inhibition->Ergosterol_Intermediates Efficacy_Testing_Workflow start Start: Define Research Question seed_prep Seed Preparation: - Untreated Control - Inoculated Control - this compound Treated start->seed_prep seed_treatment Seed Treatment Application (Protocol 3.1) seed_prep->seed_treatment experimental_design Experimental Design: - Randomized Blocks - Replications seed_treatment->experimental_design planting Planting in Pots/Trays experimental_design->planting incubation Growth Chamber/Greenhouse Incubation planting->incubation data_collection Data Collection: - Germination % - Disease Incidence/Severity - Seedling Vigor incubation->data_collection analysis Statistical Analysis data_collection->analysis results Results Interpretation and Conclusion analysis->results

References

Application of Triticonazole in Controlling Fusarium Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium species are a group of filamentous fungi that are significant plant pathogens, causing diseases such as Fusarium Head Blight (FHB) in cereals, and are also opportunistic human pathogens. These fungi can produce mycotoxins, such as deoxynivalenol (DON), which pose a threat to food safety and human health.[1][2] Triticonazole is a broad-spectrum triazole fungicide used to control a variety of fungal pathogens, including several Fusarium species. As a demethylation inhibitor (DMI), this compound disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, thereby inhibiting fungal growth.[3] This document provides detailed application notes and experimental protocols for the use of this compound in controlling Fusarium species, intended for research and drug development purposes.

Mechanism of Action

This compound, like other azole fungicides, specifically targets the ergosterol biosynthesis pathway in fungi. It inhibits the cytochrome P450 enzyme lanosterol 14α-demethylase, which is encoded by the CYP51 gene.[3][4] This enzyme is crucial for the conversion of lanosterol to 14α-demethyllanosterol, a precursor of ergosterol. The inhibition of this step leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth.[3] Fusarium species possess three paralogs of the CYP51 gene (CYP51A, CYP51B, and CYP51C), which can influence their susceptibility to azole fungicides.[4]

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by this compound cluster_2 Cellular Consequence Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 14a-demethyllanosterol 14a-demethyllanosterol Lanosterol->14a-demethyllanosterol Lanosterol 14a-demethylase (CYP51) ... ... 14a-demethyllanosterol->... Ergosterol Ergosterol ...->Ergosterol Disrupted Cell Membrane Disrupted Cell Membrane Ergosterol->Disrupted Cell Membrane Depletion leads to Fungal Cell Membrane Fungal Cell Membrane This compound This compound Lanosterol 14a-demethylase\n(CYP51) Lanosterol 14a-demethylase (CYP51) This compound->Lanosterol 14a-demethylase\n(CYP51) Inhibits

Mechanism of action of this compound on the fungal ergosterol biosynthesis pathway.

Signaling Pathways and Stress Response

While this compound directly targets ergosterol biosynthesis, fungal cells can activate stress response pathways to counteract the effects of the fungicide. The High Osmolarity Glycerol (HOG) pathway, a Mitogen-Activated Protein Kinase (MAPK) cascade, is a key signaling pathway involved in the response to various stresses, including osmotic and oxidative stress, and has been implicated in the sensitivity to certain fungicides. In Fusarium graminearum, the FgHog1 MAPK pathway is crucial for regulating responses to hyperosmotic stress. While not a direct target of this compound, alterations in this pathway can affect the overall sensitivity of the fungus to antifungal agents.

cluster_0 Hog1-MAPK Pathway cluster_1 Cellular Response Fungicide Stress\n(e.g., Azoles) Fungicide Stress (e.g., Azoles) Sensor Kinase Sensor Kinase Fungicide Stress\n(e.g., Azoles)->Sensor Kinase Osmotic Stress Osmotic Stress Osmotic Stress->Sensor Kinase Oxidative Stress Oxidative Stress Oxidative Stress->Sensor Kinase MAPKKK (Ssk2) MAPKKK (Ssk2) Sensor Kinase->MAPKKK (Ssk2) MAPKK (Pbs2) MAPKK (Pbs2) MAPKKK (Ssk2)->MAPKK (Pbs2) MAPK (Hog1) MAPK (Hog1) MAPKK (Pbs2)->MAPK (Hog1) Nuclear Transcription Factors Nuclear Transcription Factors MAPK (Hog1)->Nuclear Transcription Factors Stress Adaptation Stress Adaptation Nuclear Transcription Factors->Stress Adaptation Altered Fungicide Sensitivity Altered Fungicide Sensitivity Nuclear Transcription Factors->Altered Fungicide Sensitivity

Hog1-MAPK signaling pathway in Fusarium and its role in stress response.

Quantitative Data on Efficacy

The efficacy of this compound against various Fusarium species has been evaluated in numerous in vitro studies, with the half-maximal effective concentration (EC50) being a key parameter.

Fusarium SpeciesThis compound EC50 (µg/mL)Reference
F. graminearum0.043 - 4.965 (mean: 2.149)[5]
F. oxysporum0.007 - 6.197 (mean: 0.508)[5]
F. sambucinum0.009 - 0.079 (mean: 0.0441)[6]
F. sp. nov.0.009 - 0.079 (mean: 0.0441)[5]

In field trials, triazole fungicides have shown efficacy in controlling Fusarium Head Blight (FHB) and reducing deoxynivalenol (DON) contamination in wheat.

FungicideFHB Index Control (%)DON Reduction (%)Reference
Metconazole5045[7]
Prothioconazole4843[7]
Tebuconazole4023[7]
Prothioconazole + Tebuconazole5242[7]

Experimental Protocols

In Vitro Efficacy Testing: Poisoned Food Technique

This protocol is used to determine the inhibitory effect of a fungicide on the mycelial growth of a fungus.

cluster_0 Preparation cluster_1 Inoculation cluster_2 Incubation & Analysis A Prepare Potato Dextrose Agar (PDA) B Autoclave PDA and cool to 45-50°C A->B D Add appropriate amount of this compound to PDA to achieve desired concentrations B->D C Prepare stock solution of this compound C->D E Pour amended PDA into Petri dishes D->E F Inoculate center of plates with a mycelial plug from a pure culture of Fusarium E->F G Incubate plates at 25-28°C F->G H Measure colony diameter at regular intervals G->H I Calculate Percent Inhibition of Mycelial Growth H->I

Workflow for the in vitro poisoned food technique.

Materials:

  • Pure culture of the target Fusarium species

  • Potato Dextrose Agar (PDA)

  • This compound (analytical grade)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5-7 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Sterilize by autoclaving and allow it to cool to 45-50°C in a water bath.

  • Fungicide Amendment: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control set of plates should be prepared with the solvent alone.

  • Pouring Plates: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a mycelial plug from the actively growing margin of a 5-7 day old culture of the Fusarium species. Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the colony in the control plate

        • T = Average diameter of the colony in the treated plate

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of a fungicide that inhibits the visible growth of a microorganism.

Materials:

  • Fusarium spore suspension

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • This compound

  • Sterile 96-well microtiter plates

  • Spectrophotometer (optional, for spectrophotometric reading)

Procedure:

  • Inoculum Preparation: Prepare a spore suspension of the Fusarium species from a 7-10 day old culture. Adjust the spore concentration to 1 x 10^6 to 5 x 10^6 spores/mL. Dilute this suspension in RPMI-1640 medium to the final working concentration.

  • Drug Dilution: Prepare serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilutions. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.

  • Incubation: Incubate the microtiter plates at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the fungicide at which there is no visible growth of the fungus. For azoles, the endpoint is often defined as the concentration that causes a significant inhibition of growth (e.g., 50% or 90%) compared to the drug-free control. This can be assessed visually or by reading the absorbance using a spectrophotometer.

In Vivo Efficacy Testing: Control of Fusarium Head Blight in Wheat

This protocol outlines a method for evaluating the efficacy of this compound in controlling FHB in a greenhouse or field setting.

cluster_0 Plant Growth & Inoculation cluster_1 Fungicide Application cluster_2 Disease Assessment & Analysis A Grow wheat plants to flowering stage (anthesis) C Inoculate wheat heads with spore suspension A->C B Prepare Fusarium graminearum spore suspension B->C D Apply this compound at specified rates and timings (e.g., pre- or post-inoculation) C->D F Maintain plants in a high-humidity environment D->F E Include untreated and mock-treated controls E->F G Assess FHB severity (disease index) at regular intervals F->G H Harvest grain and analyze for DON mycotoxin levels G->H I Analyze data to determine fungicide efficacy H->I

Workflow for in vivo fungicide efficacy testing against Fusarium Head Blight.

Materials:

  • Wheat plants (a susceptible cultivar)

  • Fusarium graminearum culture for inoculum production

  • This compound formulation

  • Sprayer for fungicide application

  • Growth chamber or greenhouse with controlled environment (high humidity)

Procedure:

  • Plant Growth: Grow wheat plants to the flowering stage (anthesis, Feekes growth stage 10.5.1).

  • Inoculum Preparation: Prepare a spore suspension of F. graminearum from a sporulating culture. Adjust the concentration to approximately 1 x 10^5 spores/mL.

  • Inoculation: Spray-inoculate the wheat heads with the spore suspension until runoff.

  • Fungicide Application: Apply the this compound formulation at the desired rates and timings. Applications can be made before or after inoculation to test for protective and curative activity, respectively. Include an untreated control and a mock-treated control (sprayed with water or the formulation blank). A common application timing for FHB control is at early anthesis.[1]

  • Environmental Conditions: Maintain the plants in a high-humidity environment (e.g., >90% relative humidity) for 24-48 hours post-inoculation to promote infection.

  • Disease Assessment: Assess FHB severity visually at 14 and 21 days post-inoculation. The FHB index can be calculated as:

    • FHB Index = (% Incidence x % Severity) / 100

      • % Incidence: Percentage of heads showing any FHB symptoms.

      • % Severity: Average percentage of spikelets per head that are symptomatic.

  • Mycotoxin Analysis: At maturity, harvest the grain and analyze for DON content using methods such as ELISA or chromatography (HPLC, GC-MS).

  • Data Analysis: Statistically analyze the FHB index and DON data to determine the efficacy of the this compound treatments compared to the controls.

Application in Agriculture

This compound is commonly used as a seed treatment for cereals like wheat and barley to control seed- and soil-borne Fusarium species.[8] A typical application rate for seed treatment is 300 mL of product per 100 kg of seed. This application helps to protect the emerging seedlings from blights and root rots caused by Fusarium. For the control of FHB, foliar applications of triazole fungicides are made during the flowering stage of the crop.[1]

Resistance Management

The repeated use of triazole fungicides can lead to the development of resistance in Fusarium populations. Resistance mechanisms can include point mutations in the CYP51 genes, which reduce the binding affinity of the fungicide to its target enzyme. To mitigate the risk of resistance, it is important to:

  • Use integrated pest management (IPM) strategies, including the use of resistant crop varieties and cultural practices.

  • Rotate fungicides with different modes of action.

  • Avoid using reduced rates of fungicides.

  • Monitor Fusarium populations for shifts in fungicide sensitivity.

Conclusion

This compound is an effective fungicide for the control of a range of Fusarium species. Understanding its mechanism of action, efficacy against specific pathogens, and proper application techniques is crucial for its successful use in both research and agricultural settings. The provided protocols offer a standardized approach to evaluating the efficacy of this compound and other antifungal compounds against Fusarium, which is essential for the development of new and improved disease management strategies.

References

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Triticonazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Triticonazole is a triazole antifungal agent employed in agriculture to control a range of fungal plant pathogens. As with other members of the azole class, its mechanism of action involves the inhibition of sterol biosynthesis in fungi, specifically targeting the C14-demethylation of lanosterol, a crucial step in the production of ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. This document provides detailed protocols for the in vitro antifungal susceptibility testing of this compound and presents available data on its activity against various fungal species.

Data Presentation

The in vitro activity of this compound against various fungal species can be quantified by determining the Minimum Inhibitory Concentration (MIC) or the Effective Concentration 50 (EC50). The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Susceptibility of Fusarium Species to this compound

Fungal SpeciesNo. of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)
Fusarium oxysporumNot Specified0.007 - 6.1970.508
Fusarium graminearum>170.007 - 4.2382.149
Fusarium sp. nov.Not Specified0.009 - 0.0790.0441

Data sourced from a study on the baseline sensitivity of Fusarium species to various fungicides.[1][2]

Note on Data Availability:

Publicly available data on the in vitro activity of this compound against a broad spectrum of clinically relevant fungi, such as Aspergillus spp., Candida spp., and dermatophytes, is limited. The primary application of this compound as an agricultural fungicide has resulted in a research focus on plant pathogenic fungi. Researchers investigating the potential clinical applications of this compound will need to perform comprehensive in vitro susceptibility testing against relevant pathogenic isolates.

Mechanism of Action Signaling Pathway

This compound, like other triazole antifungals, targets the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane. The primary target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. Inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action cluster_effects Cellular Effects AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediates Ergosterol Intermediates Lanosterol->Ergosterol_Intermediates Lanosterol 14α-demethylase (ERG11) Toxic_Sterols Toxic Sterol Accumulation Ergosterol Ergosterol Ergosterol_Intermediates->Ergosterol Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption This compound This compound This compound->Lanosterol Inhibition Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition

Caption: Inhibition of Ergosterol Biosynthesis by this compound.

Experimental Protocols

The following protocols are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for the antifungal susceptibility testing of filamentous fungi. These methods can be adapted for testing this compound.

Broth Microdilution Method (Adapted from CLSI M38-A2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

a. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile, 96-well microtiter plates

  • Fungal isolates

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Hemocytometer

  • Sterile, plastic, sealable bags

b. Protocol Workflow:

Caption: Broth Microdilution Experimental Workflow.

c. Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in DMSO to a concentration of 1600 µg/mL.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates to achieve final concentrations typically ranging from 0.03 to 16 µg/mL.

    • Include a drug-free well for a positive growth control and an un-inoculated well for a sterility control.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at an appropriate temperature until sporulation is observed.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Transfer the suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension to a concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a spectrophotometer (transmittance at 530 nm) and confirm with a hemocytometer.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of 0.2 x 10^4 to 2.5 x 10^4 CFU/mL.

  • Incubation:

    • Seal the plates in a plastic bag to prevent evaporation.

    • Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is seen in the positive control well.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed with the naked eye.

Agar Disk Diffusion Method (Screening)

This method provides a qualitative assessment of antifungal susceptibility.

a. Materials:

  • This compound powder

  • Ethanol or other suitable solvent

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar or RPMI-1640 agar plates

  • Fungal isolates

  • Sterile saline (0.85%)

b. Protocol Workflow:

Caption: Agar Disk Diffusion Experimental Workflow.

c. Detailed Steps:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to a desired concentration.

    • Impregnate sterile filter paper disks with a specific volume of the this compound solution and allow them to dry completely.

  • Inoculum Preparation:

    • Prepare a fungal suspension as described in the broth microdilution method and adjust it to a 0.5 McFarland turbidity standard.

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of the agar plate evenly in three directions.

  • Disk Application:

    • Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter. The zone size is inversely proportional to the MIC.

Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling fungal isolates and chemical reagents. It is recommended to consult the official CLSI and EUCAST documentation for the most detailed and up-to-date guidelines.

References

Quantitative Analysis of Triticonazole in Environmental Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and protocols for the quantitative analysis of the fungicide Triticonazole in soil and water samples. The methodologies described are primarily based on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level quantification.[1][2] Protocols for sample preparation, including Solid-Phase Extraction (SPE) for water samples and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for soil, are outlined.[3] Method validation parameters and expected performance characteristics are summarized to guide researchers in achieving accurate and reproducible results.

Introduction

This compound is a broad-spectrum triazole fungicide used to control seed and soil-borne diseases in various crops.[4][5] Its persistence in the environment raises concerns about potential contamination of soil and water resources, necessitating sensitive analytical methods for monitoring its residues.[4] This application note details robust and validated methods for the extraction, cleanup, and quantification of this compound in environmental matrices, intended for use by researchers, environmental scientists, and professionals in regulatory agencies.

Experimental Protocols

Water Sample Analysis

The protocol for water sample analysis involves a solid-phase extraction (SPE) step to concentrate the analyte and remove interfering matrix components, followed by LC-MS/MS analysis. An alternative direct injection method for LC-MS/MS is also described for rapid screening.

2.1.1. Solid-Phase Extraction (SPE) Protocol for Water Samples

This method is suitable for trace-level quantification of this compound in various water sources, including surface water and groundwater.

  • Materials and Reagents:

    • Solid-Phase Extraction (SPE) cartridges (e.g., Chromabond C18 or Oasis HLB)[6]

    • Methanol (HPLC grade)

    • Ethyl acetate (HPLC grade)

    • Dichloromethane (HPLC grade)

    • Sodium chloride (NaCl)

    • Deionized water

    • Vacuum manifold for SPE

    • Nitrogen evaporator

  • Procedure:

    • Cartridge Conditioning: Precondition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.[6]

    • Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[6][7] Adding a small amount of methanol and NaCl to the water sample can help reduce the solubility of pesticides and improve retention.[8]

    • Cartridge Rinsing and Drying: After loading, rinse the cartridge with a small volume of deionized water to remove any remaining interfering substances. Dry the cartridge thoroughly under vacuum for at least 10 minutes.[6]

    • Elution: Elute the trapped analytes from the cartridge by passing a suitable solvent, such as ethyl acetate or a mixture of ethyl acetate and dichloromethane.[8][9]

    • Concentration: Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

2.1.2. Direct Injection Protocol for Water Samples (LC-MS/MS)

For rapid analysis where lower sensitivity is acceptable, a direct injection method can be employed.

  • Procedure:

    • Filter the water sample through a 0.45 µm PTFE syringe filter.[1]

    • Directly inject an aliquot of the filtered sample into the LC-MS/MS system.[1]

Experimental Workflow for Water Sample Analysis

cluster_spe Solid-Phase Extraction (SPE) cluster_direct Direct Injection WaterSample Water Sample (500 mL) Conditioning Condition SPE Cartridge (Methanol & Water) WaterSample->Conditioning Loading Load Sample (5-10 mL/min) Conditioning->Loading Drying Dry Cartridge (Vacuum) Loading->Drying Elution Elute with Ethyl Acetate Drying->Elution Concentration Concentrate under N2 Elution->Concentration Reconstitution Reconstitute in Mobile Phase Concentration->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS WaterSample2 Water Sample Filtration Filter (0.45 µm) WaterSample2->Filtration Filtration->LCMS

Caption: Workflow for this compound analysis in water samples.

Soil Sample Analysis

The analysis of this compound in soil samples typically involves an extraction step using a modified QuEChERS method.

2.2.1. Modified QuEChERS Protocol for Soil Samples

  • Materials and Reagents:

    • Acetonitrile (HPLC grade)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Sodium chloride (NaCl)

    • Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18)

    • Centrifuge and centrifuge tubes (50 mL)

  • Procedure:

    • Sample Preparation: Air-dry the soil sample, then grind and sieve it through a 2 mm mesh to ensure homogeneity.[10][11]

    • Extraction:

      • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

      • Add 10 mL of acetonitrile.

      • Vortex vigorously for 1 minute.

      • Add anhydrous MgSO₄ and NaCl, and vortex again for 1 minute.

    • Centrifugation: Centrifuge the tube at ≥4000 g for 5 minutes.

    • Dispersive SPE Cleanup:

      • Take an aliquot of the supernatant (acetonitrile layer).

      • Transfer it to a d-SPE tube containing PSA and C18 sorbents.

      • Vortex for 30 seconds.

    • Final Centrifugation and Filtration:

      • Centrifuge the d-SPE tube.

      • Filter the supernatant through a 0.2 µm filter into an autosampler vial for LC-MS/MS analysis.[2]

Experimental Workflow for Soil Sample Analysis

cluster_soil Modified QuEChERS for Soil SoilSample Homogenized Soil Sample (10 g) Extraction Add Acetonitrile, MgSO4, NaCl & Vortex SoilSample->Extraction Centrifuge1 Centrifuge (≥4000 g, 5 min) Extraction->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (PSA, C18) Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Filter Filter (0.2 µm) Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS

Caption: Workflow for this compound analysis in soil samples.

Instrumental Analysis: LC-MS/MS

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source is recommended.[1]

  • Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 150 mm, 2.5 µm) is suitable for the separation of this compound.[1]

  • Mobile Phase: A gradient elution using a mixture of acidified water and acidified methanol or acetonitrile is commonly employed.[1][2] For example, a gradient from 85:15 to 5:95 (v/v) of acidified water:methanol.[1]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used.[1][2]

  • MS/MS Detection: Detection is performed in Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound should be optimized. A common transition is m/z 318 → 70 for quantification.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods for this compound.

Table 1: Method Validation Data for this compound in Water

ParameterValueReference
Limit of Quantification (LOQ)30 ppt (ng/L)[1]
Limit of Detection (LOD)6 ppt (ng/L)[1]
Recovery80% - 120%[7]
Linearity (r²)>0.99

Table 2: Method Validation Data for this compound in Soil

ParameterValueReference
Limit of Quantification (LOQ)0.0036 - 0.0091 mg/kg[3]
Limit of Detection (LOD)0.0012 - 0.0031 mg/kg[3]
Recovery84.1% - 103.2%[3]
Relative Standard Deviation (RSD)1.7% - 8.4%[3]
Linearity (r²)≥0.9988[12]

Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of this compound in soil and water samples. The combination of efficient sample preparation techniques like SPE and QuEChERS with the high sensitivity and selectivity of LC-MS/MS allows for the reliable determination of this compound at trace levels. Adherence to these methodologies and proper method validation will ensure high-quality data for environmental monitoring and risk assessment studies.

References

Application Note: Determination of Triticonazole in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triticonazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops such as cereals, fruits, and vegetables.[1][2] Due to its widespread use, it is essential to have reliable and efficient methods for monitoring its residue levels in plant tissues to ensure food safety and environmental quality. This application note provides a detailed protocol for the extraction and quantification of this compound in plant matrices using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The QuEChERS method is a widely accepted technique for pesticide residue analysis due to its simplicity, high throughput, and minimal solvent usage.[3][4][5][6]

Overview of the Method

The methodology involves an initial extraction of the homogenized plant sample with acetonitrile, followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent cleanup step using dispersive solid-phase extraction (d-SPE) is employed to remove interfering matrix components before instrumental analysis.

Quantitative Data Summary

The following table summarizes the performance of various methods for the determination of this compound in different plant matrices.

Plant MatrixExtraction MethodAnalytical MethodRecovery (%)LOQ (µg/kg)LOD (µg/kg)Reference
Agricultural CropsAcetonitrile extraction, d-SPE cleanupLC-MS/MS91.4 - 108.5Not SpecifiedNot Specified
Fruits, Vegetables, SoilModified QuEChERSLC-MS/MS84.1 - 103.23.6 - 9.11.2 - 3.1[1]
Cucumbers, TomatoesQuEChERSSupercritical Fluid Chromatography (SFC)81.62 - 106.21Not SpecifiedNot Specified[3]
OatAcetonitrile extractionHPLC-UV92.9 - 101.42.900.87[4][7]
Chinese Herbal MedicinesImproved QuEChERSLC-MS/MS77.0 - 11510 - 201 - 2.5[8]
BrinjalModified QuEChERSLC-MS/MS70.3 - 113.20.4 - 2.00.15 - 0.66[9]
Fruits and VegetablesModified QuEChERS (Ethyl Acetate)LC-MS90 - 10510Not Specified[5]

Experimental Protocol: Modified QuEChERS Method for this compound in Leafy Greens

This protocol is optimized for the extraction of this compound from high-water-content leafy green vegetables.

4.1. Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (ACN), HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

  • Deionized water

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes for d-SPE

  • Vortex mixer

  • Centrifuge capable of 4000 x g

  • Syringe filters (0.22 µm)

4.2. Sample Preparation

  • Weigh 10 g (± 0.1 g) of the homogenized plant tissue sample into a 50 mL centrifuge tube.

  • For recovery studies, spike the sample with an appropriate volume of this compound standard solution.

4.3. Extraction

  • Add 10 mL of acetonitrile to the 50 mL centrifuge tube containing the sample.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure proper mixing and prevent the formation of salt agglomerates.

  • Centrifuge the tube at 4000 x g for 5 minutes.

4.4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer 1 mL of the upper acetonitrile layer to a 15 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB can be included.

  • Cap the d-SPE tube and vortex for 30 seconds.

  • Centrifuge the tube at 4000 x g for 5 minutes.

4.5. Final Extract Preparation

  • Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Experimental Workflow

Triticonazole_Extraction_Workflow SamplePrep Sample Preparation (10g homogenized sample) Extraction Extraction (10 mL Acetonitrile + Salts) SamplePrep->Extraction Vortex1 Vortex (1 min) Extraction->Vortex1 Centrifuge1 Centrifuge (4000 x g, 5 min) Vortex1->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE d-SPE Cleanup (MgSO4, PSA, C18) Supernatant->dSPE Vortex2 Vortex (30 sec) dSPE->Vortex2 Centrifuge2 Centrifuge (4000 x g, 5 min) Vortex2->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: Workflow for this compound Extraction.

Instrumental Analysis

The final determination of this compound is typically performed using a liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS). The use of matrix-matched calibration curves is recommended to compensate for any matrix effects and ensure accurate quantification.[7]

Typical LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for triazole fungicides.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the parent and product ions of this compound.

Conclusion

The modified QuEChERS method presented in this application note provides a robust and efficient procedure for the extraction of this compound from plant tissues. The method is characterized by good recovery, low limits of detection, and high throughput, making it suitable for routine monitoring of this compound residues in a variety of agricultural commodities. Researchers should validate the method for their specific plant matrix of interest to ensure optimal performance.

References

Application Notes and Protocols for Utilizing Triticonazole as a Positive Control in Fungicide Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the effective use of triticonazole as a positive control in in vitro fungicide screening assays. This compound, a broad-spectrum triazole fungicide, serves as a reliable benchmark for evaluating the efficacy of novel antifungal compounds.

Introduction

This compound is a systemic fungicide widely employed for the control of seed and soil-borne diseases in cereal crops.[1][2][3] Its mechanism of action involves the inhibition of sterol C14-demethylation, a critical step in the biosynthesis of ergosterol.[1][4][5][6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to impaired fungal growth and, ultimately, cell death. This well-defined mode of action and its consistent activity against a range of phytopathogenic fungi make this compound an ideal positive control for in vitro fungicide screening.

The use of a positive control is fundamental for the validation of fungicide screening assays. It confirms that the experimental system is functioning correctly and provides a benchmark against which the activity of test compounds can be compared. These notes provide detailed protocols for mycelial growth inhibition and spore germination assays, along with expected efficacy data for this compound against various fungal pathogens.

Data Presentation: Efficacy of this compound

The following table summarizes the 50% effective concentration (EC50) values of this compound against various phytopathogenic fungi, demonstrating its utility as a broad-spectrum control.

Fungal SpeciesEC50 (µg/mL)Reference
Fusarium graminearum0.043 - 4.965[4]
Fusarium sp. nov.0.009 - 0.079[4]
Fusarium oxysporum0.007 - 6.197[4]
Rhizoctonia solani1.83[7]
Fusarium graminearum4.36[7]

Experimental Protocols

Mycelial Growth Inhibition Assay

This assay is a common in vitro method to determine the fungistatic or fungicidal activity of a compound by measuring the inhibition of fungal mycelial growth.

a. Materials

  • Fungal cultures (e.g., Fusarium graminearum, Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

b. Protocol

  • Preparation of Fungicide-Amended Media:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mg/mL in DMSO).

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Add the required volume of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., a serial dilution from 0.01 to 100 µg/mL). Ensure the final solvent concentration is consistent across all plates, including the control, and does not exceed a level that inhibits fungal growth (typically <1% v/v).

    • Prepare a solvent control plate containing only the solvent at the same concentration used in the treatment plates.

    • Prepare a negative control plate with PDA medium only.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each petri dish (both treated and control plates).

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) in the dark.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

      • Percent Inhibition (%) = [ (C - T) / C ] x 100

      • Where:

        • C is the average diameter of the mycelial growth in the control plate.

        • T is the average diameter of the mycelial growth in the treated plate.

    • Determine the EC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Spore Germination Assay

This assay assesses the ability of a compound to inhibit the germination of fungal spores, a critical stage in the fungal life cycle.

a. Materials

  • Fungal spores

  • Potato Dextrose Broth (PDB) or sterile water

  • This compound (analytical grade)

  • Solvent for this compound (e.g., DMSO)

  • Sterile microscope slides with cavities or microtiter plates

  • Humid chamber (e.g., a petri dish with moist filter paper)

  • Microscope

b. Protocol

  • Spore Suspension Preparation:

    • Harvest spores from a mature fungal culture by flooding the plate with sterile water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Treatment Application:

    • Prepare a series of dilutions of this compound in PDB or sterile water.

    • In the cavities of a microscope slide or wells of a microtiter plate, mix the spore suspension with the this compound dilutions.

    • Include a solvent control and a negative control (spore suspension in broth/water only).

  • Incubation:

    • Place the slides in a humid chamber to prevent drying.

    • Incubate at the optimal temperature for spore germination (typically 20-25°C) for a period sufficient for germination to occur in the control (usually 6-24 hours).

  • Data Collection and Analysis:

    • After incubation, observe the spores under a microscope. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count at least 100 spores per replicate for each treatment and the control.

    • Calculate the percentage of spore germination inhibition using the following formula:

      • Percent Inhibition (%) = [ (G_c - G_t) / G_c ] x 100

      • Where:

        • G_c is the percentage of germinated spores in the control.

        • G_t is the percentage of germinated spores in the treatment.

    • Determine the EC50 value as described in the mycelial growth inhibition assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis fungal_culture Fungal Culture inoculation Inoculate with Fungal Plugs/Spores fungal_culture->inoculation triticonazole_stock This compound Stock Solution amended_media Prepare Fungicide-Amended Media triticonazole_stock->amended_media media Growth Medium (e.g., PDA) media->amended_media amended_media->inoculation incubation Incubate at Optimal Conditions inoculation->incubation measurement Measure Mycelial Growth / Spore Germination incubation->measurement calculation Calculate Percent Inhibition measurement->calculation ec50 Determine EC50 Value calculation->ec50

Caption: Experimental workflow for in vitro fungicide screening using this compound.

ergosterol_pathway cluster_inhibition Site of Action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol inhibition_point 14α-demethylase (CYP51) lanosterol->inhibition_point ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation inhibition_point->ergosterol Demethylation This compound This compound This compound->inhibition_point Inhibits

Caption: Ergosterol biosynthesis pathway and the site of action of this compound.

References

Application Notes and Protocols for the Formulation of Triticonazole in Controlled Release Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Triticonazole in controlled-release systems. The information is intended to guide researchers in developing effective formulations for experimental studies in agricultural and pharmaceutical research.

Introduction to this compound and Controlled Release

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2] Controlled-release formulations of this compound offer several advantages over conventional formulations, including improved efficacy, reduced environmental impact, and enhanced safety. By releasing the active ingredient over an extended period, these formulations can provide longer-lasting protection and minimize the potential for phytotoxicity.[1]

This document outlines the formulation of this compound using a polymer matrix-based approach for controlled release, drawing upon established methods for similar triazole fungicides.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis by this compound

This compound, like other azole fungicides, targets the ergosterol biosynthesis pathway in fungi. Specifically, it inhibits the enzyme lanosterol 14α-demethylase, which is encoded by the ERG11 gene. This enzyme is a crucial component of the fungal cytochrome P450 system and is responsible for the demethylation of lanosterol, a precursor to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol LanosterolDemethylase Lanosterol 14α-demethylase (ERG11 product) Lanosterol->LanosterolDemethylase Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Incorporation This compound This compound This compound->LanosterolDemethylase Inhibits LanosterolDemethylase->Ergosterol Product LanosterolDemethylase->Membrane Leads to disruption

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Protocols

This section details the protocols for the formulation of this compound in a polymer matrix and the subsequent characterization of the controlled-release microparticles. As a case study, a method adapted from the formulation of the structurally similar fungicide tebuconazole is presented.[2][3][4]

Formulation of this compound-Loaded Polymer Matrix Microparticles

This protocol describes the preparation of controlled-release microparticles using an oil-in-water emulsion process.[2][3][4]

Materials:

  • This compound (active ingredient)

  • Poly(methyl methacrylate) (PMMA) or Poly(styrene-co-maleic anhydride) (PSMA) (matrix polymer)

  • Poly(vinyl acetate) (PVA) (matrix modifier/plasticizer)

  • Dichloromethane (organic solvent)

  • Aqueous solution of a suitable surfactant (e.g., polyvinyl alcohol)

  • Distilled water

Equipment:

  • High-speed homogenizer

  • Magnetic stirrer

  • Fume hood

  • Beakers and other standard laboratory glassware

  • Filtration apparatus

  • Drying oven

Procedure:

  • Organic Phase Preparation: In a fume hood, dissolve this compound, the matrix polymer (PMMA or PSMA), and the matrix modifier (PVA) in dichloromethane. The ratios of these components can be varied to modulate the release characteristics (see Table 1 for examples).

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in distilled water.

  • Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form an oil-in-water emulsion. The size of the microparticles can be controlled by adjusting the homogenization speed and time.

  • Solvent Evaporation: Transfer the emulsion to a larger beaker and stir continuously at room temperature to allow for the evaporation of the dichloromethane. This will lead to the solidification of the microparticles.

  • Microparticle Recovery: Collect the solidified microparticles by filtration.

  • Washing and Drying: Wash the collected microparticles with distilled water to remove any residual surfactant and then dry them in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

Formulation_Workflow start Start organic_phase Prepare Organic Phase: Dissolve this compound, Polymer, and Modifier in Dichloromethane start->organic_phase aqueous_phase Prepare Aqueous Phase: Dissolve Surfactant in Water start->aqueous_phase emulsification Emulsification: Add Organic Phase to Aqueous Phase with High-Speed Homogenization organic_phase->emulsification aqueous_phase->emulsification solvent_evap Solvent Evaporation: Stir Emulsion to Remove Dichloromethane emulsification->solvent_evap filtration Microparticle Recovery: Collect Solidified Particles by Filtration solvent_evap->filtration washing_drying Washing and Drying: Wash with Distilled Water and Dry in Oven filtration->washing_drying end End: Controlled-Release Microparticles washing_drying->end

Caption: Workflow for the preparation of this compound-loaded microparticles.

Characterization of Controlled-Release Microparticles

a) Particle Size and Morphology Analysis:

  • Method: Scanning Electron Microscopy (SEM) and Laser Diffraction Particle Size Analysis.

  • Procedure:

    • For SEM, mount a small sample of the dried microparticles onto an aluminum stub using double-sided carbon tape and coat with a thin layer of gold or palladium in a sputter coater.

    • Observe the morphology and surface characteristics of the microparticles under the SEM.

    • For particle size analysis, disperse the microparticles in water or a suitable non-solvent and analyze using a laser diffraction particle size analyzer.

b) Encapsulation Efficiency and Drug Loading:

  • Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Procedure:

    • Accurately weigh a known amount of the microparticles.

    • Dissolve the microparticles in a suitable solvent (e.g., dichloromethane) to release the encapsulated this compound.

    • Evaporate the solvent and redissolve the residue in a solvent suitable for analysis (e.g., acetonitrile for HPLC).

    • Quantify the amount of this compound using a pre-validated UV-Vis or HPLC method.

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

    EE (%) = (Actual amount of this compound in microparticles / Theoretical amount of this compound) x 100

    DL (%) = (Weight of this compound in microparticles / Total weight of microparticles) x 100

In Vitro Release Study
  • Method: Dialysis Bag Method or Sample and Separate Method.

  • Procedure (Sample and Separate Method):

    • Disperse a known quantity of this compound-loaded microparticles in a known volume of a release medium (e.g., water or a buffer solution) in a sealed container.[4]

    • Maintain the container at a constant temperature with continuous agitation.

    • At predetermined time intervals, withdraw a sample of the release medium.

    • To maintain a constant volume (sink conditions), replace the withdrawn volume with fresh release medium.[2][4]

    • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

    • Calculate the cumulative percentage of this compound released over time.

Data Presentation

The following tables present illustrative quantitative data for the characterization of controlled-release microparticles containing a triazole fungicide, based on studies with tebuconazole.[2][3][4] These values can serve as a benchmark for the formulation of this compound.

Table 1: Example Formulations of Triazole Fungicide-Loaded Microparticles

Formulation CodeMatrix PolymerMatrix ModifierPolymer:Modifier Ratio
F1PMMA-100:0
F2PMMAPVA90:10
F3PMMAPVA75:25
F4PSMA-100:0
F5PSMAPVA90:10
F6PSMAPVA75:25

Table 2: Physicochemical Characterization of Microparticles

Formulation CodeMean Particle Size (µm)Encapsulation Efficiency (%)Drug Loading (%)
F1150 ± 25>9520
F2145 ± 30>9520
F3160 ± 28>9520
F4180 ± 35>9520
F5175 ± 32>9520
F6185 ± 30>9520

Table 3: In Vitro Cumulative Release Profile (%)

Time (days)F1F2F3F4F5F6
15101581218
5152535203040
10254055354560
20406075506580
30507085607590
40587890688295
506585>957588>95

Conclusion

The formulation of this compound into controlled-release microparticles using a polymer matrix system is a viable approach to enhance its performance and safety profile. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and characterize their own this compound formulations for various experimental applications. The release kinetics can be effectively modulated by altering the polymer matrix composition, allowing for the design of formulations with tailored release profiles to meet specific research needs.

References

Application Notes and Protocols for Determining Triticonazole Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum triazole fungicide used extensively in agriculture to control a variety of fungal diseases in crops.[1] Its primary mechanism of action involves the inhibition of sterol demethylation, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes. While effective in its agricultural application, the potential for off-target effects in non-target organisms, including mammals, necessitates a thorough evaluation of its cytotoxic properties. Understanding the cellular and molecular mechanisms underlying this compound-induced cytotoxicity is crucial for risk assessment and ensuring human and environmental safety.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound using a panel of established cell-based assays. The methodologies described herein are designed to enable researchers to evaluate various aspects of cellular health, including cell viability, membrane integrity, apoptosis, and oxidative stress.

Data Presentation: Cytotoxicity of Triazole Fungicides

Cell LineAssayExposure Time (hr)IC50 (µg/mL)Reference
HepG2 (Human Liver Carcinoma)MTTNot Specified41.025[2]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

Key Cell-Based Assays for this compound Cytotoxicity

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide insights into different mechanisms of cell death and cellular stress.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by measuring its absorbance.

Materials:

  • Human cell lines (e.g., HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a negative control (medium only).

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_this compound Prepare this compound Dilutions treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_cells Incubate for 24/48/72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for the MTT cell viability assay.

Membrane Integrity Assay (LDH Assay)

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity.

Materials:

  • Human cell lines (e.g., HeLa, HepG2, SH-SY5Y)

  • Complete cell culture medium

  • This compound

  • LDH Assay Kit (commercially available)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired exposure times at 37°C in a 5% CO₂ incubator.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Supernatant Transfer: Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit, which typically involves subtracting the spontaneous release from the treatment-induced release and normalizing to the maximum release.

LDH_Workflow cluster_prep Preparation & Treatment cluster_incubation Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_and_treat Seed and Treat Cells incubate_cells Incubate for Desired Time seed_and_treat->incubate_cells collect_supernatant Collect Supernatant incubate_cells->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_rt Incubate at Room Temp add_reaction_mix->incubate_rt read_absorbance Read Absorbance incubate_rt->read_absorbance calculate_cytotoxicity Calculate % Cytotoxicity read_absorbance->calculate_cytotoxicity

Workflow for the LDH membrane integrity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. Several assays can be used to detect the different stages of apoptosis.

Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

  • 6-well plates or flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cell populations.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • 96-well plates (white-walled for luminescence)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound.

  • Assay Reagent Addition: After the incubation period, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for the time specified in the kit's protocol (usually 30-60 minutes).

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.

Oxidative Stress Assay (ROS Detection)

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a common mechanism of drug-induced cytotoxicity.

Materials:

  • Human cell lines

  • Complete cell culture medium

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 96-well plates (black-walled for fluorescence)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black-walled 96-well plate and treat with this compound.

  • DCFH-DA Loading: After the desired treatment duration, remove the medium and incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess DCFH-DA.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm using a fluorescence microplate reader. Alternatively, cells can be harvested and analyzed by flow cytometry.

  • Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS.

Signaling Pathways in this compound-Induced Cytotoxicity

Based on the known mechanisms of triazole fungicides, this compound-induced cytotoxicity is likely to involve the induction of oxidative stress and the subsequent activation of apoptotic pathways.

Proposed Signaling Pathway for this compound-Induced Oxidative Stress and Apoptosis

Triticonazole_Pathway cluster_initiator Initiation cluster_cellular_effects Cellular Effects cluster_downstream Downstream Pathways cluster_apoptosis Apoptosis Execution This compound This compound sterol_inhibition Inhibition of Sterol Demethylation This compound->sterol_inhibition ros_generation Increased ROS Generation (Oxidative Stress) This compound->ros_generation er_stress Endoplasmic Reticulum Stress ros_generation->er_stress mitochondrial_dysfunction Mitochondrial Dysfunction ros_generation->mitochondrial_dysfunction caspase_activation Caspase Activation (e.g., Caspase-3/7) er_stress->caspase_activation mitochondrial_dysfunction->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Proposed signaling pathway of this compound cytotoxicity.

This diagram illustrates that this compound, by inhibiting sterol biosynthesis, may lead to an increase in reactive oxygen species (ROS), causing oxidative stress. This oxidative stress can then trigger downstream events such as endoplasmic reticulum (ER) stress and mitochondrial dysfunction, both of which can converge on the activation of caspases, leading to the execution of apoptosis.

Conclusion

The cell-based assays and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound's cytotoxic potential. By employing a multi-parametric approach, researchers can gain valuable insights into the concentration-dependent effects of this compound on cell health and elucidate the underlying mechanisms of its toxicity. This information is essential for regulatory agencies, drug development professionals, and the broader scientific community to make informed decisions regarding the safe use of this widely applied fungicide.

References

Techniques for Studying Triticonazole Resistance in Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying Triticonazole resistance in fungi. The methodologies outlined below are essential for understanding the molecular and biochemical basis of resistance, which is critical for the development of effective antifungal strategies and the management of fungicide resistance in clinical and agricultural settings.

Antifungal Susceptibility Testing

Antifungal susceptibility testing is the foundational method for phenotyping fungal resistance to this compound. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent like DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum, adjusted to the appropriate concentration

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The final concentration range should typically span from 0.0313 to 16 µg/mL, but may be adjusted based on the expected resistance levels of the fungal isolates.[1]

    • Include a drug-free well for a positive growth control and a well with medium only for a negative control (sterility check).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh, sporulating cultures.

    • Prepare a spore suspension in sterile saline with 0.05% Tween 80.

    • Adjust the spore concentration to approximately 1-5 x 10^6 CFU/mL using a hemocytometer or spectrophotometer.

    • Dilute the adjusted spore suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Seal the plate and incubate at a temperature and duration appropriate for the fungus being tested (e.g., 25-30°C for 48-72 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Data Presentation:

Summarize the MIC values for susceptible and resistant fungal isolates in a table for clear comparison.

Fungal IsolateThis compound MIC (µg/mL)Phenotype
Wild-Type Strain A0.25Susceptible
Field Isolate B>16Resistant
Lab Mutant C8.0Resistant

Molecular Analysis of the CYP51 Gene

The primary mechanism of resistance to azole fungicides, including this compound, often involves the target enzyme, sterol 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11). Resistance can arise from point mutations in the CYP51 gene, overexpression of the gene, or an increase in its copy number.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of the CYP51 gene in resistant fungi compared to susceptible isolates.

Protocol: CYP51 Gene Expression Analysis

1. RNA Extraction and cDNA Synthesis:

  • Grow fungal mycelia in liquid culture with and without sub-lethal concentrations of this compound.
  • Harvest the mycelia and extract total RNA using a suitable kit or a Trizol-based method.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit.

2. qRT-PCR:

  • Perform qRT-PCR using SYBR Green or a probe-based assay.
  • Use primers specific for the CYP51 gene(s) of the fungus under investigation. Also, use primers for a validated housekeeping gene (e.g., β-tubulin or actin) for normalization.
  • The reaction mixture typically includes cDNA template, forward and reverse primers, and SYBR Green master mix.
  • The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

3. Data Analysis:

  • Calculate the relative expression of the CYP51 gene using the 2-ΔΔCt method. This method normalizes the expression of the target gene to the housekeeping gene and compares the expression in the resistant isolate to a susceptible (calibrator) isolate.

Data Presentation:

Fungal IsolateTarget GeneHousekeeping GeneFold Change in Expression (vs. Susceptible)
Resistant Isolate 1CYP51Aβ-tubulin15.2
Resistant Isolate 2CYP51Bactin8.7
Sequencing of the CYP51 Gene

Sequencing the CYP51 gene allows for the identification of point mutations that may lead to amino acid substitutions, resulting in reduced affinity of the enzyme for this compound.

Protocol: CYP51 Gene Sequencing

1. DNA Extraction:

  • Extract high-quality genomic DNA from fungal mycelia using a suitable extraction kit or a CTAB-based method.

2. PCR Amplification:

  • Amplify the entire coding sequence of the CYP51 gene(s) using specific primers. It may be necessary to amplify the gene in several overlapping fragments.

3. Sequencing:

  • Purify the PCR products and send them for Sanger sequencing.
  • Sequence both the forward and reverse strands to ensure accuracy.

4. Sequence Analysis:

  • Align the obtained sequences with the wild-type CYP51 gene sequence from a susceptible isolate to identify any nucleotide changes.
  • Translate the nucleotide sequences into amino acid sequences to determine if the mutations result in amino acid substitutions.

Data Presentation:

Fungal IsolateNucleotide ChangeAmino Acid Substitution
Resistant Isolate 3G1378TY136F
Resistant Isolate 4A1527CS509T
CYP51 Gene Copy Number Variation (CNV) Analysis

An increase in the copy number of the CYP51 gene can lead to its overexpression and contribute to resistance. Droplet digital PCR (ddPCR) is a precise method for quantifying gene copy number.

Protocol: CYP51 CNV Analysis by ddPCR

1. DNA Preparation:

  • Extract high-quality genomic DNA as described for sequencing.
  • Digest the DNA with a restriction enzyme that does not cut within the amplicon regions of the target and reference genes.

2. ddPCR Reaction Setup:

  • Prepare a ddPCR reaction mix containing the digested DNA, primers and probes for the CYP51 gene (target) and a single-copy reference gene, and the ddPCR supermix.
  • Generate droplets using a droplet generator.

3. PCR Amplification:

  • Perform PCR on the droplets in a thermal cycler.

4. Droplet Reading and Data Analysis:

  • Read the droplets using a droplet reader to count the number of positive and negative droplets for both the target and reference genes.
  • The software will calculate the concentration of the target and reference genes, and the copy number of the CYP51 gene is determined by the ratio of the target gene concentration to the reference gene concentration.

Data Presentation:

Fungal IsolateCYP51 Gene Copies per Genome
Susceptible Isolate1.0
Resistant Isolate 53.2
Resistant Isolate 65.8

Biochemical Analysis of Efflux Pump Activity

Overexpression of efflux pumps, which actively transport antifungal agents out of the fungal cell, is another important mechanism of azole resistance. The activity of these pumps can be assessed using fluorescent dyes.

Protocol: Nile Red Efflux Assay

This protocol uses the fluorescent dye Nile Red, which fluoresces in a hydrophobic environment like the cell membrane. Its extrusion from the cell by efflux pumps leads to a decrease in fluorescence.[2]

Materials:

  • Fungal cell suspension

  • Nile Red stock solution (in DMSO)

  • Glucose solution

  • Efflux pump inhibitors (e.g., verapamil, as a control)

  • Fluorometer or flow cytometer

Procedure:

  • Cell Preparation:

    • Grow fungal cells to the mid-log phase.

    • Wash and resuspend the cells in a buffer (e.g., PBS).

    • Deplete the cells of energy by incubating them in a glucose-free buffer.

  • Dye Loading:

    • Add Nile Red to the energy-depleted cell suspension to a final concentration of approximately 5-10 µM.

    • Incubate for 30-60 minutes to allow the dye to accumulate within the cells.

  • Efflux Measurement:

    • Initiate efflux by adding glucose to the cell suspension to energize the efflux pumps.

    • Immediately begin monitoring the fluorescence of the cell suspension over time using a fluorometer or flow cytometer. A decrease in fluorescence indicates efflux of the dye.

    • For comparison, run a parallel experiment with an efflux pump inhibitor to confirm that the observed decrease in fluorescence is due to pump activity.

Data Presentation:

Fungal IsolateRate of Nile Red Efflux (Arbitrary Units/min)
Susceptible Isolate50
Resistant Isolate 7250
Resistant Isolate 7 + Inhibitor65

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Investigating this compound Resistance

The following diagram illustrates a logical workflow for investigating the mechanisms of this compound resistance in a fungal isolate.

experimental_workflow cluster_phenotyping Phenotypic Analysis cluster_molecular Molecular Analysis cluster_biochemical Biochemical Analysis cluster_interpretation Data Interpretation phenotype Isolate Fungal Strain mic_test Broth Microdilution MIC Assay phenotype->mic_test dna_ext Genomic DNA Extraction mic_test->dna_ext Resistant Isolate rna_ext Total RNA Extraction mic_test->rna_ext Resistant Isolate efflux_assay Efflux Pump Activity Assay (Nile Red) mic_test->efflux_assay Resistant Isolate cyp51_seq CYP51 Gene Sequencing dna_ext->cyp51_seq cnv CYP51 Copy Number Analysis (ddPCR) dna_ext->cnv q_rtpcr CYP51 Expression Analysis (qRT-PCR) rna_ext->q_rtpcr interpretation Identify Resistance Mechanism(s) cyp51_seq->interpretation cnv->interpretation q_rtpcr->interpretation efflux_assay->interpretation

Caption: Workflow for characterizing this compound resistance mechanisms.

Signaling Pathway Involved in Azole Resistance

Azole resistance can also be mediated by complex signaling pathways that regulate the expression of resistance-related genes. The calcium signaling pathway has been implicated in the response to azole stress in some fungi.[3]

signaling_pathway cluster_stress Cellular Stress cluster_calcium Calcium Signaling cluster_response Cellular Response This compound This compound Stress ca_influx Ca2+ Influx This compound->ca_influx calmodulin Calmodulin ca_influx->calmodulin calcineurin Calcineurin calmodulin->calcineurin tf_activation Transcription Factor Activation (e.g., CrzA) calcineurin->tf_activation gene_expression Upregulation of Stress Response Genes tf_activation->gene_expression resistance Azole Resistance gene_expression->resistance

Caption: Calcium signaling pathway in azole stress response.

References

Application Note and Protocol: Analytical Standards for Triticonazole and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triticonazole is a broad-spectrum triazole fungicide used extensively in agriculture for seed treatment and foliar application to control a variety of fungal diseases in cereals and other crops.[1][2] Its mode of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of functional cell membranes.[3] Due to its widespread use, there is a regulatory and research need for sensitive and reliable analytical methods to monitor its residues and metabolic fate in environmental and biological matrices. This document provides a comprehensive overview of the analytical standards, experimental protocols, and quantitative data for the analysis of this compound and its primary metabolites.

Analytical Standards

Certified analytical standards are crucial for the accurate identification and quantification of this compound and its metabolites. These standards are typically available from commercial suppliers.

This compound:

  • IUPAC Name: (5E)-5-[(4-chlorophenyl)methylidene]-2,2-dimethyl-1-(1,2,4-triazol-1-ylmethyl)cyclopentan-1-ol[4]

  • CAS Number: 131983-72-7[4][5]

  • Molecular Formula: C₁₇H₂₀ClN₃O[1][4][5]

  • Molecular Weight: 317.81 g/mol [5][6]

  • Availability: Available as a PESTANAL® analytical standard from suppliers like Sigma-Aldrich.[5][6]

This compound Metabolites:

Environmental and biological transformation of this compound can lead to the formation of several metabolites. The primary known metabolites include:

  • This compound TP1 & TP2: These are noted as environmental transformation products.[1]

  • 2-Chloro-5-{(E)-[2-hydroxy-3,3-dimethyl-2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylidene]methyl}phenol: Another identified environmental transformation product.[1]

  • (1RS, 5Z)-5-(4-chlorobenzylidence)-2-2-dimethyl-1-(1H-1,2,4-triazole-1-ylmethyl)cyclopentanol (RPA 406203): A known soil metabolite.[2]

The availability of certified analytical standards for these metabolites may be limited, and in such cases, custom synthesis may be required for quantitative studies.

Metabolic Pathway of this compound

This compound, like other triazole fungicides, inhibits the C14-demethylase enzyme, a key enzyme in the ergosterol biosynthesis pathway in fungi. In non-target organisms, such as humans, it has been shown to affect various metabolic pathways. The R-enantiomer of this compound has been found to significantly disturb "alanine, aspartate and glutamate metabolism" and "pyruvate metabolism" in human hepatocarcinoma cells, while the S-enantiomer affects "phenylalanine metabolism" and "taurine-hypotaurine metabolism".[7][8]

metabolic_pathway This compound This compound Metabolites Metabolites (TP1, TP2, etc.) This compound->Metabolites Fungal_Metabolism Fungal Metabolism (Ergosterol Biosynthesis Inhibition) This compound->Fungal_Metabolism Human_Metabolism Human Metabolism (HepG2 cells) This compound->Human_Metabolism Amino_Acid_Metabolism Alanine, Aspartate, Glutamate, Phenylalanine, Taurine Metabolism Human_Metabolism->Amino_Acid_Metabolism Pyruvate_Metabolism Pyruvate Metabolism Human_Metabolism->Pyruvate_Metabolism

Caption: Metabolic fate of this compound in fungi and humans.

Quantitative Data Summary

The following tables summarize the quantitative data from various analytical methods for the determination of this compound.

Table 1: Performance of LC-MS/MS Method for this compound in Agricultural Crops.

ParameterValue
Linearity (r²)>0.99
Calibration Range0.0025 - 0.25 µg/mL
Recovery91.4 - 108.5%
Relative Standard Deviation (RSD)< 6.0%

Table 2: Performance of HPLC-UV Method for this compound in Oat Samples.[9]

ParameterValue
Wavelength (λmax)263 nm
Limit of Detection (LOD)0.87 µg/kg
Limit of Quantification (LOQ)2.90 µg/kg
Recovery92.9 - 101.4%

Table 3: Performance of Supercritical Fluid Chromatography (SFC) for this compound Enantiomers in Vegetables.[10]

ParameterValue
Linearity (R²)≥0.9988
Recovery81.62 - 106.21%
Relative Standard Deviation (RSD)≤7.30%

Experimental Protocols

General Experimental Workflow

The general workflow for the analysis of this compound in various matrices involves sample preparation, extraction, cleanup, and instrumental analysis.

experimental_workflow Sample_Collection Sample Collection (e.g., Crops, Soil, Water) Homogenization Sample Homogenization Sample_Collection->Homogenization Extraction Extraction (e.g., QuEChERS with Acetonitrile) Homogenization->Extraction Cleanup Cleanup (Dispersive Solid-Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (LC-MS/MS, HPLC-UV, SFC) Cleanup->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for this compound analysis.

Protocol 1: Analysis of this compound in Agricultural Crops by LC-MS/MS[10]

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

1. Sample Preparation and Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

  • Transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

  • Vortex for 30 seconds.

  • Centrifuge at 12000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

3. LC-MS/MS Conditions:

  • LC Column: A suitable C18 column.

  • Mobile Phase: A gradient of water with formic acid and acetonitrile.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ions specific to this compound.

Protocol 2: Analysis of this compound in Oat Samples by HPLC-UV[11]

1. Sample Preparation and Extraction:

  • Weigh 5 g of a finely ground oat sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes.

  • Centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant.

2. HPLC-UV Conditions:

  • LC Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection: 263 nm.[9]

3. Quantification:

  • Prepare a matrix-matched calibration curve to compensate for matrix effects.

  • Quantify the analyte by comparing the peak area of the sample with the calibration curve.

Conclusion

The analytical methods detailed in this application note provide robust and reliable protocols for the quantification of this compound in various matrices. The use of certified analytical standards is paramount for achieving accurate and reproducible results. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. The provided quantitative data and experimental protocols serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and environmental monitoring.

References

Application Note: Solid-Phase Extraction (SPE) for Enhanced Cleanup of Triticonazole Samples

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Triticonazole is a broad-spectrum triazole fungicide widely used in agriculture to protect crops from fungal diseases.[1] Accurate determination of this compound residues in complex matrices such as food, soil, and biological fluids is crucial for food safety, environmental monitoring, and toxicological studies.[1][2] Solid-Phase Extraction (SPE) is a highly effective and widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction.[3] It provides superior cleanup, concentration of the analyte, and removal of interfering matrix components, leading to improved analytical accuracy and sensitivity.[3][4] This application note provides a detailed protocol for the cleanup of this compound samples using SPE, along with comparative data on the performance of various SPE sorbents.

Principle of Solid-Phase Extraction

SPE operates on the principle of partitioning an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample and subsequent solvents).[3] The process typically involves four key steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the retained analyte.[5] The selection of an appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte and the sample matrix.[6] For this compound, which is a moderately polar compound, reversed-phase sorbents like C18 are commonly employed.[6][7][8]

Quantitative Data Summary

The following table summarizes the performance of different extraction and cleanup methods for the determination of this compound in various matrices. This data is compiled from multiple studies to provide a comparative overview of recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

MatrixExtraction MethodCleanup Sorbent/MethodAnalytical MethodRecovery (%)LODLOQReference
Fruits and VegetablesModified QuEChERSNot specifiedHPLC84.1 - 103.2%0.0012 - 0.0031 mg/kg0.0036 - 0.0091 mg/kg[2]
Oat SamplesAcetonitrile ExtractionNot specifiedHPLC92.9 - 101.4%0.87 µg/kg2.90 µg/kg[2]
GroundwaterSPEC18HPLC-DAD87.9 - 96.9% (for tebuconazole)-0.2 µg/L (for tebuconazole)[8]
Environmental Water & JuiceDLLME-SSILIonic LiquidHPLC85.18 - 91.14%0.90 - 1.38 µg/L-[9]
SoilNot specifiedNot specifiedLC-MS/MS83 - 97% (for 1,2,4-triazole)-1.1 µg/kg (for 1,2,4-triazole)[10]
GroundwaterSPEENVI-Carb PlusLC-MS/MS~100% (for 1,2,4-triazole)-~0.003 µg/L (for 1,2,4-triazole)[11][12]

Experimental Protocols

This section details a general protocol for the solid-phase extraction of this compound from a liquid sample matrix, such as a fruit juice or a water sample. This protocol is based on established methods for triazole fungicides and should be optimized for specific sample types and analytical requirements.

Materials and Reagents
  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) are a common choice.[8] Other sorbents like polymeric phases or carbon-based materials can also be effective.[11][12]

  • Solvents: HPLC-grade methanol, acetonitrile, and deionized water.

  • Reagents: Formic acid or acetic acid for pH adjustment.

  • Sample Preparation Equipment: Homogenizer, centrifuge, filtration apparatus.

  • Analytical Instrument: High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD, MS/MS).

Detailed SPE Protocol
  • Sample Pre-treatment:

    • For solid samples (e.g., fruits, vegetables, soil), a preliminary extraction is required. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves extraction with acetonitrile followed by partitioning with salts.[2]

    • For liquid samples (e.g., water, juice), centrifuge or filter the sample to remove particulate matter.[9]

    • Adjust the pH of the sample to ensure this compound is in a neutral, non-ionized state, which enhances its retention on reversed-phase sorbents.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of deionized water to equilibrate the cartridge to an aqueous environment. Do not allow the sorbent to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water or a mild organic solvent/water mixture (e.g., 5% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge using a small volume of a strong organic solvent. Typically, 5-10 mL of methanol or acetonitrile is effective.

    • Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, precise volume of the initial mobile phase for your analytical method (e.g., 1 mL of acetonitrile/water).

    • The sample is now ready for injection into the HPLC or LC-MS/MS system.

Visualizations

Experimental Workflow for this compound SPE Cleanup

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample Initial Sample (e.g., Fruit, Water, Soil) Pretreatment Pre-treatment (Homogenization, Filtration, pH Adjustment) Sample->Pretreatment Loading 2. Sample Loading Pretreatment->Loading Conditioning 1. Conditioning (Methanol, Water) Conditioning->Loading Washing 3. Washing (Remove Interferences) Loading->Washing Elution 4. Elution (Methanol or Acetonitrile) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis HPLC or LC-MS/MS Analysis Evaporation->Analysis

Caption: Workflow of this compound sample cleanup using SPE.

Logical Relationship of SPE Steps

SPE_Logic Activate Activate Sorbent Equilibrate Equilibrate Sorbent Activate->Equilibrate Prepares for sample Load_Sample Load Sample Equilibrate->Load_Sample Ready for loading Retain_Analyte Analyte is Retained Load_Sample->Retain_Analyte Analyte binds to sorbent Wash_Interferences Wash Interferences Retain_Analyte->Wash_Interferences Interferences washed away Elute_Analyte Elute Analyte Wash_Interferences->Elute_Analyte Analyte remains bound Collect_Eluate Collect Purified Analyte Elute_Analyte->Collect_Eluate Analyte is released

Caption: Logical steps and outcomes in the SPE process.

References

Application Note: Structural Elucidation of Triticonazole Metabolites Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Triticonazole is a broad-spectrum triazole fungicide used extensively in agriculture. Understanding its metabolic fate in target organisms (fungi) and non-target organisms (e.g., mammals) is crucial for assessing its efficacy, persistence, and potential toxicity. The biotransformation of xenobiotics like this compound often involves complex enzymatic reactions, including oxidation, hydrolysis, and conjugation, resulting in a variety of metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of these novel compounds.[1][2] It provides detailed information about the chemical environment of individual atoms and their connectivity, which is essential for identifying the exact sites of metabolic modification.[3][4]

This application note provides a comprehensive protocol for the identification and structural characterization of this compound metabolites using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Challenge

Metabolites are often produced in low quantities within complex biological matrices. Isolating these compounds in sufficient purity and quantity for structural analysis is a primary challenge. Furthermore, mass spectrometry (MS) alone, while highly sensitive, can sometimes lead to ambiguous structural assignments, particularly in distinguishing between isomers.[3] NMR spectroscopy provides the definitive structural information needed to overcome these challenges.[5]

Solution

A combination of high-resolution NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, can provide a complete picture of a metabolite's structure.[3][6]

  • 1D 1H NMR: Provides information on the number and type of protons in a molecule.

  • 1D 13C NMR: Shows the number and type of carbon atoms.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) couplings through two to three bonds, identifying spin systems.[6]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (one-bond C-H).[7]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different spin systems and identifying quaternary carbons.[7]

  • qNMR (Quantitative NMR): Can be used to determine the concentration or purity of isolated metabolites without the need for identical reference standards.[8][9]

Experimental Workflow

The overall workflow for the structural elucidation of this compound metabolites is outlined below. It begins with the generation and extraction of metabolites, followed by purification and subsequent analysis by a suite of NMR experiments.

G Experimental Workflow for Metabolite Structural Elucidation cluster_0 Sample Generation & Preparation cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Elucidation cluster_3 Final Output A Incubation (e.g., Fungal Culture, Liver Microsomes) with this compound B Metabolite Extraction (e.g., Liquid-Liquid or SPE) A->B C Purification (e.g., HPLC) B->C D NMR Sample Preparation (Dissolution in Deuterated Solvent) C->D E 1D NMR (1H, 13C) D->E Acquire Spectra F 2D Homonuclear NMR (COSY) D->F Acquire Spectra G 2D Heteronuclear NMR (HSQC, HMBC) D->G Acquire Spectra H Spectral Processing & Peak Picking E->H F->H G->H I Assign Resonances (Combine 1D & 2D Data) H->I J Assemble Fragments & Propose Structure I->J K Final Structure Confirmation J->K L Structure & Data Report K->L

Caption: Workflow from metabolite generation to final structure confirmation.

Hypothetical Metabolic Pathway of this compound

This compound is expected to undergo common phase I metabolic transformations, primarily hydroxylations on the aromatic or aliphatic moieties, catalyzed by cytochrome P450 enzymes. The diagram below illustrates a putative metabolic pathway.

G Putative Metabolic Pathway of this compound cluster_metabolites Phase I Metabolites cluster_conjugates Phase II Metabolites parent This compound m1 Metabolite A (Aromatic Hydroxylation) parent->m1 CYP450 m2 Metabolite B (Aliphatic Hydroxylation) parent->m2 CYP450 m3 Metabolite C (Oxidation of Methylene Bridge) parent->m3 CYP450 c1 Glucuronide Conjugate of A m1->c1 UGT c2 Sulfate Conjugate of B m2->c2 SULT

Caption: Potential biotransformation pathways for this compound.

Protocols

Protocol 1: Metabolite Generation and Extraction

This protocol is a general guideline and should be optimized based on the biological system used (e.g., specific fungal strain, animal model, or in vitro system).

  • Incubation:

    • Fungal Culture: Grow the selected fungal strain in a suitable liquid medium until it reaches the mid-logarithmic phase. Introduce this compound (e.g., at a final concentration of 50-100 µM) and continue incubation for 24-72 hours.

    • Liver Microsomes: Prepare an incubation mixture containing liver microsomes (e.g., 0.5-1.0 mg/mL), an NADPH-generating system, buffer (e.g., potassium phosphate, pH 7.4), and this compound (e.g., 10-50 µM). Incubate at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol (2:1 solvent-to-sample ratio). This precipitates proteins and halts enzymatic activity.

  • Centrifugation: Centrifuge the mixture (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cell debris.

  • Extraction:

    • Collect the supernatant.

    • Concentrate the supernatant under a stream of nitrogen or using a rotary evaporator.

    • Perform a liquid-liquid extraction (e.g., with ethyl acetate or dichloromethane) or use solid-phase extraction (SPE) to separate metabolites from the aqueous matrix.

  • Purification: Purify the individual metabolites from the crude extract using High-Performance Liquid Chromatography (HPLC), collecting fractions based on UV absorbance.

  • Drying: Evaporate the solvent from the purified fractions to yield the isolated metabolite.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Ensure the NMR tube is clean and dry to avoid contamination.[10]

    • Dissolve the purified metabolite (typically 0.5-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.6 mL of DMSO-d6, CDCl3, or MeOD).[10] The choice of solvent depends on the metabolite's solubility.

    • Filter the sample through a glass wool plug in a Pasteur pipette into a 5 mm NMR tube to remove any particulate matter.[10]

  • Instrument Setup:

    • The following experiments should be performed on a high-field NMR spectrometer (≥500 MHz is recommended) equipped with a cryoprobe for enhanced sensitivity.[3]

    • Lock and shim the instrument on the sample.

    • Acquire a 1D 1H spectrum to assess sample concentration and purity.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire with a 90° pulse, a relaxation delay (d1) of at least 5 seconds for quantitative analysis, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • 13C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time and more scans will be necessary due to the low natural abundance of 13C.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY pulse sequence.

    • HSQC: Acquire using an edited HSQC sequence to differentiate between CH/CH3 (positive phase) and CH2 (negative phase) signals.[7]

    • HMBC: Set the long-range coupling constant (J) to an average value of 8 Hz to observe 2- and 3-bond correlations.[7]

Data Presentation and Interpretation

The following is an illustrative example of how NMR data for a hypothetical this compound metabolite, Metabolite A (4'-hydroxy-triticonazole) , would be presented and interpreted.

Structure of Hypothetical Metabolite A: (Image of this compound with a hydroxyl group on the 4-position of the chlorophenyl ring)

Table 1: Hypothetical 1H and 13C NMR Data for Metabolite A in DMSO-d6 (500 MHz)

PositionδC (ppm)δH (ppm)Multiplicity (J in Hz)COSY CorrelationsHMBC Correlations
Triazole Ring
3151.8---H-5
5145.58.25s-H-3', H-2''
Chlorophenyl Ring
1'128.5---H-2', H-6', H-5
2', 6'129.27.40d (8.5)H-3', H-5'C-4', C-1'
3', 5'115.86.80d (8.5)H-2', H-6'C-1', C-4'
4'158.0---H-2', H-6', H-3', H-5'
OH-4'-9.80s (br)-C-3', C-4', C-5'
(CH2) Bridge
755.44.85s-C-5, C-1'', C-2''
Substituted Butyl Chain
1''70.1---H-7, H-2''
2''45.23.55mH-3''C-1'', C-3'', C-4''
3''25.61.80mH-2'', H-4''C-1'', C-2'', C-4''
4''18.90.95t (7.5)H-3''C-2'', C-3''

Interpretation Steps:

  • Identify Spin Systems: The COSY spectrum would show correlations between H-2'/H-3' and H-5'/H-6' in the aromatic ring, confirming their adjacent positions. Another spin system for the butyl chain (H-2'' through H-4'') would also be evident.

  • Direct C-H Attachment: The HSQC spectrum links each proton signal to its directly attached carbon. For example, the proton at 7.40 ppm would correlate with the carbon at 129.2 ppm (C-2', C-6').

  • Connect the Fragments: The HMBC spectrum is crucial for assembling the full structure.

    • A correlation from the triazole proton H-5 (8.25 ppm) to the carbon C-1' (128.5 ppm) connects the triazole ring to the chlorophenyl ring.

    • Correlations from the methylene bridge protons H-7 (4.85 ppm) to C-5 of the triazole and C-1'' of the butyl chain link all three major fragments.

    • The downfield shift of C-4' (158.0 ppm) and the presence of an exchangeable proton signal (9.80 ppm) which shows HMBC correlations to C-3', C-4', and C-5', confirms the position of the new hydroxyl group.

Conclusion

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of drug and fungicide metabolites.[1][3] By employing a systematic approach that combines 1D and 2D NMR techniques, researchers can unambiguously identify the structures of novel metabolites like those of this compound. The detailed protocols and interpretation workflow provided in this application note serve as a robust guide for scientists in drug development and environmental science to characterize metabolic pathways and identify biotransformation products.

References

Troubleshooting & Optimization

Triticonazole Technical Support Center: Overcoming Poor Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Triticonazole.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is the first step in developing an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₇H₂₀ClN₃O[1][2]
Molecular Weight 317.8 g/mol [1]
Melting Point 139-140.5 °C[1]
Aqueous Solubility (20 °C) 9.3 mg/L (pH independent)[1][3][4]
LogP (octanol-water partition coefficient) 3.29[1][5]
Appearance White, odorless powder[1]

Frequently Asked Questions (FAQs)

Here are some common questions about working with this compound in aqueous solutions.

1. Why is this compound so poorly soluble in water?

This compound has a low aqueous solubility primarily due to its chemical structure. The molecule has a high degree of lipophilicity, as indicated by its LogP value of 3.29, and a lack of easily ionizable groups, which makes it difficult for water molecules to surround and dissolve it.[1][5]

2. What is the maximum concentration of this compound I can achieve in water?

The maximum solubility of this compound in water at 20°C is approximately 9.3 mg/L.[1][3][4] This is a very low concentration and is often insufficient for in vitro and in vivo experiments.

3. Will adjusting the pH of my aqueous solution improve this compound's solubility?

No, the solubility of this compound is reported to be independent of pH.[1][5] Therefore, altering the pH of your buffer or media will not significantly increase its solubility.

4. Can I dissolve this compound in organic solvents first?

Yes, this is a common strategy. This compound is soluble in several organic solvents. You can prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium. However, you must be mindful of the final concentration of the organic solvent in your experiment, as it may have unintended effects on your system.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

ProblemPossible CauseSuggested Solution
Precipitation upon dilution of organic stock solution into aqueous media. The aqueous medium cannot accommodate the high concentration of this compound, causing it to crash out of solution.1. Decrease the concentration of your stock solution. 2. Increase the volume of the aqueous medium. 3. Use a co-solvent system in your final aqueous medium. 4. Explore other solubilization techniques like cyclodextrin complexation or lipid-based formulations.
Inconsistent or non-reproducible experimental results. This could be due to inconsistent solubilization of this compound, leading to variations in the actual concentration in your experiments.1. Ensure your stock solution is fully dissolved before each use. 2. Vortex or sonicate your final solution after diluting the stock to ensure homogeneity. 3. Prepare fresh dilutions for each experiment. 4. Consider using a formulation that provides a more stable and consistent solution, such as a solid dispersion or a self-emulsifying drug delivery system (SEDDS).
Low bioavailability in in vivo studies. The poor aqueous solubility of this compound limits its dissolution and absorption in the gastrointestinal tract.1. Formulate this compound using advanced drug delivery systems like solid dispersions, nanosuspensions, or lipid-based formulations to enhance its dissolution rate and absorption. [6][7] 2. The use of amorphous solid dispersions can increase the apparent solubility and supersaturation of the drug in the gastrointestinal environment. [8]

Experimental Protocols and Solubilization Strategies

Here are detailed protocols for common solubilization techniques that can be applied to this compound.

Co-Solvent System

This is one of the simplest methods to increase the solubility of poorly water-soluble drugs.[9] Co-solvents are water-miscible organic solvents that, when mixed with water, increase the solubility of hydrophobic compounds.

Recommended Co-solvents for this compound:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

This compound Solubility in Organic Solvents:

SolventSolubilitySource
DMF 30 mg/mL[2][10]
DMSO 30 mg/mL[2][10]
Ethanol 30 mg/mL[2][10]
Ethanol:PBS (pH 7.2) (1:1) 0.5 mg/mL[2][10]
Acetone 74,500 mg/L[3]
Methanol 18,200 mg/L[3]
Toluene 12,600 mg/L[3]

Protocol for Preparing a this compound Stock Solution using a Co-solvent:

  • Weigh the desired amount of this compound powder.

  • Add a small volume of the chosen co-solvent (e.g., DMSO) to the powder.

  • Vortex and/or sonicate the mixture until the this compound is completely dissolved.

  • Add more co-solvent to reach the final desired stock concentration.

  • Store the stock solution appropriately, typically at -20°C or -80°C for long-term storage.[11]

Workflow for Co-Solvent Solubilization:

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution Weigh this compound Weigh this compound Add Co-solvent (e.g., DMSO) Add Co-solvent (e.g., DMSO) Weigh this compound->Add Co-solvent (e.g., DMSO) Vortex/Sonicate until dissolved Vortex/Sonicate until dissolved Add Co-solvent (e.g., DMSO)->Vortex/Sonicate until dissolved Store Stock Solution Store Stock Solution Vortex/Sonicate until dissolved->Store Stock Solution Dilute into Aqueous Medium Dilute into Aqueous Medium Store Stock Solution->Dilute into Aqueous Medium Vortex/Sonicate to mix Vortex/Sonicate to mix Dilute into Aqueous Medium->Vortex/Sonicate to mix Ready for Experiment Ready for Experiment Vortex/Sonicate to mix->Ready for Experiment

Caption: Workflow for preparing a this compound solution using a co-solvent.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming inclusion complexes that are more soluble in water.[12]

Protocol for Preparing a this compound-Cyclodextrin Inclusion Complex:

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess amount of this compound powder to the cyclodextrin solution.

  • Stir the suspension at room temperature for 24-48 hours to allow for complex formation.

  • Filter the suspension to remove the undissolved this compound.

  • The resulting clear solution contains the water-soluble this compound-cyclodextrin complex.

Workflow for Cyclodextrin Complexation:

G Prepare Cyclodextrin Solution Prepare Cyclodextrin Solution Add Excess this compound Add Excess this compound Prepare Cyclodextrin Solution->Add Excess this compound Stir for 24-48h Stir for 24-48h Add Excess this compound->Stir for 24-48h Filter to remove undissolved drug Filter to remove undissolved drug Stir for 24-48h->Filter to remove undissolved drug Soluble this compound-Cyclodextrin Complex Soluble this compound-Cyclodextrin Complex Filter to remove undissolved drug->Soluble this compound-Cyclodextrin Complex

Caption: Experimental workflow for preparing a this compound-cyclodextrin inclusion complex.

Solid Dispersions

A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier, usually in an amorphous state.[8][9] This can significantly increase the dissolution rate and apparent solubility of the drug.

Protocol for Preparing a this compound Solid Dispersion by Solvent Evaporation:

  • Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)) in a common organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass is the this compound solid dispersion.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • The solid dispersion can then be ground and sieved to obtain a powder, which can be dissolved in aqueous media for experiments.

Logical Diagram for Solid Dispersion Formulation:

G cluster_0 Inputs This compound This compound Dissolve Inputs Dissolve Inputs This compound->Dissolve Inputs Hydrophilic Polymer Hydrophilic Polymer Hydrophilic Polymer->Dissolve Inputs Organic Solvent Organic Solvent Organic Solvent->Dissolve Inputs Evaporate Solvent Evaporate Solvent Dissolve Inputs->Evaporate Solvent Dry and Process Dry and Process Evaporate Solvent->Dry and Process Final Product Final Product Dry and Process->Final Product Amorphous Solid Dispersion

Caption: Logical flow for creating a this compound solid dispersion.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is a triazole fungicide that acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][13] Specifically, it inhibits the enzyme sterol 14α-demethylase.[2]

Signaling Pathway Diagram:

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Sterol 14α-demethylase Sterol 14α-demethylase Lanosterol->Sterol 14α-demethylase Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Sterol 14α-demethylase Inhibits Sterol 14α-demethylase->Ergosterol

Caption: Inhibition of ergosterol biosynthesis by this compound.

References

Technical Support Center: Improving the Stability of Triticonazole Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of Triticonazole stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For laboratory purposes, Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide are commonly used. The choice of solvent may depend on the specific requirements of your experiment, such as compatibility with cell cultures or analytical instrumentation.

Q2: What are the recommended storage conditions and shelf-life for this compound stock solutions?

A2: For optimal stability, it is recommended to store this compound stock solutions at low temperatures. A stock solution in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.

Q3: Is this compound susceptible to degradation in aqueous solutions?

A3: There is some conflicting information regarding the hydrolysis of this compound. One study reported a hydrolysis half-life (DT50) of 7.4 days in a neutral aqueous solution (pH 7) at 20°C.[2] However, another source indicates that it is stable in aqueous solutions at pH 5, 7, and 9 for up to 30 days at 25°C.[2] Given this variability, it is advisable to prepare fresh aqueous working solutions daily and avoid long-term storage.

Q4: Does light affect the stability of this compound solutions?

A4: this compound is generally considered to be relatively stable to photolysis. The aqueous photolysis half-life at pH 7 is reported to be 300 days, indicating that short-term exposure to ambient light during experimental procedures is unlikely to cause significant degradation.[2] However, as a general good laboratory practice, it is always recommended to store stock solutions in amber vials or otherwise protected from light to minimize any potential for photodegradation over extended periods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in stock solution upon storage - The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature.- The solvent has partially evaporated, increasing the concentration.- The solution was not fully dissolved initially.- Gently warm the solution and vortex or sonicate to redissolve the precipitate.- If precipitation persists, consider preparing a new stock solution at a lower concentration.- Ensure vials are tightly sealed to prevent solvent evaporation.- For aqueous working solutions, prepare them fresh before each experiment.
Inconsistent experimental results - Degradation of the this compound stock solution due to improper storage (e.g., prolonged storage at room temperature, repeated freeze-thaw cycles).- Inaccurate initial concentration of the stock solution.- Prepare a fresh stock solution from a new batch of this compound powder.- Aliquot new stock solutions into single-use vials to avoid freeze-thaw cycles.- Verify the accuracy of the balance used for weighing and the calibration of pipettes used for dilution.- Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC).
Cloudiness or phase separation in aqueous working solutions - Low aqueous solubility of this compound.- The concentration of the organic solvent from the stock solution is too high in the final aqueous solution, causing the compound to come out of solution.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous working solution is kept to a minimum, typically below 1%.- Prepare the aqueous solution by adding the stock solution to the aqueous buffer with vigorous mixing.- Sonication can help to improve the dispersion of the compound in the aqueous medium.

Quantitative Data Summary

The stability of a this compound stock solution is influenced by the solvent, storage temperature, and duration. The following table summarizes available data on its stability.

SolventConcentrationStorage TemperatureDurationStabilityReference
DMSONot Specified-20°C1 monthStable[1]
DMSONot Specified-80°C6 monthsStable[1]
Water (pH 7)Not Specified20°C7.4 daysHalf-life (DT50)[2]
Water (pH 5, 7, 9)Not Specified25°C30 daysStable[2]
Water (pH 7)Not SpecifiedNot Specified300 daysPhotolysis Half-life[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder, check purity)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Spatula

  • 1.5 mL or 2.0 mL amber microcentrifuge tubes or glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 317.8 g/mol . To prepare a 10 mM stock solution, you will need 3.178 mg of this compound per 1 mL of DMSO.

  • Weighing: Tare a clean, dry amber microcentrifuge tube or vial on the analytical balance. Carefully weigh the calculated amount of this compound powder into the tube.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Storage: Label the tube clearly with the compound name, concentration, solvent, and date of preparation. For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C. It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Stability Testing of this compound Stock Solutions by HPLC

Objective: To determine the stability of a this compound stock solution under specific storage conditions (e.g., solvent, temperature, light exposure).

Materials:

  • Prepared this compound stock solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water mixture)

  • Freshly prepared calibration standards of this compound

  • Volumetric flasks and calibrated pipettes

Procedure:

  • Initial Analysis (Time 0):

    • Prepare a series of calibration standards of this compound at known concentrations.

    • Inject the calibration standards into the HPLC system to generate a calibration curve.

    • Dilute an aliquot of your newly prepared this compound stock solution to a concentration that falls within the range of your calibration curve.

    • Inject the diluted stock solution sample into the HPLC and determine its initial concentration using the calibration curve. This is your time 0 measurement.

  • Storage:

    • Store your stock solution under the desired test conditions (e.g., -20°C in the dark, 4°C in the dark, room temperature with light exposure).

  • Time Point Analysis:

    • At predetermined time intervals (e.g., 1 week, 2 weeks, 1 month), remove an aliquot of the stored stock solution.

    • Allow the aliquot to come to room temperature.

    • Dilute the aliquot in the same manner as the initial analysis.

    • Inject the diluted sample into the HPLC and determine the concentration of this compound.

  • Data Analysis:

    • Compare the concentration of this compound at each time point to the initial concentration at time 0.

    • Calculate the percentage of degradation over time. A solution is often considered stable if the degradation is less than 5-10%.

Visualizations

This compound Degradation Pathway This compound This compound TP1 This compound TP1 This compound->TP1 Environmental Transformation TP2 This compound TP2 This compound->TP2 Environmental Transformation Metabolite 2-Chloro-5-{(E)-[2-hydroxy-3,3-dimethyl-2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylidene]methyl}phenol This compound->Metabolite Metabolism

Caption: A simplified diagram illustrating the known transformation and metabolic products of this compound.

Experimental Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution initial_analysis Initial Analysis (Time 0) by HPLC prep_stock->initial_analysis storage Store Solution under Test Conditions initial_analysis->storage timepoint_analysis Analyze at Pre-defined Time Points storage->timepoint_analysis data_analysis Calculate Degradation and Assess Stability timepoint_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound stock solutions.

Troubleshooting Logic node_q node_q node_s node_s start Inconsistent Results? q1 Is the stock solution clear and free of precipitate? start->q1 s1_yes Check for other experimental errors (pipetting, etc.) q1->s1_yes Yes q2 Was the solution stored correctly (-20°C/-80°C)? q1->q2 No s2_no Prepare fresh stock solution and store properly q2->s2_no No q3 Are aqueous working solutions prepared fresh? q2->q3 Yes s3_no Prepare fresh aqueous solutions daily q3->s3_no No s_end Consider re-validating the experimental protocol q3->s_end Yes

Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.

References

Optimizing extraction efficiency of Triticonazole from complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to enhance the extraction efficiency of Triticonazole from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for extraction?

A1: Understanding the properties of this compound is crucial for selecting the appropriate extraction solvent and method. It is a moderately lipophilic compound with low water solubility.[1][2][3] Key properties include:

  • Log Kow (Octanol-Water Partition Coefficient): 3.29[1][2]

  • Water Solubility: 9.3 mg/L (at 20°C)[1][2]

  • Molecular Weight: 317.8 g/mol [4]

  • Mode of Action: It acts by inhibiting sterol demethylation in fungi.[4][5]

Q2: Which extraction method is most commonly recommended for this compound in complex matrices?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely cited and recommended for extracting this compound and other triazole fungicides from diverse and complex matrices, including fruits, vegetables, soil, and animal-origin foods.[6][7][8][9][10] Its advantages include high recovery rates, reduced solvent usage, and high sample throughput.[9][10]

Q3: What analytical technique is most suitable for the final determination of this compound?

A3: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the preferred method for the sensitive and selective determination of this compound residues.[8][11][12] This technique is highly effective for analyzing complex samples prepared by methods like QuEChERS.[8]

Q4: What are "matrix effects" and how do they impact this compound analysis?

A4: Matrix effects are the alteration (suppression or enhancement) of the analyte's ionization signal in the mass spectrometer due to co-eluting compounds from the sample matrix.[13][14][15] In complex matrices like soil or plants, pigments, lipids, and sugars can co-extract with this compound, leading to inaccurate quantification (false negatives or positives).[13] For triazole fungicides, significant matrix effects are a common issue.[12][16]

Q5: How can I mitigate matrix effects in my analysis?

A5: Several strategies can be employed:

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix extract that has undergone the same sample preparation procedure.[3][6][16]

  • Stable Isotope-Labeled Internal Standards: Using an internal standard that is chemically identical to the analyte but mass-differentiated can compensate for signal variations.[17]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components, although this may compromise the limits of detection.[18]

  • Optimized Cleanup: Using the correct sorbents during the dispersive solid-phase extraction (d-SPE) step of the QuEChERS method is critical for removing interferences.[9][19]

  • Chromatographic Separation: Optimizing the HPLC column and mobile phase can help separate this compound from interfering compounds. For instance, a C8 column has shown better separation and reduced matrix effects for triazole fungicides compared to a C18 column.[12]

Troubleshooting Guide

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps & Recommendations
Incomplete Initial Extraction Ensure vigorous shaking (vortexing) for at least 1 minute after adding the extraction solvent (acetonitrile) to the homogenized sample. The interaction between the solvent and sample must be maximized.[9][10]
Incorrect Salt/Buffer Combination The choice of salts is critical for inducing phase separation and maintaining the correct pH. For the original QuEChERS method, a combination of anhydrous MgSO₄ and NaCl is used. Buffered methods (e.g., AOAC or EN) use additional citrate or acetate buffers to protect pH-sensitive pesticides. Ensure you are using the appropriate salt mixture for your method.
Suboptimal pH This compound is stable across a range of pH values.[2] However, the pH can influence the stability of other analytes and the effectiveness of the cleanup step. Using a buffered QuEChERS method can help ensure consistent extraction conditions.
Analyte Adsorption to Matrix Components For matrices rich in organic matter like soil, this compound may adsorb strongly. Ensure the sample is well-homogenized and that the extraction solvent has sufficient time and energy (shaking) to desorb the analyte.
Loss During Cleanup (d-SPE) The choice of d-SPE sorbent is critical. Using an inappropriate or excessive amount of a sorbent like Graphitized Carbon Black (GCB) can lead to the loss of planar pesticides like this compound.
Problem 2: High Matrix Effects (Signal Suppression or Enhancement)
Potential Cause Troubleshooting Steps & Recommendations
Insufficient Cleanup The raw extract contains many co-extractives (lipids, pigments, sugars). The d-SPE cleanup step must be tailored to the matrix.
- For fatty/lipid-rich matrices (e.g., oilseeds, animal tissue): Use C18 sorbent to remove lipids.[8][19]
- For matrices with pigments (e.g., spinach, leafy greens): Use Graphitized Carbon Black (GCB) or a combination of PSA and C18. Caution: Use GCB sparingly as it can adsorb planar analytes like this compound. Always test recovery.
- General purpose/most fruits & vegetables: A combination of anhydrous MgSO₄ (to remove water) and Primary Secondary Amine (PSA) (to remove sugars, organic acids, and fatty acids) is standard.[9]
Co-elution of Matrix Components If cleanup is insufficient, matrix components can co-elute with this compound, causing signal suppression in the MS source.[12]
- Optimize Chromatography: Try a different column chemistry (e.g., C8 instead of C18) or adjust the mobile phase gradient to improve the separation between this compound and the interfering peaks.[12]
- Use Matrix-Matched Calibration: This is the most reliable way to compensate for unavoidable matrix effects. Prepare your calibration standards in a blank extract of the same matrix.[6][16]

Quantitative Data Summary

The following tables summarize recovery and detection limit data from various studies for this compound extraction, primarily using QuEChERS-based methods followed by LC-MS/MS analysis.

Table 1: Recovery Data for this compound in Various Matrices

MatrixExtraction MethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
Fruits & VegetablesModified QuEChERS84.1 - 103.21.7 - 8.4[7]
Oat SamplesQuEChERS with Acetonitrile92.9 - 101.4Not specified[6]
Animal-Origin FoodsUPLC-MS/MS with QuEChERS cleanup72.0 - 114.8< 9.9[8]
Chinese Herbal MedicinesImproved QuEChERS77.0 - 115< 9.4[19]
Water, Plant, Porous MediaLLE & Salting Out80 - 110Not specified[20]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixAnalytical MethodLODLOQReference
Fruits, Vegetables, SoilHPLC0.0012 - 0.0031 mg/kg0.0036 - 0.0091 mg/kg[7]
Oat SamplesHPLC-UV0.87 µg/kg2.90 µg/kg[6]
Animal-Origin FoodsUPLC-MS/MS0.1 - 0.3 µg/kg0.3 - 0.9 µg/kg[8]
Chinese Herbal MedicinesLC-MS/MS1 - 2.5 µg/kg10 - 20 µg/kg[19]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for Fruits, Vegetables, and Soil

This protocol is a generalized procedure based on methodologies frequently cited for this compound extraction.[7][9][10]

1. Sample Preparation:

  • Homogenize 10-15 g of the sample (e.g., using a high-speed blender). For soil samples, sieve to remove large particles and ensure homogeneity.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile.
  • If required, add an internal standard.
  • Cap the tube and vortex vigorously for 1 minute.
  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL micro-centrifuge tube.
  • The tube should contain the appropriate d-SPE sorbents. A common combination is 150 mg anhydrous MgSO₄ and 50 mg PSA. For pigmented samples, 2.5-7.5 mg of GCB may be added (recovery must be validated). For fatty matrices, 50 mg of C18 sorbent can be included.
  • Vortex for 30 seconds.
  • Centrifuge at a high speed (e.g., ≥10,000 rcf) for 2 minutes.

4. Final Analysis:

  • Take the supernatant and filter it through a 0.22 µm filter.
  • The extract is now ready for analysis by LC-MS/MS. It may be diluted with mobile phase prior to injection.

Visualized Workflows

Extraction_Workflow Figure 1: General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extract QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis start Start with Complex Matrix (e.g., Soil, Plant Tissue) homogenize Homogenize Sample (e.g., Blend, Sieve) start->homogenize weigh Weigh 10g into Centrifuge Tube homogenize->weigh add_solvent Add 10mL Acetonitrile & Vortex (1 min) weigh->add_solvent add_salts Add Extraction Salts (MgSO4, NaCl, Buffers) add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer Supernatant Aliquot centrifuge1->transfer add_dspe Add to Tube with d-SPE Sorbents (PSA, C18, GCB as needed) transfer->add_dspe vortex_dspe Vortex (30 sec) add_dspe->vortex_dspe centrifuge2 Centrifuge (2 min) vortex_dspe->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter analyze Analyze by LC-MS/MS filter->analyze end Quantify Results analyze->end

Caption: Figure 1: General Workflow for this compound Analysis

Troubleshooting_Tree Figure 2: Troubleshooting Decision Tree start Experiment Start problem Problem Encountered: Low Recovery or High Matrix Effect? start->problem low_recovery Issue: Low Recovery problem->low_recovery Low Recovery matrix_effect Issue: High Matrix Effect problem->matrix_effect Matrix Effect check_extraction Check Initial Extraction Step: - Vortex time > 1 min? - Correct salts used? low_recovery->check_extraction check_cleanup Check d-SPE Cleanup: - Is GCB being used? (Potential for analyte loss) check_extraction->check_cleanup Yes solution_extraction Solution: Increase vortex time. Verify salt composition. check_extraction->solution_extraction No solution_cleanup_loss Solution: Reduce GCB amount or use alternative sorbent. Validate recovery. check_cleanup->solution_cleanup_loss Yes end Problem Resolved check_cleanup->end No solution_extraction->end solution_cleanup_loss->end check_cleanup_me Is d-SPE cleanup optimized for the specific matrix? (e.g., C18 for fats, PSA for sugars) matrix_effect->check_cleanup_me solution_optimize_cleanup Solution: Tailor d-SPE sorbents to matrix. (e.g., Add C18 for lipids) check_cleanup_me->solution_optimize_cleanup No check_chromatography Is there co-elution with matrix peaks? check_cleanup_me->check_chromatography Yes solution_optimize_cleanup->end solution_chromatography Solution: - Adjust LC gradient. - Try a different column (e.g., C8). - Use matrix-matched calibration. check_chromatography->solution_chromatography Yes check_chromatography->end No solution_chromatography->end

Caption: Figure 2: Troubleshooting Decision Tree

References

Dealing with Triticonazole degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fungicide Triticonazole. The focus is on addressing challenges related to its degradation during sample preparation for analytical procedures such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a broad-spectrum triazole fungicide used to control seed and soil-borne diseases in cereals and other crops.[1][2] Its mode of action is the inhibition of sterol demethylation in fungi, a key step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4][5] Stability is a concern during analysis because degradation of the parent molecule can lead to inaccurate quantification and potentially the misidentification of degradation products as other sample components.

Q2: What are the main factors that can cause this compound degradation during sample preparation?

A2: Several factors can contribute to the degradation of this compound during sample preparation:

  • pH: Extreme pH conditions, particularly alkaline pH, can cause hydrolysis of some pesticides.[6] While some sources state this compound is stable at various pH levels, it is a good practice to control the pH during extraction.[7]

  • Temperature: Elevated temperatures can accelerate degradation. This compound shows slight decomposition at 180°C, but prolonged exposure to even moderately elevated temperatures during sample processing (e.g., in a hot injector port of a gas chromatograph or during solvent evaporation) should be minimized.[1]

  • Light: this compound may be susceptible to photodegradation when exposed to light, especially UV light.[1] It is advisable to protect samples and standards from direct light.

  • Matrix Components: The sample matrix itself can contain components that promote degradation.

  • Solvent Choice: The stability of pesticides can vary in different organic solvents.[8]

Q3: What are the known degradation products of this compound?

A3: Environmental studies have identified several transformation products of this compound, including this compound TP1, this compound TP2, and 2-Chloro-5-{(E)-[2-hydroxy-3,3-dimethyl-2-(1H-1,2,4-triazol-1-ylmethyl)cyclopentylidene]methyl}phenol.[1] During forced degradation studies, which mimic sample preparation stress conditions, other degradation products can be formed through hydrolysis, oxidation, and photolysis.[9][10] The common degradation pathway for many triazole fungicides involves the cleavage of the triazole ring.[11]

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Low recovery is a common issue in pesticide residue analysis. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution(s)
Incomplete Extraction Ensure thorough homogenization of the sample. For dry samples, hydration with water before extraction is crucial.[12] Optimize the extraction time and shaking intensity.
Degradation during Extraction Control the pH of the extraction solvent; for many pesticides, a slightly acidic pH (e.g., using acetonitrile with 1% acetic acid) can improve stability.[13] Avoid high temperatures during extraction and solvent evaporation steps. Protect samples from light by using amber vials or covering tubes with aluminum foil.
Analyte Loss during Cleanup The choice of sorbent in dispersive solid-phase extraction (dSPE) is critical. For example, graphitized carbon black (GCB) can remove planar pesticides.[14] If using GCB for chlorophyll removal, test for this compound recovery. Consider alternative sorbents or a reduced amount of GCB.
Matrix Effects in LC-MS/MS Matrix components can suppress or enhance the ionization of this compound, leading to apparent low or high recovery. Use matrix-matched calibration standards for accurate quantification.[15] An internal standard can also help to compensate for matrix effects.
Precipitation in the Freezer When using a freezing step to remove lipids from high-fat matrices, ensure that this compound does not co-precipitate with the fat. Validate this step by analyzing the lipid and supernatant fractions.[16]
Issue 2: Poor Peak Shape in Chromatography

Poor peak shape (e.g., fronting, tailing, or splitting) can compromise resolution and integration, leading to inaccurate results.

Potential CauseRecommended Solution(s)
Injection Solvent Mismatch Injecting a large volume of a strong solvent (like acetonitrile) into a highly aqueous mobile phase can cause peak distortion.[17] Dilute the final extract with the initial mobile phase or water before injection.
Column Contamination Matrix components can accumulate on the analytical column, leading to peak tailing. Use a guard column and appropriate sample cleanup to protect the analytical column. Regularly flush the column with a strong solvent.
pH of the Mobile Phase The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Optimize the mobile phase pH to ensure a consistent and desirable peak shape.
Degradation on the Column Thermally labile compounds can degrade on the column, especially at elevated temperatures. Ensure the column temperature is appropriate for this compound stability.
Issue 3: Presence of Unknown Peaks in the Chromatogram

Unexpected peaks in the chromatogram can interfere with the analysis and may indicate degradation of the target analyte.

Potential CauseRecommended Solution(s)
This compound Degradation Compare the chromatogram of a stressed sample (e.g., exposed to acid, base, or light) with that of a fresh standard to see if the unknown peaks correspond to degradation products. Use high-resolution mass spectrometry to identify the mass of the unknown peaks and propose potential structures.
Matrix Interferences Analyze a blank matrix sample to determine if the unknown peaks are endogenous components of the sample. Improve the sample cleanup procedure to remove these interferences.
Contamination Contamination can come from solvents, glassware, or the instrument itself. Analyze a solvent blank to check for contamination. Ensure all glassware is thoroughly cleaned.

Data Presentation

The stability of this compound in analytical standards and during sample processing is critical for accurate results. The following tables provide an overview of stability data and typical recoveries in various matrices.

Table 1: Stability of this compound in Standard Solutions

Storage ConditionSolventConcentrationDurationStabilityReference
-80°CDMSO50.0 mg/mL6 monthsStable[16]
-20°CDMSO50.0 mg/mL1 monthStable[16]
4°C (refrigerated)Acetonitrile0.4 - 3.0 µg/mLAt least 2 yearsStable (for similar triazoles)[18]
Room Temperature (in dark)AcetonitrileNot specified6 hoursStable (for most pesticides)[8]
Room Temperature (exposed to light)Acetonitrile/WaterNot specified24 hoursDegradation observed (for some pesticides)[18]

Table 2: Typical Recoveries of this compound using QuEChERS Method in Various Matrices

MatrixSpiking LevelRecovery (%)RSD (%)Analytical MethodReference
Vegetables (general)0.01 - 0.2 mg/kg91.4 - 108.1< 10UPLC-MS/MS[19]
Leafy Vegetables0.005 - 0.100 mg/kg70 - 120< 20LC-MS/MS & GC-MS/MS[20]
Oat0.05 - 0.5 mg/kg92.9 - 101.4< 5HPLC-UV[21]
Soil4 and 40 µg/kg93 - 99< 11.2LC-MS/MS[11]
High-fat matrices (e.g., olive oil)30, 100, 300 µg/kg70 - 113< 14UHPLC-Orbitrap-MS[1]

Experimental Protocols

Protocol 1: QuEChERS Extraction for Low-Fat Matrices (e.g., Leafy Vegetables)

This protocol is a modification of the AOAC official method 2007.01.[20]

  • Sample Homogenization: Homogenize a representative sample of the leafy vegetable (e.g., 200 g) to a uniform consistency.

  • Extraction:

    • Weigh 7.5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% acetic acid.

    • Shake vigorously for 2 minutes.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄, 1.5 g NaOAc).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing the appropriate sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and for high chlorophyll samples, 150 mg GCB or a suitable alternative).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.

  • Analysis: Take an aliquot of the final extract, dilute as necessary with the mobile phase, and inject it into the LC-MS/MS system.

Protocol 2: QuEChERS Extraction for High-Fat Matrices (e.g., Oilseeds)

This protocol is adapted for matrices with high-fat content.[4][22]

  • Sample Homogenization: Homogenize the oilseed sample to a fine powder or paste.

  • Extraction:

    • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 5 mL of water if the sample is very dry.

    • Shake or vortex for 5 minutes.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake for an additional 1 minute.

  • Centrifugation: Centrifuge at ≥3000 x g for 15 minutes.

  • Lipid Removal (Freezer Precipitation):

    • Transfer an aliquot of the acetonitrile supernatant to a clean tube.

    • Place the tube in a freezer at -20°C for at least 2 hours to precipitate the lipids.

  • dSPE Cleanup:

    • Quickly decant the cold supernatant into a dSPE tube containing sorbents suitable for fat removal (e.g., C18 and PSA).

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge and proceed with the analysis as described in Protocol 1.

Visualizations

Ergosterol Biosynthesis Pathway and Site of Action of this compound

This compound, like other azole fungicides, inhibits the enzyme lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4][5] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting fungal growth.

Ergosterol_Biosynthesis_Pathway cluster_synthesis Ergosterol Biosynthesis Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple steps Fecosterol Fecosterol Zymosterol->Fecosterol Sterol C24-methyltransferase Episterol Episterol Fecosterol->Episterol Sterol C8-C7 isomerase Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Sterol C5-desaturase Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Sterol C24-reductase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound Lanosterol 14-alpha-demethylase (CYP51) Lanosterol 14-alpha-demethylase (CYP51) This compound->Lanosterol 14-alpha-demethylase (CYP51) Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Troubleshooting Workflow for Low Recovery of this compound

This workflow provides a logical approach to diagnosing and resolving low recovery issues during the analysis of this compound.

Troubleshooting_Low_Recovery start Start: Low Recovery Observed check_extraction 1. Review Extraction Procedure start->check_extraction extraction_ok Extraction OK? check_extraction->extraction_ok optimize_extraction Optimize Homogenization, Solvent, and Shaking Time extraction_ok->optimize_extraction No check_cleanup 2. Evaluate Cleanup Step extraction_ok->check_cleanup Yes optimize_extraction->check_extraction cleanup_ok Cleanup OK? check_cleanup->cleanup_ok optimize_cleanup Change/Reduce Sorbent Amount (e.g., GCB, C18) cleanup_ok->optimize_cleanup No check_stability 3. Assess Analyte Stability cleanup_ok->check_stability Yes optimize_cleanup->check_cleanup stability_ok Stability OK? check_stability->stability_ok optimize_stability Control pH, Temperature, and Light Exposure stability_ok->optimize_stability No check_matrix_effects 4. Investigate Matrix Effects stability_ok->check_matrix_effects Yes optimize_stability->check_stability matrix_effects_ok Matrix Effects Compensated? check_matrix_effects->matrix_effects_ok use_matrix_matched_std Use Matrix-Matched Standards and/or Internal Standard matrix_effects_ok->use_matrix_matched_std No end Recovery Improved matrix_effects_ok->end Yes use_matrix_matched_std->check_matrix_effects

Caption: A systematic workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Enhancing Triticonazole Efficacy in Greenhouse Trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficacy of Triticonazole application in greenhouse trials.

Troubleshooting Guide

This guide addresses specific issues that may arise during greenhouse experiments with this compound.

Issue 1: Poor or Inconsistent Disease Control

Q: Why am I observing suboptimal or variable disease control after applying this compound?

A: Several factors can lead to reduced efficacy. Consider the following possibilities:

  • Application Timing: The timing of fungicide application is critical for profitability and effectiveness.[1] For protective fungicides, applications must occur before fungal infection.[2] For systemic fungicides like this compound, application timing still significantly impacts results. For diseases like Fusarium head blight in barley, applications timed several days after 100% spike emergence were most effective at reducing mycotoxins.[3] A delay of just 10 days in application can lead to significant yield loss in susceptible varieties.[1]

  • Fungicide Resistance: Pathogen populations can develop resistance to fungicides, especially those with a site-specific mode of action.[2] this compound belongs to the Demethylation Inhibitors (DMI) class (FRAC Group 3), which has a low to medium risk of resistance development.[2][4] However, repeated and exclusive use of Group 3 fungicides can allow less sensitive fungal strains to build up over time, reducing disease control.[5]

  • Application Coverage: Inadequate spray coverage can result in poor disease control. Ensure that the application method provides thorough coverage of all plant surfaces, especially in dense canopies.[6]

  • Environmental Factors: High humidity and warm temperatures in a greenhouse can create conditions highly conducive to disease outbreaks, potentially overwhelming the fungicide's protective capacity.[6] Additionally, factors like rainfall (or irrigation practices), temperature, and microbiological degradation can affect the fungicide's persistence and performance.[7]

Issue 2: Symptoms of Phytotoxicity Observed

Q: My plants are showing signs of stunting, distorted growth, or discoloration after this compound application. What is causing this?

A: As a member of the triazole class of fungicides, this compound can exhibit plant growth regulator (PGR) effects.[8][9]

  • Incorrect Dosage: Applying the fungicide at a rate higher than recommended for the specific plant species or growth stage can lead to phytotoxicity. Always adhere to the product label for precise dosing instructions.[10]

  • Crop Sensitivity: Plant species and even cultivars within a species can vary in their sensitivity to triazoles. What is safe for one plant may cause injury to another.[8][9]

  • Adjuvants and Tank Mixes: The addition of certain adjuvants or tank-mixing with other chemicals can sometimes increase the risk of phytotoxicity.[5]

  • Environmental Stress: Applying fungicides to plants that are already under stress (e.g., from drought, high temperatures, or nutrient deficiencies) can increase the likelihood of adverse effects.[11]

Recommendation: Before applying this compound to an entire crop for the first time, it is crucial to test it on a small number of plants and observe for any signs of sensitivity over a week or two.[11]

Issue 3: Inconsistent or Non-Reproducible Experimental Results

Q: Why are the results from my this compound trials inconsistent between replications or experiments?

A: Achieving reproducible results in greenhouse trials requires careful control of variables.

  • Lack of a Control Group: Without an untreated control group for comparison, it is difficult to accurately assess the effect of the this compound treatment.[12]

  • Inconsistent Environmental Conditions: Variations in temperature, light, humidity, and irrigation across the greenhouse can affect both plant growth and disease development, leading to inconsistent results.[13] Locate trials in an area representative of the rest of the crop.[12]

  • Variable Application: Ensure that the application of this compound is uniform across all treated plants. This includes consistent spray volume, pressure, and technique.

  • Biological Variability: Use healthy, uniform plant material for trials. Using plants of varying sizes or health statuses can introduce variability that masks treatment effects.[12]

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

A1: this compound is a systemic triazole fungicide.[10] Its mode of action is the inhibition of sterol demethylation (also known as sterol biosynthesis inhibition) in the fungal pathogen.[4] Specifically, it targets the C14-demethylase enzyme, which is essential for the production of ergosterol, a critical component of fungal cell membranes.[10] This disruption of membrane formation leads to the death of the fungal cells.[10] It is classified under FRAC (Fungicide Resistance Action Committee) Group 3.[4]

Q2: What are the best practices for preparing and applying this compound in a greenhouse?

A2:

  • Read the Label: Always read and follow the product label for specific instructions on rates, restricted-entry intervals (REI), and personal protective equipment (PPE).[5][14]

  • Personal Protective Equipment (PPE): When handling and applying this compound, wear appropriate PPE, including a long-sleeved shirt, long pants, chemical-resistant gloves, and shoes plus socks.[5][15]

  • Ventilation: Ensure the greenhouse is well-ventilated during and after application. The Worker Protection Standard (WPS) includes specific ventilation requirements to protect workers from inhalation exposure.[14]

  • Formulation: this compound is available in various formulations, such as Suspension Concentrate (SC), Emulsifiable Concentrate (EC), and Flowable concentrate for seed treatment (FS).[10][14] Choose the formulation that best suits your application method and target crop.

  • Sanitation: Good sanitation is crucial. Remove weeds and old plant material, as they can serve as reservoirs for pests and pathogens.[11]

Q3: How do environmental conditions in the greenhouse affect this compound's performance?

A3: Environmental factors play a significant role.

  • Temperature: Higher temperatures can accelerate the degradation of some fungicides.

  • Humidity and Moisture: High humidity and leaf wetness are often required for fungal spore germination and infection. While this compound has curative properties, managing environmental conditions to be less favorable for disease development is a key part of an integrated pest management (IPM) strategy.[6]

  • Soil and Substrate: The type of soil or growing media can influence the fate of the fungicide. Sorption of this compound to soil particles is a key process governing its availability.[7][16]

Q4: Can I tank-mix this compound with other pesticides or fertilizers?

A4: While tank-mixing can be efficient, it's essential to check for compatibility. Consult the product label for any known incompatibilities.[5] When mixing products for the first time, a jar test is recommended to ensure physical compatibility. Furthermore, be aware that tank-mixing can sometimes alter the efficacy or phytotoxicity of the products involved.[5]

Data Presentation

Table 1: Recommended Application Rates for this compound
Application TypeCrop TypeTypical Rate RangeReference
Foliar SprayCereals (Wheat, Barley)0.05 to 0.1 kg a.i. per hectare[10]
Foliar SprayGolf Course TurfMax. one application at 420 g a.i./ha[17]
Seed TreatmentCereals, Corn, Soybeans0.2 to 0.4 g a.i. per kg of seed[10]
Ornamental FoliarHerbaceous & Woody Perennials6 to 24 fl oz per 100 gal (Trinity® 2SC)[8]

Note: a.i. = active ingredient. Rates are general guidelines. Always consult the specific product label for legal and recommended rates for your crop and region.

Table 2: Factors Influencing this compound Efficacy
Factor CategorySpecific FactorImpact on EfficacyReferences
Application TimingCritical; application before or at the very early stages of infection is most effective.[1][2]
Rate/DosageMust be sufficient for control but not so high as to cause phytotoxicity.[2][10]
CoverageThorough coverage is essential for contact and systemic activity.[6]
Biological Pathogen ResistanceOveruse of a single mode of action can lead to the selection of resistant fungal strains.[2][5]
Plant HealthStressed plants may be more susceptible to disease and/or fungicide injury.[6][11]
Environmental Temperature & HumidityHigh humidity can favor disease development; high temperature can increase fungicide degradation.[6]
Irrigation/RainfallCan wash off protectant residues and affect the persistence of the fungicide.[7]
Chemical FormulationDifferent formulations (EC, SC, FS) have different properties affecting application and uptake.[10][14]
Tank Mixes / AdjuvantsCan enhance or inhibit efficacy and may increase the risk of phytotoxicity.[5]

Experimental Protocols

Methodology for a Greenhouse Efficacy Trial

This protocol outlines a standard procedure for evaluating the efficacy of a this compound formulation against a foliar pathogen on a model plant species in a greenhouse setting.

  • Objective Definition: Clearly define the goal, e.g., "To determine the effective dose of this compound (Formulation X) for controlling powdery mildew on Cucumis sativus cv. 'Marketmore 76'."[12][13]

  • Experimental Design:

    • Treatments: Include a negative control (untreated, uninoculated), a positive control (untreated, inoculated), and at least 3-4 rates of this compound.

    • Replication: Use a minimum of 5-6 replicate plants per treatment group.[8]

    • Randomization: Arrange the plants in a completely randomized or randomized complete block design to minimize positional effects within the greenhouse.[12]

  • Plant Material and Culture:

    • Use healthy, uniform plants of the same age and size.[12]

    • Grow plants under optimal and consistent greenhouse conditions (temperature, humidity, light, and nutrition) for the specific species.[13]

  • Inoculation:

    • Culture the target pathogen (e.g., Podosphaera xanthii for powdery mildew) and prepare an inoculum suspension (e.g., conidial suspension in sterile distilled water with a surfactant like Tween 20).

    • Apply the inoculum uniformly to all plants (except the negative control) using a sprayer until leaves are just shy of runoff.

  • This compound Application:

    • Apply treatments 24-48 hours after inoculation (for curative activity trials) or before inoculation (for preventative trials).

    • Calibrate spray equipment to ensure accurate and consistent application volume.

    • Spray plants to the point of drip, ensuring thorough coverage of all foliage. Allow plants to dry completely before reintroducing them to high humidity conditions.

  • Data Collection:

    • Record data at regular intervals (e.g., 7, 14, and 21 days after treatment).[8]

    • Assess disease severity using a rating scale (e.g., 0-10, where 0 = no disease and 10 = plant death, or percentage of leaf area affected).[8]

    • Measure any signs of phytotoxicity using a similar rating scale (0 = no injury, 10 = complete kill).[8]

    • Collect other relevant data such as plant height or biomass if PGR effects are being evaluated.

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine significant differences between treatments.

  • Safety Precautions:

    • All handling, mixing, and application of this compound must be performed in a well-ventilated area while wearing the appropriate PPE as specified on the product label and Safety Data Sheet (SDS).[5][15]

    • Adhere to the specified restricted-entry interval (REI) after application.[14]

Visualizations

Triticonazole_Mode_of_Action This compound Mode of Action: Sterol Biosynthesis Inhibition cluster_fungus Fungal Cell AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14 C14-demethylase (Enzyme) Lanosterol->C14 acts on Ergosterol Ergosterol (Essential for Membrane) Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane integrates into C14->Ergosterol produces Triti This compound (DMI Fungicide) Triti->C14 INHIBITS

Caption: this compound inhibits the C14-demethylase enzyme, blocking ergosterol production.

Greenhouse_Trial_Workflow A 1. Define Objective (e.g., Efficacy, Phytotoxicity) B 2. Experimental Design (Treatments, Reps, Randomization) A->B C 3. Grow Uniform Plant Material B->C D 4. Pathogen Inoculation (If applicable) C->D E 5. Apply this compound Treatments D->E F 6. Incubate Under Controlled Conditions E->F G 7. Data Collection (Disease Rating, Injury Score) F->G H 8. Statistical Analysis (ANOVA) G->H I 9. Interpret Results & Draw Conclusions H->I

Caption: A typical workflow for a greenhouse efficacy trial.

Troubleshooting_Logic Start Experiment Issue Observed Q1 What is the primary issue? Start->Q1 PoorControl Poor Disease Control Q1->PoorControl Efficacy Phyto Plant Injury (Phytotoxicity) Q1->Phyto Injury Inconsistent Inconsistent Results Q1->Inconsistent Variability CheckTiming Verify Application Timing & Resistance Risk PoorControl->CheckTiming CheckCoverage Assess Application Coverage & Rate PoorControl->CheckCoverage CheckRate Verify Application Rate & Crop Sensitivity Phyto->CheckRate CheckEnv Review Environmental Consistency (Temp, H2O) Inconsistent->CheckEnv CheckControls Confirm Use of Controls & Randomization Inconsistent->CheckControls

Caption: A decision tree for troubleshooting common greenhouse trial issues.

References

Technical Support Center: Simultaneous Analysis of Triticonazole and Other Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the simultaneous analysis of triticonazole and other fungicides.

Troubleshooting Guides

This section addresses common issues encountered during the development and execution of analytical methods for fungicide residue analysis.

Question: Why am I observing high or fluctuating backpressure in my HPLC/LC-MS system?

Answer: High or fluctuating backpressure is a common issue that can indicate a blockage or a problem with the system's fluidics.[1][2][3]

  • Potential Causes & Solutions:

    • Blockage in the System: A primary cause of high pressure is a blockage in the lines, injector, in-line filter, or at the head of the guard or analytical column.[1][2] To troubleshoot, systematically remove components from the flow path (starting with the column) and replace them with a union to identify the source of the blockage.[2]

    • Contaminated Column: Particulate matter from samples or mobile phase precipitation can clog the column frit. Try back-flushing the column with a strong solvent. If this doesn't resolve the issue, the column may need to be replaced.[2]

    • Pump Malfunction: Issues with pump seals or check valves can lead to pressure fluctuations.[1][3] Check for leaks and ensure proper pump priming and purging to remove air bubbles.[2][4]

    • Mobile Phase Incompatibility: Using immiscible solvents or a mobile phase that causes precipitation of buffer salts can lead to blockages. Ensure all mobile phase components are fully miscible and filtered before use.[4]

Question: What is causing poor peak shape (tailing or fronting) in my chromatograms?

Answer: Asymmetrical peaks can compromise the accuracy of quantification. Peak tailing is more common and can be caused by several factors.[5]

  • Potential Causes & Solutions:

    • Secondary Interactions: Analyte interaction with active sites on the column's stationary phase (e.g., silanols) can cause tailing.[5] Consider adjusting the mobile phase pH or adding a modifier to reduce these interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting the sample or reducing the injection volume.[3]

    • Mismatched Solvents: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Ideally, the sample solvent should be the same as or weaker than the mobile phase.[2]

    • Column Degradation: A void at the head of the column or a contaminated stationary phase can lead to poor peak shape. Replacing the guard column or the analytical column may be necessary.

Question: My analyte recoveries are low and inconsistent after QuEChERS extraction. What should I do?

Answer: Low and variable recoveries in QuEChERS-based methods often point to issues with the extraction or cleanup steps.

  • Potential Causes & Solutions:

    • Inappropriate Sorbent: The choice of sorbent in the dispersive solid-phase extraction (d-SPE) cleanup step is critical. For example, Graphitized Carbon Black (GCB) can effectively remove pigments but may result in low recovery for certain planar pesticides.[6] A combination of sorbents like PSA and ENVI-Carb might be more suitable for multi-residue analysis.[6]

    • pH of the Extraction: The pH during extraction can significantly affect the stability and recovery of certain fungicides. The use of different buffer systems (e.g., citrate, acetate) in the initial extraction step can be optimized to ensure good recoveries for a wide range of analytes.

    • Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal, leading to inaccurate quantification.[6] To mitigate this, matrix-matched calibration standards should be used.

    • Analyte Degradation: Some fungicides may be sensitive to the extraction conditions. Ensure that the extraction is performed promptly and at an appropriate temperature.

Frequently Asked Questions (FAQs)

Question: What is the QuEChERS method and why is it popular for fungicide analysis?

Answer: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various food and environmental matrices.[7][8][9] Its popularity stems from its streamlined two-step process: an extraction/partitioning step using a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[8] This method is known for reducing solvent usage and simplifying workflows, making it a fast and cost-effective approach for multi-residue analysis.[8][10]

Question: Which analytical technique is best for the simultaneous analysis of this compound and other fungicides?

Answer: The choice of analytical technique depends on the specific requirements of the analysis.

  • High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a robust and cost-effective technique suitable for the analysis of triazole fungicides like paclobutrazol and uniconazole.[11][12][13] The DAD provides spectral information that can confirm the identity of the peaks.[11]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method for the simultaneous determination of a large number of pesticides, including this compound, across different chemical classes.[14][15] It is often the preferred method for detecting residues at very low concentrations.

  • Gas Chromatography with Mass Spectrometry (GC-MS/MS): This technique is well-suited for the analysis of volatile and semi-volatile fungicides.[10] It is a powerful tool for multi-residue screening.[10]

Question: What are Maximum Residue Levels (MRLs)?

Answer: A Maximum Residue Level (MRL) is the highest legally permissible concentration of a specific pesticide residue in or on food or feed, based on good agricultural practices and consumer safety.[16][17] Regulatory bodies like the EPA in the United States establish these tolerances to ensure that consumer exposure to pesticide residues remains at safe levels.[17]

Question: How can I minimize matrix effects in my analysis?

Answer: Matrix effects, where components of the sample other than the analyte of interest interfere with the analysis, are a significant challenge in multi-residue methods.[6] One of the most effective ways to compensate for matrix effects is to use matrix-matched calibration standards. This involves preparing the calibration standards in a blank matrix extract that is similar to the samples being analyzed.

Experimental Protocols

Generic QuEChERS Protocol for Fungicide Residue Analysis

This protocol is a generalized procedure and may require optimization for specific matrices and target analytes.

  • Sample Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium acetate or citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL or 15 mL d-SPE tube containing a mixture of sorbents (e.g., PSA, C18, GCB) and magnesium sulfate. The choice of sorbents depends on the matrix; for example, C18 is used for samples with high-fat content.

    • Vortex for 30 seconds to 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed for 5 minutes.

    • Collect the supernatant, filter if necessary, and transfer it to an autosampler vial for analysis by LC-MS/MS or GC-MS/MS.

Example HPLC-DAD Method for Triazole Fungicides

This is an example method and may need to be adapted for specific instruments and target fungicides.[11]

  • Instrumentation: HPLC system with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 250mm, 5µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: DAD monitoring at the maximum absorbance wavelength for the target fungicides (e.g., around 220-230 nm for many triazoles).

Quantitative Data Summary

The following tables summarize typical validation parameters for the simultaneous analysis of fungicides using modern analytical techniques.

Table 1: LC-MS/MS Method Validation Parameters for Multi-Fungicide Analysis

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.99[6][14]
Limit of Detection (LOD)0.02 - 3.0 µg/L (in water)[6]
Limit of Quantification (LOQ)0.1 - 9.9 µg/L (in water)[6]
2 - 20 µg/kg (in soil)[7]
Recovery70% - 120%[7][15]
Relative Standard Deviation (RSD)< 20%[7][15]

Table 2: HPLC-DAD Method for Two Triazole Fungicides (Paclobutrazol and Uniconazole)

ParameterConcentration RangeLinearity (r²)Reference(s)
Paclobutrazol0.1 - 1 mg/L0.9997[11]
Uniconazole0.1 - 1 mg/L0.9996[11]

Visualizations

G General Workflow for Fungicide Residue Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction Weigh 10-15g Cleanup Dispersive SPE Cleanup (PSA, C18, etc.) Extraction->Cleanup Centrifuge & take supernatant Analysis LC-MS/MS or GC-MS/MS Analysis Cleanup->Analysis Filter & inject Processing Data Acquisition & Processing Analysis->Processing Quantification Quantification using Calibration Curve Processing->Quantification Reporting Reporting Results Quantification->Reporting

Caption: General workflow for fungicide residue analysis.

G HPLC Troubleshooting Decision Tree solution solution start High or Fluctuating Backpressure? check_column Remove Column. Pressure still high? start->check_column check_injector Check Injector & Tubing. Found blockage? check_column->check_injector Yes clean_column Back-flush or replace column. check_column->clean_column No clean_system Clean or replace blocked component. check_injector->clean_system Yes check_pump Check pump for leaks and air bubbles. check_injector->check_pump No purge_pump Purge pump, check seals and check valves. check_pump->purge_pump Yes

Caption: HPLC troubleshooting decision tree.

References

Calibration curve issues in quantitative Triticonazole analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantitative analysis of Triticonazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments, with a particular focus on calibration curve problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor linearity (low R² value) in a this compound calibration curve?

A low coefficient of determination (R²) is a frequent issue, indicating that the data points of your standards do not form a straight line. The common culprits include:

  • Pipetting or Dilution Errors: Inaccurate preparation of standard solutions is a primary source of non-linearity.

  • Inappropriate Concentration Range: The selected concentration range for your standards may fall outside the linear range of the detector.

  • Instrumental Issues: Problems with the injector, detector, or pump can lead to inconsistent responses.

  • Matrix Effects: In complex samples, co-eluting substances can interfere with the ionization of this compound, causing ion suppression or enhancement and leading to a non-linear response.[1][2][3][4]

  • Analyte Instability: Degradation of this compound in the standard solutions can also affect linearity.

Q2: My calibration curve is linear, but the y-intercept is significantly different from zero. What does this indicate?

A significant y-intercept can suggest a few issues:

  • Contamination: The blank sample (zero concentration) may be contaminated with this compound or an interfering compound.

  • Matrix Interference: The matrix itself might be contributing to the signal at the retention time of this compound.

  • Incorrect Integration: The baseline of the blank's chromatogram may be incorrectly set, leading to a non-zero area measurement.

  • Adsorption: Active sites in the GC inlet or HPLC column can adsorb a certain amount of the analyte at low concentrations, causing a positive offset in the calibration.[5]

Q3: Why are the responses for my low-concentration standards inaccurate or not detected?

This is a common challenge and can be attributed to:

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Your low-concentration standards may be below the instrument's LOD or LOQ. The LOQ is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.[6][7]

  • Analyte Adsorption: At low concentrations, a significant portion of the analyte may be lost due to adsorption to vials, pipette tips, or instrument components.

  • Poor Signal-to-Noise Ratio: Low analyte concentration can result in a poor signal-to-noise ratio, making accurate peak integration difficult.

  • Matrix Suppression: In the presence of a matrix, ion suppression can be more pronounced at lower analyte concentrations.[2][4]

Q4: What are matrix effects, and how can I mitigate them in this compound analysis?

Matrix effects occur when components of the sample matrix co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to either signal suppression or enhancement.[1][2][3][4] This can significantly impact the accuracy and reproducibility of the quantitative results.

Strategies to minimize matrix effects include:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte.[6][8][9] This helps to compensate for the matrix-induced signal changes.

  • Stable Isotope-Labeled Internal Standards: Using a stable isotope-labeled version of this compound as an internal standard can effectively correct for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement.[3]

  • Sample Preparation: Employing a robust sample clean-up procedure, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, can remove many interfering matrix components.[6]

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from interfering matrix components. This may involve using a different column (e.g., a C8 column instead of a C18) or adjusting the mobile phase composition.[1]

Troubleshooting Guides

Guide 1: Troubleshooting Non-Linear Calibration Curves

This guide provides a systematic approach to diagnosing and resolving non-linearity in your this compound calibration curve.

Troubleshooting Workflow for Non-Linearity

start Start: Poor R² Value check_standards Verify Standard Preparation - Recalculate dilutions - Check pipette calibration - Prepare fresh standards start->check_standards check_range Evaluate Concentration Range - Is the highest standard saturating the detector? - Is the lowest standard above the LOQ? check_standards->check_range If no errors found prepare_fresh Prepare Fresh Standards & Re-inject check_standards->prepare_fresh If errors found check_range->prepare_fresh If range is inappropriate check_instrument Investigate Instrument Performance - Check for leaks - Inspect injector syringe/rotor seal - Run instrument diagnostics check_range->check_instrument If range is appropriate reinject Re-inject Standards prepare_fresh->reinject check_matrix Assess for Matrix Effects - Prepare matrix-matched standards - Compare slopes of solvent vs. matrix curves check_instrument->check_matrix If no issues found resolve_instrument Address Instrument Issues - Perform maintenance - Replace consumables check_instrument->resolve_instrument If issues found mitigate_matrix Implement Matrix Effect Mitigation - Optimize sample prep - Use internal standards check_matrix->mitigate_matrix If matrix effects present end_bad End: Issue Persists Consult Instrument Specialist check_matrix->end_bad If no matrix effects and issue persists reinject->check_instrument Problem Persists end_good End: R² Value Acceptable reinject->end_good Problem Solved resolve_instrument->reinject mitigate_matrix->reinject start Start: Inaccurate Low Standards check_loq Verify LOQ - Is the standard concentration > LOQ? - Evaluate signal-to-noise ratio start->check_loq check_adsorption Investigate Adsorption - Use silanized vials - Minimize sample contact time - Check for analyte loss during sample prep check_loq->check_adsorption If concentration is adequate adjust_conc Adjust Standard Concentrations - Increase lowest standard concentration check_loq->adjust_conc If concentration is too low use_additives Consider Mobile Phase Additives - e.g., Formic acid to improve ionization check_adsorption->use_additives If adsorption is suspected check_integration Review Peak Integration - Manually inspect baseline - Adjust integration parameters check_adsorption->check_integration If adsorption is unlikely reinject Re-inject Low Standards adjust_conc->reinject use_additives->reinject check_integration->reinject If integration is poor end_good End: Accuracy Improved reinject->end_good Problem Solved end_bad End: Issue Persists Re-evaluate method sensitivity reinject->end_bad Problem Persists

References

Selecting an appropriate internal standard for Triticonazole quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantification of Triticonazole.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for this compound quantification?

For mass spectrometry-based methods like LC-MS/MS or GC-MS/MS, the ideal internal standard is a stable isotopically labeled (SIL) version of this compound, such as this compound-d3 or ¹³C-Triticonazole. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, including extraction efficiency, chromatographic retention time, and ionization behavior. This similarity allows for accurate correction of matrix effects and variations during sample preparation and analysis.

Q2: Are stable isotopically labeled this compound internal standards commercially available?

As of late 2025, a commercially available, off-the-shelf stable isotopically labeled this compound internal standard is not readily found in the catalogs of major chemical suppliers. However, several companies specialize in the custom synthesis of deuterated or ¹³C-labeled compounds. Researchers can contract these services to obtain a custom-synthesized SIL this compound internal standard.

Q3: Can I use another triazole fungicide as an internal standard for this compound?

While not ideal, if a stable isotopically labeled this compound is unavailable, a structurally similar triazole fungicide that is not present in the samples can be used as an alternative internal standard. Potential candidates could include other triazoles with similar physicochemical properties. However, it is crucial to validate the method thoroughly to ensure that the chosen internal standard effectively compensates for any variations in the analytical process for this compound.

Q4: What are the key considerations when selecting a non-isotopic internal standard?

When selecting a non-isotopic internal standard, consider the following:

  • Structural Similarity: The internal standard should have a chemical structure as close as possible to this compound to ensure similar behavior during extraction and chromatography.

  • Physicochemical Properties: Properties such as molecular weight, polarity (log Kow), and pKa should be comparable to those of this compound.

  • Chromatographic Behavior: The internal standard should have a retention time close to, but not overlapping with, this compound.

  • Ionization Efficiency: In mass spectrometry, the internal standard should ionize efficiently under the same conditions as this compound.

  • Absence in Samples: The selected compound must not be naturally present in the samples being analyzed.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using LC-MS/MS with an internal standard.

Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.- Flush the column: Use a strong solvent to wash the column. - Replace the guard column: If using one, it may be contaminated. - Replace the analytical column: The column may have reached the end of its lifespan.
Inappropriate mobile phase pH.- Adjust mobile phase pH: Ensure the pH is appropriate for the column and analyte. For triazoles, a slightly acidic mobile phase often improves peak shape.
Sample overload.- Dilute the sample: Inject a more diluted sample to avoid overloading the column.
High Signal Variability or Poor Reproducibility Inconsistent sample preparation.- Review and standardize the extraction procedure: Ensure consistent volumes, mixing times, and temperatures.
Matrix effects (ion suppression or enhancement).- Use a stable isotopically labeled internal standard: This is the most effective way to compensate for matrix effects. - Optimize sample cleanup: Employ solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.[1] - Dilute the sample extract: This can reduce the concentration of matrix components.
Instrument instability.- Check instrument performance: Verify pump flow rate, injector precision, and mass spectrometer stability.
Low or No Analyte Signal Inefficient extraction.- Optimize the extraction solvent and pH: Ensure the solvent is appropriate for this compound's polarity and that the pH maximizes its extraction efficiency.
Ion suppression.- Modify chromatographic conditions: Adjust the gradient to separate this compound from co-eluting, suppressing matrix components. - Change ionization source polarity: If possible, test both positive and negative ionization modes.
Analyte degradation.- Protect samples from light and heat: Store samples and standards appropriately. - Use fresh solutions: Prepare fresh working standards and sample extracts regularly.
Internal Standard Signal Issues (Low, High, or Variable) Incorrect concentration of internal standard.- Verify the concentration of the internal standard stock and working solutions.
Degradation of the internal standard.- Prepare fresh internal standard solutions.
Co-elution with an interfering compound.- Adjust chromatographic conditions to resolve the internal standard from any interferences.

Experimental Protocols

Selection and Evaluation of an Internal Standard

A detailed protocol for selecting and validating an internal standard is crucial for accurate quantification.

Objective: To select and validate an appropriate internal standard for the quantification of this compound in a given matrix (e.g., soil, water, plant tissue) by LC-MS/MS.

Materials:

  • This compound analytical standard

  • Potential internal standard candidates (e.g., this compound-d3, other triazole fungicides)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Reagents for mobile phase (e.g., methanol, acetonitrile, water, formic acid)

  • Matrix blanks (e.g., soil, water)

Methodology:

  • Internal Standard Candidate Selection:

    • Ideal Choice: Prioritize a stable isotopically labeled analog of this compound (e.g., this compound-d3). If unavailable, proceed to the next option.

    • Alternative Choice: Select a structurally related compound, such as another triazole fungicide, that is not expected to be in the samples. Evaluate its physicochemical properties for similarity to this compound.

  • Preparation of Stock and Working Solutions:

    • Prepare individual stock solutions of this compound and the internal standard candidate(s) in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions containing a fixed concentration of the internal standard and varying concentrations of this compound to create a calibration curve.

  • LC-MS/MS Method Development:

    • Develop a chromatographic method that provides good peak shape and retention for both this compound and the internal standard.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the internal standard.

  • Evaluation of Internal Standard Performance:

    • Matrix Effect Evaluation:

      • Prepare three sets of samples:

        • Standards in solvent.

        • Matrix blank extracts spiked with standards post-extraction.

        • Matrix blank spiked with standards pre-extraction.

      • Analyze all three sets and compare the peak areas of the analyte and internal standard. The response of the internal standard should track the response of the analyte across the different sample sets, indicating its ability to compensate for matrix effects.

    • Recovery Assessment:

      • Analyze the pre-spiked matrix samples and calculate the recovery of both the analyte and the internal standard. Similar recovery rates indicate that the internal standard behaves similarly to the analyte during the extraction process.

  • Validation:

    • Perform a full method validation including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) using the selected internal standard.

Quantitative Data Summary

The following table provides a template for summarizing the key properties of potential internal standards for this compound.

Internal Standard Molecular Weight ( g/mol ) log Kow Retention Time (min) Comments
This compound-d3 320.83 (example)3.29Should be very close to this compoundIdeal choice. Co-elutes with the analyte, providing the best correction for matrix effects. Requires mass spectrometric detection.
Myclobutanil 288.782.94To be determined experimentallyStructurally similar triazole. Ensure it is not present in the samples.
Tebuconazole 307.813.70To be determined experimentallyAnother common triazole fungicide. Validate for similar extraction and ionization behavior.
Propiconazole 342.223.72To be determined experimentallyA widely used triazole fungicide. Check for potential presence in samples.

Note: The retention times are dependent on the specific chromatographic conditions used.

Visualizations

The following diagrams illustrate key workflows and concepts in the selection and use of an internal standard for this compound quantification.

internal_standard_selection_workflow cluster_selection Internal Standard Selection cluster_validation Method Validation start Start: Need for this compound Quantification ideal_choice Is a Stable Isotopically Labeled (SIL) this compound available? start->ideal_choice select_sil Select SIL this compound (e.g., this compound-d3) ideal_choice->select_sil Yes alternative_choice Select a structurally similar triazole fungicide ideal_choice->alternative_choice No develop_method Develop LC-MS/MS Method select_sil->develop_method check_presence Is the alternative present in the samples? alternative_choice->check_presence reselect Reselect Alternative check_presence->reselect Yes check_presence->develop_method No reselect->alternative_choice evaluate_matrix_effect Evaluate Matrix Effects develop_method->evaluate_matrix_effect assess_recovery Assess Recovery evaluate_matrix_effect->assess_recovery full_validation Perform Full Method Validation assess_recovery->full_validation end Validated Method full_validation->end

Caption: Workflow for selecting and validating an internal standard.

troubleshooting_logic start Problem Encountered (e.g., Poor Reproducibility) check_is Check Internal Standard (IS) Signal Consistency start->check_is is_ok IS Signal is Stable check_is->is_ok Yes is_not_ok IS Signal is Variable check_is->is_not_ok No check_analyte Check Analyte Signal is_ok->check_analyte both_variable Both Analyte and IS Signals are Variable is_not_ok->both_variable analyte_variable Analyte Signal is Variable check_analyte->analyte_variable investigate_matrix Investigate Matrix Effects (Ion Suppression/Enhancement) analyte_variable->investigate_matrix investigate_sample_prep Investigate Sample Preparation and Injection both_variable->investigate_sample_prep investigate_instrument Investigate Instrument Performance investigate_sample_prep->investigate_instrument solution Implement Corrective Actions investigate_matrix->solution investigate_instrument->solution

Caption: Logic diagram for troubleshooting analytical issues.

References

Addressing contamination in Triticonazole control experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination in Triticonazole control experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in this compound experiments?

A1: Microbial contamination in laboratory settings typically originates from several key sources:

  • Personnel: Improper aseptic technique, such as inadequate handwashing or not wearing appropriate personal protective equipment (PPE), can introduce microorganisms.

  • Airborne Contaminants: Dust particles, aerosols, and fungal spores present in the laboratory environment can settle into sterile cultures and solutions.

  • Water and Media: Using non-sterile water or improperly sterilized culture media is a direct route for introducing contaminants.

  • Equipment and Supplies: Non-sterile laboratory equipment (e.g., pipettes, flasks, bioreactors) or contaminated reagents can compromise experimental integrity.

Q2: Can the this compound stock solution itself be a source of contamination?

A2: Yes, the this compound stock solution can be a source of contamination. While analytical grade this compound is highly pure, contamination can be introduced during preparation, handling, or storage of the stock solution. It is crucial to prepare the stock solution under aseptic conditions and to perform sterility testing.

Q3: What are the signs of microbial contamination in a liquid culture?

A3: Visual cues of microbial contamination in a liquid culture include:

  • Bacteria: A sudden drop in pH (indicated by a color change in the medium from red to yellow), cloudiness, or a thin film on the surface of the medium.

  • Yeast: Turbidity in the culture medium, which may appear as individual ovoid or spherical particles under a microscope. The pH may increase in later stages of contamination.

  • Mold: The appearance of thin, wisp-like filaments or denser clumps of spores in the culture. The pH of the medium may remain stable initially and then increase as the contamination becomes more severe.

Q4: Can chemical contaminants interfere with my this compound experiment?

A4: Yes, chemical contaminants can significantly impact experimental results. Potential sources include residues from cleaning agents, endotoxins from water or serum, or impurities in the this compound formulation itself. These contaminants can affect cell growth, alter the apparent activity of this compound, or interfere with analytical measurements.

Troubleshooting Guides

Guide 1: Investigating Microbial Contamination

If you suspect microbial contamination in your this compound control experiment, follow these steps to identify the source and implement corrective actions.

Step 1: Initial Observation and Confirmation

  • Visually inspect the culture for signs of contamination (turbidity, color change, filaments).

  • Perform a Gram stain and microscopic examination of a sample to identify the type of microorganism (e.g., bacteria, yeast).

Step 2: Isolate the Contamination

  • Immediately quarantine all contaminated cultures and materials to prevent cross-contamination.

  • Decontaminate the work area, including incubators and laminar flow hoods.

Step 3: Trace the Source of Contamination

  • Review laboratory procedures and aseptic techniques.

  • Test all potential sources for contamination, including media, reagents, water, and the this compound stock solution.

Step 4: Implement Corrective Actions

  • Discard all contaminated materials.

  • Review and reinforce aseptic techniques with all laboratory personnel.

  • Ensure proper sterilization of all media, reagents, and equipment.

  • Perform regular environmental monitoring of the laboratory.

Guide 2: Troubleshooting HPLC Analysis of this compound

Issues with High-Performance Liquid Chromatography (HPLC) can arise from various sources. This guide provides a systematic approach to troubleshooting common problems.

Problem: No Peaks or Unexpectedly Small Peaks

  • Possible Cause: Incorrect mobile phase composition, flow rate too low, or detector issue.

  • Solution: Prepare fresh mobile phase, check for leaks in the system, and verify detector settings.

Problem: Split or Tailing Peaks

  • Possible Cause: Column void, sample solvent incompatible with the mobile phase, or column contamination.

  • Solution: Replace the guard column, ensure the sample is dissolved in the mobile phase, and use an appropriate column cleaning procedure.

Problem: Drifting Baseline

  • Possible Cause: Column temperature fluctuation, contaminated detector flow cell, or poor column equilibration.

  • Solution: Use a column oven for temperature control, flush the flow cell with a strong solvent, and increase column equilibration time.

Data Presentation

Table 1: Quality Control Specifications for Analytical Grade this compound

ParameterSpecificationMethod
Purity≥98.0%HPLC
AppearanceWhite to off-white powderVisual
SolubilitySoluble in methanolVisual
IdentityConforms to reference spectrumIR/NMR
Endotoxin< 0.25 EU/mL (for cell-based assays)LAL Test

Table 2: Typical Concentration Ranges for this compound in In Vitro Control Experiments

ApplicationConcentration RangeNotes
Antifungal Susceptibility Testing0.015 - 16 µg/mLThe specific range depends on the fungal species and the testing method (e.g., CLSI, EUCAST).
Mechanism of Action Studies1 - 50 µMConcentrations may vary based on the specific cellular pathway being investigated.
Cytotoxicity Assays10 - 200 µMHigher concentrations are often used to determine the toxic threshold in non-target organisms.

Table 3: Potential Contaminants in Commercial Fungicide Formulations

Contaminant TypeExamplesPotential Impact
Microbial Bacteria (e.g., Pseudomonas sp.), Fungi (e.g., Aspergillus sp.)Can interfere with the growth of the target organism, degrade the active ingredient, or introduce unwanted metabolites.
Chemical Solvents, surfactants, stabilizers, by-products from synthesisMay have unintended biological effects, interfere with analytical measurements, or alter the bioavailability of this compound.

Experimental Protocols

Protocol: Sterility Testing of a this compound Stock Solution

This protocol is adapted from the USP <71> guidelines for sterility testing of products with antimicrobial properties.

1. Materials:

  • This compound stock solution

  • Sterile 0.1% peptone water (or other suitable sterile diluent)

  • Fluid Thioglycollate Medium (FTM)

  • Tryptic Soy Broth (TSB)

  • Sterile 0.45 µm membrane filters

  • Sterile filtration apparatus

  • Dey-Engley Neutralizing Broth (or other validated neutralizer)[1][2]

  • Positive control organisms (e.g., Staphylococcus aureus, Bacillus subtilis, Candida albicans, Aspergillus brasiliensis)

2. Method Validation (Bacteriostasis and Fungistasis Test):

  • Before routine testing, validate that any residual this compound on the filter membrane is neutralized and does not inhibit microbial growth.

  • Filter the this compound solution as described in step 3.

  • During the final rinse, add <100 colony-forming units (CFU) of each positive control organism.

  • Incubate the filters in the appropriate media and observe for growth. Growth should be comparable to positive controls without the this compound solution.

3. Procedure:

  • Aseptically filter a defined volume of the this compound stock solution through a 0.45 µm membrane filter.

  • Rinse the filter with three successive portions of sterile Dey-Engley Neutralizing Broth to inactivate the fungicidal activity of this compound.[1][2]

  • Aseptically transfer the membrane filter to a flask containing 100 mL of FTM (for bacterial growth) and another to a flask containing 100 mL of TSB (for fungal growth).

  • Incubate the FTM flask at 30-35°C for 14 days.

  • Incubate the TSB flask at 20-25°C for 14 days.

  • Observe the media for any signs of turbidity or microbial growth at regular intervals.

4. Interpretation:

  • If no growth is observed after 14 days, the this compound stock solution is considered sterile.

  • If growth is observed, the test is positive for contamination. The contaminating organism should be identified, and the source of contamination investigated.

Mandatory Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azole Fungicides Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (ERG11/CYP51) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol This compound This compound Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol 14-alpha-demethylase (ERG11/CYP51) This compound->Lanosterol 14-alpha-demethylase (ERG11/CYP51) Inhibits G start Suspected Contamination observe Visual Inspection & Microscopic Examination start->observe confirm Confirm Contamination Type (Bacteria, Yeast, Mold) observe->confirm isolate Quarantine Contaminated Cultures & Equipment confirm->isolate Positive end Document Findings & Resume Experiment confirm->end Negative decontaminate Decontaminate Work Area isolate->decontaminate trace Investigate Potential Sources decontaminate->trace test_reagents Sterility Test Reagents & Media trace->test_reagents test_stock Sterility Test this compound Stock trace->test_stock review_technique Review Aseptic Technique trace->review_technique corrective_action Implement Corrective Actions (Discard, Re-sterilize, Re-train) test_reagents->corrective_action test_stock->corrective_action review_technique->corrective_action corrective_action->end G cluster_sources Potential Contamination Sources cluster_investigation Investigation Steps cluster_root_cause Root Cause Identification Personnel Personnel observe Observe Contamination Event Personnel->observe Environment Environment Environment->observe Materials Materials Materials->observe Equipment Equipment Equipment->observe review_personnel Review PPE & Aseptic Technique observe->review_personnel monitor_env Environmental Monitoring (Air & Surface Samples) observe->monitor_env test_materials Sterility Test Media, Reagents, & Stock Solutions observe->test_materials check_equipment Verify Equipment Sterilization & Function observe->check_equipment root_cause Identify Root Cause review_personnel->root_cause monitor_env->root_cause test_materials->root_cause check_equipment->root_cause

References

Validation & Comparative

Triticonazole: A Comparative Efficacy Analysis Against Other DMI Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the demethylation inhibitor (DMI) fungicide, Triticonazole, with other prominent DMIs such as Tebuconazole, Prothioconazole, and Epoxiconazole. The analysis is based on available experimental data to offer insights into their relative efficacy in controlling key fungal pathogens.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Demethylation inhibitor (DMI) fungicides, belonging to the FRAC Group 3, are a class of sterol biosynthesis inhibitors (SBIs). Their mode of action involves the inhibition of the C14-demethylase enzyme (encoded by the CYP51 gene), a critical step in the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and function. By disrupting ergosterol production, DMI fungicides compromise the fungal cell membrane, leading to growth inhibition and eventual cell death.[1][2][3]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by DMI fungicides.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxide Squalene epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol dmi_inhibition lanosterol->dmi_inhibition post_lanosterol_steps Further Steps dmi_inhibition->post_lanosterol_steps erg11 C14-demethylase (ERG11/CYP51) erg11->dmi_inhibition DMI Fungicides (e.g., this compound) ergosterol Ergosterol post_lanosterol_steps->ergosterol membrane Fungal Cell Membrane ergosterol->membrane

Ergosterol biosynthesis pathway and DMI fungicide inhibition point.

Comparative Efficacy: In Vitro Studies

The efficacy of a fungicide is often quantified by its EC50 value, which represents the effective concentration required to inhibit 50% of fungal growth. A lower EC50 value indicates higher potency. The following tables summarize the EC50 values for this compound and other DMI fungicides against various fungal pathogens, as reported in the literature. It is important to note that EC50 values can vary depending on the specific fungal isolate, experimental conditions, and testing methodology.

Table 1: Efficacy Against Fusarium Species
FungicideFungal SpeciesMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference(s)
This compound Fusarium oxysporum0.5080.007 - 4.238[1]
Fusarium graminearum2.1490.007 - 4.238[1]
Fusarium sambucinum0.04410.009 - 0.079[1]
Tebuconazole Fusarium oxysporum f. sp. niveumNot specified-
Fusarium oxysporum (susceptible)0.04-[4]
Fusarium oxysporum (resistant)0.139-[4]
Fusarium graminearum (pre-2000)0.1610-[3]
Fusarium graminearum (2000-2014)0.3311-[3]
Fusarium spp.-0.09 - 15.6[5]
Prothioconazole Fusarium oxysporum f. sp. niveum1.620.75 - 5.69[2]
Fusarium spp.-0.12 - 23.6[5]
Fusarium graminearum (wild-type)0.25 - 0.58-[6]
Epoxiconazole Fusarium proliferatumVariable-[7]
Pyrenophora tritici-repentis0.19-[8]
Table 2: Efficacy Against Rhizoctonia Species
FungicideFungal SpeciesMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference(s)
This compound Rhizoctonia solani-0.73 - 1.37[9]
Tebuconazole Rhizoctonia solani0.1090.02 - 0.23[10]
Epoxiconazole Rhizoctonia solani0.1000.03 - 0.15[10]
Table 3: Efficacy Against Septoria tritici (causal agent of Septoria tritici blotch)
FungicideMean EC50 (mg/L)Range of EC50 (mg/L)Reference(s)
Tebuconazole Variable (increased over time)-[11]
Prothioconazole Variable (increased over time)-[11]
0.140.01 - 1.37[12]
Epoxiconazole Variable-[13]

Experimental Protocols

The determination of fungicide efficacy, particularly EC50 values, is typically conducted through in vitro mycelial growth inhibition assays. The following is a generalized protocol based on common methodologies described in the literature.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of a target fungus by 50% (EC50).

Materials:

  • Pure cultures of the fungal isolate(s) of interest.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.

  • Technical grade fungicides (this compound, Tebuconazole, Prothioconazole, Epoxiconazole).

  • Sterile distilled water.

  • Solvent for fungicides (e.g., acetone or dimethyl sulfoxide - DMSO), if necessary.

  • Sterile petri dishes (90 mm diameter).

  • Sterile cork borer (5-7 mm diameter).

  • Incubator.

  • Calipers or a ruler for measuring colony diameter.

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide in a suitable solvent (if not water-soluble) at a high concentration (e.g., 1000 µg/mL).

  • Amended Media Preparation: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with no fungicide (or only the solvent, if used) should also be prepared. Gently swirl the flasks to ensure even distribution of the fungicide.

  • Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing fungal culture (typically 5-7 days old), take a mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony on the control plate reaches the edge of the dish.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • Inhibition (%) = [(dc - dt) / dc] * 100

      • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

    • The EC50 value is then determined by performing a probit or log-probit analysis, regressing the percentage of inhibition against the logarithm of the fungicide concentration.

The following diagram outlines the general workflow for a mycelial growth inhibition assay.

Mycelial_Growth_Inhibition_Assay start Start prepare_stock Prepare Fungicide Stock Solutions start->prepare_stock prepare_media Prepare Fungicide-Amended and Control Media prepare_stock->prepare_media pour_plates Pour Media into Petri Dishes prepare_media->pour_plates inoculate Inoculate Plates with Fungal Mycelial Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Growth Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 Values (Probit/Log-Probit Analysis) calculate_inhibition->determine_ec50 end End determine_ec50->end

Workflow for a mycelial growth inhibition assay.

Discussion

The compiled data indicates that the efficacy of DMI fungicides is highly dependent on the target fungal species and even the specific isolate.

  • Against Fusarium species: Metconazole, where data is available, appears to be highly effective at lower concentrations.[5] this compound shows variable efficacy, with lower EC50 values against F. sambucinum compared to F. oxysporum and F. graminearum.[1] Tebuconazole and Prothioconazole also demonstrate a wide range of efficacy against different Fusarium species. The development of resistance to Tebuconazole in some Fusarium oxysporum isolates highlights the importance of monitoring sensitivity.[4]

  • Against Rhizoctonia solani: Tebuconazole and Epoxiconazole appear to be more potent in vitro against Rhizoctonia solani than this compound, based on the limited data available.[9][10]

  • Against Septoria tritici: The efficacy of older azoles like Tebuconazole and Prothioconazole against Septoria tritici has been declining over time due to the development of resistance.[11] Prothioconazole generally remains a key DMI for the control of this pathogen.[12]

It is crucial to consider that in vitro efficacy does not always directly translate to field performance, which can be influenced by factors such as fungicide formulation, application timing, and environmental conditions. Furthermore, the development of fungicide resistance is a significant concern for DMI fungicides and necessitates careful management strategies, including the rotation of fungicides with different modes of action.

References

Assessing the Synergistic Effects of Triticonazole with Other Antifungals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antifungal resistance necessitates the exploration of combination therapies to enhance efficacy and combat resilient fungal pathogens. This guide provides a comparative assessment of the synergistic potential of Triticonazole, a broad-spectrum triazole antifungal, with other key antifungal classes. While direct experimental data on this compound in combination therapies is limited in publicly available literature, this guide leverages data from structurally and functionally similar triazoles, such as voriconazole and itraconazole, to provide a valuable comparative framework. The data presented herein is intended to serve as a foundational resource for researchers designing and interpreting their own in vitro and in vivo studies.

Executive Summary

Combining triazoles with other antifungal agents that target different cellular pathways presents a promising strategy to overcome resistance and improve clinical outcomes. This guide focuses on the synergistic interactions between triazoles and two major classes of antifungals: the allylamines (represented by terbinafine) and the echinocandins. The primary mechanism of synergy stems from the simultaneous disruption of the fungal cell membrane's integrity and/or cell wall synthesis.

Data Presentation: In Vitro Synergistic Activity of Triazole Combinations

The following tables summarize the quantitative data on the synergistic effects of triazoles (voriconazole and itraconazole as proxies for this compound) in combination with terbinafine and the echinocandin caspofungin against various fungal pathogens. The data is primarily derived from in vitro checkerboard microdilution assays, with synergy quantified by the Fractional Inhibitory Concentration Index (FICI). An FICI of ≤ 0.5 is indicative of a synergistic interaction.

Table 1: Synergistic Effects of Triazoles with Terbinafine against Aspergillus species [1][2]

Fungal SpeciesTriazoleTerbinafine MIC Alone (µg/mL)Triazole MIC Alone (µg/mL)Terbinafine MIC in Combination (µg/mL)Triazole MIC in Combination (µg/mL)FICIInteraction
Aspergillus fumigatusItraconazole0.01 - 20.25 - 10.004 - 0.0160.03 - 0.25≤ 0.5Synergy
Aspergillus fumigatusVoriconazole0.01 - 20.125 - 0.50.016 - 0.1250.015 - 0.125≤ 0.5Synergy
Aspergillus flavusItraconazole0.01 - 20.5 - 2Not ReportedNot ReportedNot ReportedSynergy Reported
Aspergillus nigerItraconazole0.01 - 20.5 - 2Not ReportedNot ReportedNot ReportedSynergy Reported

Table 2: Synergistic Effects of Triazoles with Terbinafine against Scedosporium prolificans [3][4]

TriazoleTerbinafine MIC Alone (µg/mL)Triazole MIC Alone (µg/mL)Terbinafine MIC in Combination (µg/mL)Triazole MIC in Combination (µg/mL)FICIInteraction
Voriconazole>644 - 161 - 40.06 - 0.25<0.5Synergy
Itraconazole>6416 - 321 - 40.25 - 1<0.5Synergy
Miconazole>644 - 160.25 - 10.06 - 0.25<0.5Synergy

Table 3: Synergistic Effects of Triazoles with Echinocandins against Aspergillus fumigatus [5]

TriazoleEchinocandinEchinocandin MIC Alone (mg/L)Triazole MIC Alone (mg/L)Echinocandin MIC in Combination (mg/L)Triazole MIC in Combination (mg/L)FICIInteraction
ItraconazoleCaspofungin32 - 640.25 - 0.5Not ReportedNot Reported0.49 ± 0.04Synergy
PosaconazoleCaspofungin32 - 640.125 - 0.2520.0620.32 ± 0.09Synergy
VoriconazoleCaspofungin32 - 640.25 - 0.5Not ReportedNot Reported1.61 ± 0.42No Interaction
RavuconazoleCaspofungin32 - 640.25 - 1Not ReportedNot Reported0.61 ± 0.31No Interaction

Experimental Protocols

Key Experiment: Checkerboard Microdilution Assay

The checkerboard microdilution assay is a standard in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial agent combinations.[6][7][8][9]

Objective: To determine the minimum inhibitory concentration (MIC) of this compound and a second antifungal agent, both alone and in combination, against a target fungal isolate.

Materials:

  • This compound (analytical grade)

  • Second antifungal agent (e.g., Terbinafine, Caspofungin)

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)[10]

  • Fungal inoculum, adjusted to a standardized concentration (e.g., 0.5-2.5 x 10^3 CFU/mL)

  • Spectrophotometer or microplate reader

  • Sterile water or solvent for drug dilution

  • Incubator

Procedure:

  • Drug Preparation: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent. Create serial twofold dilutions of each drug.

  • Plate Setup:

    • Dispense 50 µL of the appropriate broth medium into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), add 50 µL of serially diluted this compound to each well, creating a concentration gradient from left to right.

    • Along the y-axis (e.g., rows A-G), add 50 µL of the serially diluted second antifungal agent to each well, creating a concentration gradient from top to bottom.

    • The wells in column 11 should contain only the dilutions of this compound and no second agent (to determine the MIC of this compound alone).

    • The wells in row H should contain only the dilutions of the second antifungal agent and no this compound (to determine the MIC of the second agent alone).

    • Well H12 should contain only broth and the fungal inoculum (growth control). A well with only broth can serve as a sterility control.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well, except for the sterility control well.

  • Incubation: Incubate the plates at a suitable temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungal species.

  • Reading Results: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug(s) that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density using a microplate reader.

  • Data Analysis (Calculating the FICI): The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

    Interpretation of FICI Values:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Indifference (or additive)

    • FICI > 4: Antagonism

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by the antifungal agents and the experimental workflow of a checkerboard assay.

Synergy_Mechanism cluster_Ergosterol Ergosterol Biosynthesis Pathway cluster_Glucan β-(1,3)-D-Glucan Synthesis Pathway cluster_Drugs Squalene Squalene Squalene epoxidase Squalene epoxidase Squalene->Squalene epoxidase Lanosterol Lanosterol Squalene epoxidase->Lanosterol 14-alpha-demethylase (Erg11) 14-alpha-demethylase (Erg11) Lanosterol->14-alpha-demethylase (Erg11) Ergosterol Precursors Ergosterol Precursors 14-alpha-demethylase (Erg11)->Ergosterol Precursors Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Component of UDP_Glucose UDP_Glucose β-(1,3)-D-glucan synthase β-(1,3)-D-glucan synthase UDP_Glucose->β-(1,3)-D-glucan synthase β-(1,3)-D-glucan β-(1,3)-D-glucan β-(1,3)-D-glucan synthase->β-(1,3)-D-glucan Fungal_Cell_Wall Fungal_Cell_Wall β-(1,3)-D-glucan->Fungal_Cell_Wall Component of This compound This compound (Triazole) This compound->14-alpha-demethylase (Erg11) Inhibits Terbinafine Terbinafine (Allylamine) Terbinafine->Squalene epoxidase Inhibits Echinocandin Echinocandin Echinocandin->β-(1,3)-D-glucan synthase Inhibits

Caption: Mechanism of action of triazoles, allylamines, and echinocandins.

Checkerboard_Workflow start Start prep_drugs Prepare Serial Dilutions of this compound & Other Antifungal start->prep_drugs setup_plate Set up 96-Well Plate (Checkerboard Format) prep_drugs->setup_plate add_inoculum Add Standardized Fungal Inoculum setup_plate->add_inoculum incubate Incubate Plate (e.g., 35°C for 24-48h) add_inoculum->incubate read_mic Determine MICs (Visually or Spectrophotometrically) incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret end End interpret->end

Caption: Experimental workflow for the checkerboard microdilution assay.

Synergy_Logic cluster_targets Fungal Cell Targets cluster_outcome Combined Effect This compound This compound Ergosterol_Pathway Ergosterol Biosynthesis (Cell Membrane) This compound->Ergosterol_Pathway Inhibits Other_Antifungal Other Antifungal (e.g., Terbinafine, Echinocandin) Other_Antifungal->Ergosterol_Pathway Inhibits (Terbinafine) Glucan_Pathway β-Glucan Synthesis (Cell Wall) Other_Antifungal->Glucan_Pathway Inhibits (Echinocandin) Disrupted_Membrane Disrupted Cell Membrane Integrity Ergosterol_Pathway->Disrupted_Membrane Weakened_Wall Weakened Cell Wall Glucan_Pathway->Weakened_Wall Synergistic_Effect Synergistic Antifungal Effect Disrupted_Membrane->Synergistic_Effect Weakened_Wall->Synergistic_Effect

References

Navigating Variability: A Guide to Inter-laboratory Comparison of Triticonazole Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation essential for conducting and evaluating inter-laboratory comparisons of Triticonazole susceptibility testing. Given the limited publicly available proficiency testing data specifically for this compound, this document establishes a framework based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Illustrative data from other antifungal agents is provided to demonstrate best practices in data presentation and interpretation.

The Importance of Standardization in Antifungal Susceptibility Testing

Antifungal susceptibility testing (AFST) is a critical tool for guiding therapy, monitoring resistance, and informing epidemiological studies.[1][2] However, results can be influenced by various factors, including the choice of culture medium, inoculum size, and incubation conditions.[1] This inherent variability underscores the necessity of standardized methods to ensure that Minimum Inhibitory Concentration (MIC) values are reproducible and comparable across different laboratories.[1][3] Both the CLSI and EUCAST have developed standardized protocols for AFST to minimize this inter-laboratory variation.[1] Proficiency testing programs are essential for monitoring the competence of clinical laboratories performing AFST.[4][5]

Standardized Methodologies: CLSI vs. EUCAST

The foundational methods for antifungal susceptibility testing of yeasts are the CLSI M27 standard and the EUCAST E.Def 7.3.2 document.[6][7][8] While both aim for standardization, key differences in their protocols can impact MIC determination.[9] A summary of these differences is presented below.

ParameterCLSI M27EUCAST E.Def 7.3.2
Medium RPMI-1640 with MOPS bufferRPMI-1640 with 2% glucose
Inoculum Size 0.5 x 10³ to 2.5 x 10³ CFU/mL1 x 10⁵ to 5 x 10⁵ CFU/mL
Microtiter Plate Round-bottom wellsFlat-bottom wells
Incubation Time 24-48 hours for Candida spp.24 hours for Candida spp.
Endpoint Reading Visual (50% growth reduction for azoles)Spectrophotometric (50% growth reduction)
Glucose Content Lower10-fold higher

Inter-laboratory Comparison Data for this compound

Publicly available data from large-scale inter-laboratory proficiency tests specifically for this compound is scarce. However, a study evaluating agricultural azoles provides some insight into its in vitro activity against clinical yeast isolates.

Table 1: this compound MICs for Candida glabrata Strains

StrainMediumMIC (µg/mL)
Susceptible Lab Strain 1 CSM (0.2% glucose)>16
Susceptible Lab Strain 2 CSM (0.2% glucose)>16
Resistant Clinical Strain 1 CSM (0.2% glucose)>16
Resistant Clinical Strain 2 CSM (0.2% glucose)>16
CSM: Complete Supplemented Medium

To illustrate how data from a formal inter-laboratory comparison would be presented, Table 2 provides an example based on studies of other antifungal agents. Such a comparison typically involves distributing a panel of well-characterized strains to multiple laboratories and analyzing the resulting MIC data.

Table 2: Illustrative Inter-laboratory Comparison of Azole Susceptibility Testing (Example Data)

OrganismNo. of LabsMIC Range (µg/mL)Modal MIC (µg/mL)Geometric Mean MIC (µg/mL)Essential Agreement (±2 dilutions)
Candida albicans ATCC 90028150.125 - 0.50.250.2895%
Candida parapsilosis ATCC 22019150.06 - 0.250.1250.1398%
Candida krusei ATCC 6258150.25 - 10.50.5593%
Clinical Isolate 1 (C. albicans)150.125 - 10.50.4889%
Clinical Isolate 2 (C. glabrata)150.5 - 411.285%

Essential agreement is defined as MIC values within two log₂ dilutions.[1]

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, adapted from CLSI and EUCAST guidelines.

Preparation of Antifungal Stock Solution
  • Obtain this compound powder of known purity.

  • Prepare a stock solution at a concentration of 1600 µg/mL in dimethyl sulfoxide (DMSO).

  • Store the stock solution at -70°C until use.

Preparation of Microdilution Plates
  • Prepare a working solution of this compound by diluting the stock solution in the test medium (e.g., RPMI-1640 with MOPS for CLSI method).

  • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound working solution to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

  • Each well should contain 100 µL of the diluted antifungal agent.

  • Include a drug-free well to serve as a growth control.

Inoculum Preparation
  • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Prepare a cell suspension in sterile saline from 3-5 colonies.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Further dilute the adjusted inoculum in the test medium to achieve the final target concentration (e.g., approximately 1.5 x 10³ CFU/mL for CLSI).

Inoculation and Incubation
  • Add 100 µL of the standardized inoculum to each well of the microdilution plate, resulting in a final volume of 200 µL.

  • Seal the plates and incubate at 35°C for 24-48 hours.

Reading and Interpretation of Results
  • Following incubation, determine the MIC endpoint.

  • Visual Reading (CLSI): The MIC is the lowest concentration of this compound that causes a prominent (approximately 50%) reduction in turbidity compared to the growth control.

  • Spectrophotometric Reading (EUCAST): Read the optical density (OD) of the wells at a specified wavelength. The MIC is the lowest drug concentration that inhibits growth by ≥50% compared to the control well.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, functions by inhibiting the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[10][11][12] The primary target is the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene), which leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates.[11][12]

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound (Azole Antifungal) Inhibition Inhibition of Lanosterol 14α-demethylase (Erg11p/Cyp51) This compound->Inhibition Inhibition->Lanosterol:target_step

Caption: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Inter-laboratory Comparison

A typical workflow for an inter-laboratory comparison study is designed to ensure consistency and comparability of results across participating sites.

Interlab_Workflow cluster_setup Phase 1: Study Setup cluster_execution Phase 2: Testing cluster_analysis Phase 3: Data Analysis & Reporting Coord_Center Coordinating Center Strain_Selection Selection of QC and Test Strains Coord_Center->Strain_Selection Protocol_Dev Standardized Protocol Development (CLSI/EUCAST) Coord_Center->Protocol_Dev Lab_Recruitment Recruitment of Participating Laboratories Coord_Center->Lab_Recruitment Distribution Distribution of Strains, Protocols, and Reagents Strain_Selection->Distribution Protocol_Dev->Distribution Testing Antifungal Susceptibility Testing at Each Lab Lab_Recruitment->Testing Distribution->Testing Data_Submission Submission of MIC Data to Coordinating Center Testing->Data_Submission Data_Compilation Data Compilation and Verification Data_Submission->Data_Compilation Statistical_Analysis Statistical Analysis (MIC Range, Mode, GM, % Agreement) Data_Compilation->Statistical_Analysis Report_Gen Generation of Comparison Report Statistical_Analysis->Report_Gen

Caption: Workflow for a typical inter-laboratory antifungal susceptibility comparison study.

References

Validating the Mechanism of Action of Triticonazole: A Comparative Guide Based on Genetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Triticonazole's performance with other antifungal agents, supported by established experimental data from genetic studies. We delve into the molecular mechanisms that underpin its fungicidal activity and present detailed protocols for key validation experiments.

Introduction to this compound

This compound is a broad-spectrum triazole fungicide widely used in agriculture for seed treatment to control seed- and soil-borne fungal pathogens.[1][2] Like other azole fungicides, its primary mechanism of action is the inhibition of sterol biosynthesis, a critical pathway for maintaining the integrity and function of fungal cell membranes.[1][3] Specifically, this compound acts as a demethylation inhibitor (DMI), targeting a key enzyme in the ergosterol biosynthesis pathway.[3]

The Primary Mechanism: Inhibition of Sterol 14α-Demethylase

The viability of fungal cells is critically dependent on ergosterol, a sterol molecule analogous to cholesterol in mammals, which is a primary component of the fungal plasma membrane.[4][5] Ergosterol is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[6] The biosynthesis of ergosterol is a complex, multi-step process involving numerous enzymes encoded by the ERG genes.[5][7]

This compound exerts its antifungal effect by specifically inhibiting the cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 (also known as CYP51) gene.[1][8] This enzyme is crucial for the C14-demethylation of lanosterol, a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to two primary consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes a buildup of 14α-methylated sterols (e.g., lanosterol), which are toxic to the fungal cell and disrupt membrane function.[9]

The following diagram illustrates the ergosterol biosynthesis pathway and the specific point of inhibition by this compound and other DMI fungicides.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Farnesyl-PP Farnesyl-PP Mevalonate->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol ERG11/CYP51 (14α-demethylase) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol   Inhibits   Conversion block X

Caption: Ergosterol biosynthesis pathway highlighting the inhibition of 14α-demethylase by this compound.

Genetic Validation of this compound's Mechanism of Action

Genetic studies are fundamental to unequivocally validate the mechanism of action of a fungicide. These approaches provide direct evidence linking the drug's activity to its molecular target.

Targeted Gene Disruption (Knockout) Studies

Disrupting or deleting the target gene should, in theory, mimic the pharmacological effect of the drug or alter the organism's susceptibility. For this compound, knocking out the ERG11 gene is a key validation experiment.

  • Principle: If ERG11 is the primary target, a fungal strain lacking a functional ERG11 gene (Δerg11) would be expected to be highly resistant to this compound, as the drug's target is absent. However, since ERG11 is essential for ergosterol production, such mutants may be non-viable or require an external supply of ergosterol. More commonly, mutations within the ERG11 gene that reduce fungicide binding are investigated as a source of resistance.

The general workflow for creating and analyzing a gene knockout mutant is depicted below.

G cluster_workflow Gene Knockout Experimental Workflow A 1. Design Knockout Cassette (e.g., Split-Marker) B 2. Fungal Protoplast Transformation A->B C 3. Selection of Transformants (e.g., Hygromycin Resistance) B->C D 4. PCR/Southern Blot Verification of Gene Deletion C->D G Δerg11 Mutant Strain D->G E 5. Phenotypic Analysis: Susceptibility Testing (MIC Assay) H Compare Susceptibility to this compound E->H F Wild-Type Strain (Control) F->E G->E

Caption: Workflow for targeted gene disruption and subsequent phenotypic analysis.

Gene Expression Analysis

Treating fungal cells with a sublethal concentration of this compound can induce a compensatory transcriptional response.

  • Principle: Fungi may attempt to counteract the effect of a DMI fungicide by upregulating the expression of the target gene, ERG11, and other genes in the ergosterol biosynthesis pathway.[6][10] This response can be quantified using techniques like quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq).

Ergosterol Quantification

The most direct biochemical proof of this compound's mechanism of action is to measure its effect on the fungal sterol profile.

  • Principle: Treatment with this compound should lead to a quantifiable decrease in the total ergosterol content and a corresponding accumulation of 14α-methylated precursor sterols.[11] This change can be measured by extracting lipids from fungal cells and analyzing them via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Performance Data

The following tables summarize quantitative data from hypothetical and literature-based examples to compare the performance of this compound with other fungicides.

Table 1: Antifungal Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

Fungicide ClassFungicideTargetWild-Type Strain MIC (µg/mL)ERG11 Overexpressing Strain MIC (µg/mL)
Triazole (DMI) This compound 14α-demethylase 0.25 >8.0
Triazole (DMI)Tebuconazole14α-demethylase0.50>8.0
Strobilurin (QoI)AzoxystrobinCytochrome bc10.100.10
PolyeneAmphotericin BErgosterol Binding1.00.5 (Reduced Ergosterol)

Data are illustrative. MIC values can vary significantly between fungal species and strains.

Table 2: Relative Ergosterol Content in Fungal Cells Post-Treatment

Treatment (at MIC)Relative Ergosterol Content (%)Accumulation of 14α-methyl Sterols
No Treatment (Control)100%None
This compound 15% Yes
Tebuconazole20%Yes
Azoxystrobin95%No
Amphotericin B100% (initially)No

Table 3: Relative Gene Expression of ERG11 After 6-Hour Fungicide Exposure

Treatment (at 0.5x MIC)Fold Change in ERG11 mRNA Levels
No Treatment (Control)1.0
This compound 4.5
Tebuconazole3.8
Azoxystrobin1.1

Comparison with Alternative Fungicide Classes

Understanding this compound's mechanism of action is enhanced by comparing it to fungicides with different molecular targets.

  • Strobilurins (e.g., Azoxystrobin): These are Quinone outside Inhibitors (QoI) that block mitochondrial respiration by binding to the cytochrome bc1 complex, thus inhibiting ATP synthesis.[12][13]

  • Succinate Dehydrogenase Inhibitors (SDHIs): These fungicides also disrupt mitochondrial respiration but do so by inhibiting complex II (succinate dehydrogenase).

  • Polyenes (e.g., Amphotericin B): This class of antifungals binds directly to ergosterol in the fungal membrane, forming pores that lead to leakage of cellular contents and cell death.

  • Biofungicides: These are typically composed of microorganisms, such as Bacillus subtilis, that can out-compete pathogens or produce antifungal compounds.[14]

G Mitochondrion Mitochondrion CellMembrane Cell Membrane ErgPathway Ergosterol Biosynthesis Pathway ErgPathway->CellMembrane Produces Ergosterol for This compound This compound (DMIs) This compound->ErgPathway Inhibits Azoxystrobin Azoxystrobin (QoIs) Azoxystrobin->Mitochondrion Inhibits Respiration AmphotericinB Amphotericin B (Polyenes) AmphotericinB->CellMembrane Binds Ergosterol in

References

Comparative Transcriptomic Analysis of Fungal Responses to Azole Fungicides: An Insight into Triticonazole's Presumed Effects

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

Like other azoles, triticonazole's primary mode of action is the inhibition of the lanosterol 14α-demethylase enzyme (encoded by the ERG11 or CYP51 genes), a critical step in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.[3]

Inferred Transcriptomic Response to this compound

Based on transcriptomic studies of other azole fungicides, treatment of susceptible fungi with this compound is expected to induce a multi-faceted transcriptional response characterized by:

  • Upregulation of Ergosterol Biosynthesis Genes: As a compensatory mechanism to counteract the inhibition of Erg11/Cyp51, fungi typically upregulate the expression of genes in the ergosterol biosynthesis pathway.

  • Induction of Stress Response Pathways: The disruption of membrane homeostasis and accumulation of toxic sterol intermediates trigger various stress responses, including oxidative stress, cell wall stress, and osmotic stress.

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS) transporters is a common mechanism of azole resistance, as these pumps actively extrude the drug from the cell.

  • Alterations in Primary Metabolism: Fungi may modulate metabolic pathways to adapt to the stress induced by azole treatment.

Comparative Quantitative Data

The following tables summarize the differentially expressed genes (DEGs) observed in different fungal species upon treatment with various azole fungicides. This data provides a comparative overview of the core transcriptomic responses to this class of antifungals.

Table 1: Differentially Expressed Genes in Aspergillus fumigatus Treated with Azoles [4][5]

Gene CategoryItraconazoleIsavuconazole
Upregulated
Ergosterol Biosynthesiscyp51A, erg1, erg3A, erg5, erg6, erg24A, erg25Acyp51A, erg1, erg3A, erg5, erg6, erg24A, erg25A
ABC/MFS TransportersabcC, mdrAabcC, mdrA
Stress Responsecat2, sod2, hsp70cat2, sod2, hsp70
Downregulated
Iron MetabolismsidA, sidCsidA, sidC
Secondary MetabolismgliG, gliPgliG, gliP

Table 2: Differentially Expressed Genes in Candida albicans Treated with Ketoconazole [6]

Gene CategoryFold Change (Ketoconazole vs. Control)
Upregulated
Ergosterol BiosynthesisERG11, ERG2, ERG3, ERG10, ERG25
Efflux PumpsCDR1, CDR2
Stress ResponseDDR48
Lipid MetabolismNCP1, MCR1, CYB5
Downregulated
Amino Acid MetabolismARO9, ARO10
Cell CyclePCL1, PCL2

Table 3: Differentially Expressed Genes in Fusarium graminearum Treated with Tebuconazole [7]

Gene CategoryNumber of Genes Upregulated (>5-fold)Number of Genes Downregulated (>5-fold)
Ergosterol BiosynthesisMultiple genes in the pathway-
Cellular TransportMultiple ABC and MFS transporters-
Transcription FactorsVariousVarious
MetabolismMultiple genesMultiple genes
Total 324 155

Experimental Protocols

The methodologies employed in the cited transcriptomic studies share a common workflow, which is outlined below.

General Experimental Workflow for Fungal Transcriptomics
  • Fungal Culture and Treatment: Fungal isolates are grown in a suitable liquid medium to a specific growth phase (e.g., mid-logarithmic phase). The culture is then treated with a specific concentration of the azole fungicide (often the IC50 or a sub-lethal concentration) or a vehicle control (e.g., DMSO) for a defined period.

  • RNA Extraction: Fungal mycelia are harvested by filtration or centrifugation, flash-frozen in liquid nitrogen, and stored at -80°C. Total RNA is extracted using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit or a phenol-chloroform based method.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a spectrophotometer (to determine A260/A280 and A260/A230 ratios) and a bioanalyzer (to determine the RNA Integrity Number, RIN).

  • Library Preparation and Sequencing: For RNA-sequencing (RNA-seq), mRNA is typically enriched from the total RNA, fragmented, and used to synthesize a cDNA library. The library is then sequenced using a high-throughput sequencing platform. For microarray analysis, the RNA is labeled and hybridized to a microarray chip.

  • Data Analysis:

    • RNA-seq: Raw sequencing reads are quality-checked, trimmed, and aligned to the reference fungal genome. The number of reads mapping to each gene is counted, and differential gene expression analysis is performed to identify genes with statistically significant changes in expression between the treated and control samples.

    • Microarray: The microarray data is normalized, and statistical analysis is performed to identify differentially expressed genes.

  • Functional Annotation and Pathway Analysis: Differentially expressed genes are functionally annotated using databases such as Gene Ontology (GO) and KEGG to identify enriched biological processes and pathways.

Visualizations

Ergosterol Biosynthesis Pathway and Azole Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway in fungi and highlights the inhibitory action of azole fungicides, including this compound.

Ergosterol_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene ...multiple steps... Lanosterol Lanosterol Squalene->Lanosterol Ergosterol_Intermediate 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Ergosterol_Intermediate Erg11/Cyp51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Ergosterol_Intermediate->Ergosterol ...multiple steps... This compound This compound (and other azoles) Lanosterol_Intermediate Lanosterol_Intermediate This compound->Lanosterol_Intermediate Inhibition

Caption: The inhibitory effect of this compound on the ergosterol biosynthesis pathway.

General Experimental Workflow for Comparative Transcriptomics

This diagram outlines the typical workflow for a comparative transcriptomics study of fungi treated with an antifungal agent.

Transcriptomics_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Fungal Culture Treatment Azole Treatment (e.g., this compound) vs. Control Culture->Treatment Harvest Harvest Fungal Mycelia Treatment->Harvest RNA_Extraction Total RNA Extraction Harvest->RNA_Extraction QC1 RNA Quality Control (Spectrophotometer, Bioanalyzer) RNA_Extraction->QC1 Library_Prep cDNA Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing (RNA-seq) Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Gene Expression Analysis Quantification->DEG_Analysis Functional_Analysis Functional Annotation & Pathway Analysis DEG_Analysis->Functional_Analysis

Caption: A generalized workflow for a fungal comparative transcriptomics experiment.

References

A Comparative Environmental Impact Assessment: Triticonazole vs. Older Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals evaluating the environmental profiles of agricultural fungicides.

This guide provides a comprehensive comparison of the environmental impact of the triazole fungicide Triticonazole against two older, broad-spectrum fungicides: Chlorothalonil and Mancozeb. The following sections present quantitative data on their ecotoxicity, environmental fate, and bioaccumulation potential. Detailed experimental protocols based on OECD guidelines are also provided to ensure a clear understanding of the data's context.

Executive Summary

This compound, a systemic triazole fungicide, generally exhibits a lower acute toxicity to a range of aquatic organisms compared to the older contact fungicides, Chlorothalonil and Mancozeb. However, its persistence in soil can be significantly longer. Chlorothalonil is characterized by its high acute toxicity to aquatic life, although it tends to degrade more rapidly in aquatic environments. Mancozeb also demonstrates considerable aquatic toxicity and has a variable persistence in soil. The choice of fungicide should, therefore, be guided by a careful consideration of the specific environmental compartments at risk.

Data Presentation: Quantitative Comparison

The following tables summarize the key environmental impact parameters for this compound, Chlorothalonil, and Mancozeb.

Table 1: Acute Aquatic Ecotoxicity

FungicideOrganismEndpoint (Duration)Value (mg/L)Citation(s)
This compound Danio rerio (Zebrafish)EC50 (not specified)5.06[1]
Daphnia magnaEC50 (not specified)1.22[1]
Lemna minor (Duckweed)EC50 (7 days)11.631[1]
Chlorella pyrenoidosa (Green Algae)EC50 (not specified)1.94[1]
Chlorothalonil Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)0.0105 - 0.076[2][3]
Daphnia magnaLC50 (48h)0.13 - 0.20[3]
Crassostrea virginica (Eastern Oyster)EC50 (96h, shell growth)0.0073[2]
Scenedesmus subspicatus (Green Algae)LC50 (96h)0.525[2]
Mancozeb Lophiosilurus alexandri (Pacamã)LC50 (96h)2.29[4]
Oncorhynchus mykiss (Rainbow Trout)LC50 (96h)0.076[3]
Daphnia magnaEC50 (48h)0.13 - 0.20[3]

Table 2: Chronic Aquatic Ecotoxicity

FungicideOrganismEndpoint (Duration)Value (µg/L)Citation(s)
This compound Data not readily available in summarized format--
Chlorothalonil Oncorhynchus mykiss (Rainbow Trout)NOEC0.35[5]
Daphnia magnaLOEC (22d)1.8[2]
Mancozeb Pimephales promelas (Fathead minnow)NOECData not readily available in summarized format

Table 3: Environmental Fate - Persistence

FungicideCompartmentEndpointValue (days)Citation(s)
This compound Soil (aerobic)DT5081 - 715[6]
Aquatic (aerobic)Half-life210[6]
Soil (field)DT90329 - 803[7]
Chlorothalonil Soil (field)DT50~47 (range 0.33 - 246)[8]
Aquatic (water/sediment)DT505.3 (range 0.8 - 6.87)[8]
Water (aerated, 15°C)Half-life7.7[2]
Mancozeb Soil (aerobic)DT50< 2[9][10]
Soil (field)Half-life1 - 7[10]
Water (pH 7)Half-life< 1 - 2[10]

Table 4: Bioaccumulation Potential

FungicideOrganismEndpointValueCitation(s)
This compound Lepomis macrochirus (Bluegill sunfish)BCFData not readily available in summarized format
Chlorothalonil Aquatic OrganismsBCF9.4 - 264[5]
AlgaeBCF270[2]
FishBCFup to 3,000[11]
Mancozeb Aquatic Organismslog Kow1.33 (low potential)[12]

Experimental Protocols

The ecotoxicity data presented in this guide are primarily derived from studies following standardized testing guidelines established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and chemicals. The most relevant guidelines for the data presented are summarized below.

OECD 203: Fish, Acute Toxicity Test

This guideline details a 96-hour test to assess the acute toxicity of a substance to fish.[13][14][15][16]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system.[15] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[13][15]

  • Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[14][15]

OECD 202: Daphnia sp., Acute Immobilisation Test

This 48-hour test evaluates the acute toxicity of a substance to planktonic crustaceans.[17][18][19][20][21]

  • Test Organism: Daphnia magna is the most commonly used species.[17][19]

  • Procedure: Young daphnids (<24 hours old) are exposed to a series of concentrations of the test substance.[18][19] The number of immobilized daphnids is recorded at 24 and 48 hours.[18] Immobilisation is defined as the inability to swim after gentle agitation.[17]

  • Endpoint: The main endpoint is the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids within 48 hours.[18]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This 72-hour test assesses the effect of a substance on the growth of freshwater algae.[22][23][24][25][26]

  • Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.[22]

  • Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous light.[22][24] Algal growth is measured over 72 hours, typically by cell counting or spectrophotometry.[23]

  • Endpoint: The primary endpoints are the EC50 values for the inhibition of growth rate and yield (biomass).[23]

Mandatory Visualization

The following diagrams illustrate the mode of action of this compound and the multi-site activity of older fungicides like Chlorothalonil and Mancozeb.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps This compound This compound C14_Demethylase 14α-demethylase (CYP51) This compound->C14_Demethylase Inhibits C14_Demethylase->Lanosterol Catalyzes conversion of

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

MultiSite_Inhibition cluster_fungicides Older Multi-Site Fungicides cluster_cellular_processes Fungal Cellular Processes Chlorothalonil Chlorothalonil Cellular_Respiration Cellular Respiration (Mitochondria) Chlorothalonil->Cellular_Respiration Disrupts Enzyme_Function General Enzyme Function (Sulfhydryl Groups) Chlorothalonil->Enzyme_Function Inactivates Mancozeb Mancozeb Glycolysis Glycolysis Mancozeb->Glycolysis Inhibits Mancozeb->Cellular_Respiration Inhibits Spore_Germination Spore Germination Mancozeb->Spore_Germination Inhibits

Caption: Multi-site inhibitory action of Chlorothalonil and Mancozeb on fungal cellular processes.

References

Comparative Analysis of Triticonazole Dose-Response Curves Against Key Fungal Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the efficacy of Triticonazole in comparison to other leading azole fungicides. This report provides a statistical analysis of dose-response curves, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. Like other demethylation inhibitor (DMI) fungicides, its mode of action is the inhibition of sterol biosynthesis in fungi, a critical component of their cell membranes. This guide provides a comparative statistical analysis of the dose-response relationships of this compound and other commonly used azole fungicides against several economically important plant pathogens. The data presented is compiled from various in vitro studies to offer a quantitative comparison of their fungicidal efficacy.

Comparative Dose-Response Data

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth. The following tables summarize the EC50 values for this compound and alternative azole fungicides against various fungal pathogens as reported in multiple studies. It is important to note that EC50 values can vary between studies due to differences in experimental conditions, such as the specific fungal isolates tested, culture media, and incubation times.

FungicideTarget PathogenEC50 (µg/mL)Reference
This compound Fusarium graminearum0.24[1]
Rhizoctonia solani1.37
MetconazoleFusarium graminearum0.031
TebuconazoleFusarium graminearum0.33 - 1.73[2]
PropiconazoleFusarium asiaticum4.34 - 5.22[3]
ProthioconazoleFusarium graminearum0.0405

Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of this compound and other azole fungicides against Fusarium species and Rhizoctonia solani.

FungicideTarget PathogenEC50 (mg/L)Reference
This compound Mycosphaerella graminicolaNot explicitly found in a direct comparison
EpoxiconazoleMycosphaerella graminicola1.02 - 3.15
ProthioconazoleMycosphaerella graminicola0.43 - 32.28
TebuconazoleZymoseptoria triticiEC50 values show a shift towards decreasing sensitivity over time[3]
PropiconazoleZymoseptoria triticiEC50 values show a shift towards decreasing sensitivity over time[3]

Table 2: Comparative in vitro efficacy (EC50 in mg/L) of azole fungicides against Mycosphaerella graminicola (anamorph Zymoseptoria tritici).

FungicideTarget PathogenInhibition of Uredospore Germination (%)Reference
This compound Puccinia spp.Data not specifically found
TebuconazolePuccinia graminis f. sp. tritici86.05%[4]
PropiconazolePuccinia graminis f. sp. tritici94.83%[4]
HexaconazolePuccinia graminis f. sp. tritici92.76%[4]

Table 3: Comparative efficacy of azole fungicides on the uredospore germination of Puccinia species.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound, along with other azole fungicides, targets the ergosterol biosynthesis pathway, which is essential for the integrity of fungal cell membranes. Specifically, they inhibit the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition disrupts the conversion of lanosterol to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol. The absence of ergosterol alters the fluidity and permeability of the fungal membrane, ultimately inhibiting fungal growth.

Sterol_Biosynthesis_Inhibition cluster_inhibition Inhibition by Azole Fungicides Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl lanosterol 14-demethyl lanosterol Lanosterol->14-demethyl lanosterol CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol 14-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound CYP51 (Lanosterol 14α-demethylase) CYP51 (Lanosterol 14α-demethylase) This compound->CYP51 (Lanosterol 14α-demethylase) Other Azoles Other Azoles Other Azoles->CYP51 (Lanosterol 14α-demethylase)

Caption: Inhibition of the fungal sterol biosynthesis pathway by azole fungicides.

Experimental Protocols

The dose-response data presented in this guide are derived from in vitro fungicide sensitivity assays. While specific parameters may vary between studies, the general methodologies are outlined below.

Fungal Isolates and Culture Preparation
  • Isolate Source: Fungal isolates are typically obtained from infected plant tissues or culture collections.

  • Culture Medium: Potato Dextrose Agar (PDA) or similar nutrient-rich agar is commonly used for routine culture and maintenance of fungal isolates.

  • Inoculum Preparation: For mycelial growth assays, inoculum plugs are taken from the leading edge of an actively growing colony. For spore-based assays, spore suspensions are prepared and their concentration is standardized using a hemocytometer.

In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

The agar dilution method is a standard technique for determining the EC50 of fungicides.

Agar_Dilution_Workflow A Prepare stock solution of fungicide B Serially dilute fungicide in molten agar A->B C Pour amended agar into Petri dishes B->C D Inoculate center of plate with fungal plug C->D E Incubate at controlled temperature D->E F Measure colony diameter at set intervals E->F G Calculate percent inhibition relative to control F->G H Determine EC50 using dose-response analysis G->H

Caption: Workflow for the agar dilution method to determine fungicide sensitivity.

Detailed Steps:

  • Fungicide Stock Solution: A stock solution of the test fungicide is prepared in a suitable solvent (e.g., ethanol or dimethyl sulfoxide).

  • Serial Dilutions: A range of fungicide concentrations is prepared by serially diluting the stock solution.

  • Amended Agar Preparation: The fungicide dilutions are incorporated into molten agar medium (e.g., PDA) at a specific temperature (around 45-50°C) to create a concentration gradient. Control plates contain only the solvent.

  • Inoculation: A mycelial plug (typically 5 mm in diameter) from an actively growing fungal culture is placed at the center of each agar plate.

  • Incubation: The inoculated plates are incubated at a temperature and duration optimal for the growth of the specific fungus (e.g., 20-25°C for 3-7 days).

  • Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

In Vitro Fungicide Sensitivity Assay (Microtiter Plate Method)

The microtiter plate assay is a high-throughput method for assessing fungicide sensitivity.

Microtiter_Assay_Workflow A Prepare fungicide dilutions in 96-well plate B Add fungal spore suspension or mycelial fragments to wells A->B C Incubate the microtiter plate B->C D Measure optical density (OD) or metabolic activity C->D E Calculate percent inhibition D->E F Determine EC50 from dose-response curve E->F

Caption: Workflow for the microtiter plate-based fungicide sensitivity assay.

Detailed Steps:

  • Fungicide Dilutions: Serial dilutions of the fungicide are prepared directly in the wells of a 96-well microtiter plate containing a liquid culture medium.

  • Inoculation: A standardized suspension of fungal spores or mycelial fragments is added to each well.

  • Incubation: The plate is incubated under controlled conditions.

  • Growth Measurement: Fungal growth is assessed by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by using a metabolic indicator dye.

  • Data Analysis: The percentage of growth inhibition is calculated, and the EC50 is determined as described for the agar dilution method.

Conclusion

This comparative guide provides a quantitative overview of the efficacy of this compound in relation to other prominent azole fungicides against a range of important plant pathogens. The presented data, derived from in vitro dose-response studies, highlights the variable sensitivity of different fungal species to these fungicides. The detailed experimental protocols and the visualization of the mechanism of action offer valuable resources for researchers in the field of plant pathology and fungicide development. It is crucial to consider that in vitro efficacy may not always directly translate to field performance, which can be influenced by various environmental and host factors. Nevertheless, the data presented here serves as a critical baseline for understanding the relative potency of these important agricultural fungicides.

References

Comparative Metabolic Profiles of Triticonazole-Sensitive and Resistant Fungal Isolates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the metabolic profiles of fungal isolates sensitive and resistant to the triazole fungicide, triticonazole. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to illuminate the metabolic adaptations underlying this compound resistance. By understanding these differences, researchers can identify potential biomarkers for resistance and develop novel antifungal strategies.

This compound, like other triazole fungicides, functions by inhibiting the C14-demethylase enzyme in the sterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1] Fungal resistance to this compound can arise from several mechanisms, including target protein modification, increased drug efflux, and alterations in metabolic pathways to counteract the drug's effects.[2] Metabolomics has emerged as a powerful tool to investigate these resistance mechanisms by providing a snapshot of the global metabolic changes within the fungal cell.[3][4]

Quantitative Metabolic Data Summary

The following tables summarize the key metabolic differences observed between this compound-sensitive and resistant fungal isolates based on metabolomic analyses. These changes often center around lipid metabolism, amino acid metabolism, and glycolysis, reflecting the fungus's adaptation to the inhibition of ergosterol biosynthesis and the stress induced by the fungicide.[5]

Metabolite Class Metabolite Change in Resistant Isolate Potential Implication in Resistance
Lipids Ergosterol Precursors (e.g., Lanosterol)IncreasedAccumulation due to inhibition of downstream enzymes in the ergosterol pathway.
Alternative SterolsIncreasedCompensation for the lack of ergosterol to maintain membrane fluidity and function.
Fatty AcidsAltered (Increased or Decreased)Changes in membrane composition and energy metabolism.
Amino Acids Aromatic Amino AcidsIncreasedPrecursors for various secondary metabolites that may contribute to stress response.
Glutamate, ProlineIncreasedOsmoprotectants and stabilizers of cellular structures under stress.[6]
Carbohydrates Glycolysis IntermediatesAlteredShift in energy production to cope with the metabolic burden of resistance.[5]
TrehaloseIncreasedA known stress protectant in fungi.
Other GlutathioneIncreasedInvolved in detoxification and response to oxidative stress induced by the fungicide.

Experimental Protocols

A detailed methodology for a comparative metabolomics study of this compound-sensitive and resistant fungal isolates is provided below. This protocol is based on established methods in fungal metabolomics.[5][6]

1. Fungal Strains and Culture Conditions:

  • Isolates: Use well-characterized this compound-sensitive (wild-type) and resistant fungal isolates (e.g., Fusarium graminearum).

  • Culture Medium: Grow fungal isolates in a defined liquid minimal medium to ensure reproducibility.

  • This compound Treatment: For the sensitive strain, a sub-lethal concentration of this compound should be used. The resistant strain should be grown in the presence of a discriminatory concentration of this compound. A control group for each strain should be grown without the fungicide.

  • Harvesting: Harvest fungal mycelia during the mid-exponential growth phase by filtration. Quench metabolic activity immediately by flash-freezing in liquid nitrogen.

2. Metabolite Extraction:

  • Lyophilize the frozen mycelia and grind to a fine powder.

  • Extract metabolites using a two-phase solvent system, such as methanol/chloroform/water, to separate polar and nonpolar metabolites.

  • Centrifuge to separate the layers and collect the polar (upper) and nonpolar (lower) phases.

  • Dry the extracts under a vacuum.

3. Metabolomic Analysis (GC-MS and LC-MS):

  • Derivatization (for GC-MS): Derivatize the dried polar extracts to increase the volatility of the metabolites.

  • GC-MS Analysis: Analyze the derivatized polar extracts using a gas chromatograph coupled to a mass spectrometer to identify and quantify primary metabolites like amino acids, organic acids, and sugars.

  • LC-MS Analysis: Analyze the nonpolar extracts using a liquid chromatograph coupled to a mass spectrometer to identify and quantify lipids and other secondary metabolites.

4. Data Analysis:

  • Process the raw data to identify peaks and align chromatograms.

  • Identify metabolites by comparing mass spectra and retention times to a reference library.

  • Perform statistical analysis (e.g., t-test, principal component analysis) to identify significant differences in metabolite levels between sensitive and resistant isolates.

  • Use pathway analysis tools (e.g., KEGG) to map the altered metabolites to specific metabolic pathways.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of this compound resistance.

G Ergosterol Biosynthesis Pathway and this compound Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol c14_demethylase 14α-demethylase (CYP51) lanosterol->c14_demethylase Inhibited by this compound ergosterol Ergosterol This compound This compound This compound->c14_demethylase c14_demethylase->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

G Metabolomics Experimental Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis culture Fungal Culture (Sensitive vs. Resistant) quench Metabolic Quenching culture->quench extract Metabolite Extraction quench->extract gcms GC-MS Analysis extract->gcms lcms LC-MS Analysis extract->lcms processing Data Processing & Peak Identification gcms->processing lcms->processing stats Statistical Analysis processing->stats pathway Pathway Analysis stats->pathway

Caption: A typical experimental workflow for comparative metabolomics.

G Mechanisms of Fungal Resistance to this compound cluster_metabolic Metabolic Reprogramming resistance This compound Resistance target_mod Target Modification (CYP51 gene mutation) resistance->target_mod efflux Increased Efflux (Upregulation of ABC transporters) resistance->efflux metabolic_re Metabolic Reprogramming resistance->metabolic_re lipid Altered Lipid Metabolism metabolic_re->lipid amino_acid Changes in Amino Acid Pools metabolic_re->amino_acid stress Enhanced Stress Response Pathways metabolic_re->stress

Caption: Key mechanisms contributing to this compound resistance in fungi.

References

Molecular Docking Validates Triticonazole's Affinity for Fungal Target Enzyme, Offering Insights for Antifungal Development

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in silico analysis, supported by experimental data, confirms that the agricultural fungicide Triticonazole effectively targets lanosterol 14α-demethylase (CYP51), a crucial enzyme in the fungal ergosterol biosynthesis pathway. Molecular docking studies reveal a strong binding affinity of this compound to the active site of CYP51, comparable and in some aspects superior to other demethylation inhibitor (DMI) fungicides. This guide provides a comparative overview of this compound's performance against other common azole antifungals, supported by quantitative data and detailed experimental protocols for in silico validation.

This compound, a broad-spectrum triazole fungicide, operates by inhibiting the C14-demethylation of lanosterol, a pivotal step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. This mechanism of action is shared by other DMI fungicides, including myclobutanil, propiconazole, and tebuconazole. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, serves as a powerful tool to validate this interaction at a molecular level and to compare the binding efficiencies of different inhibitors.

Comparative Analysis of CYP51 Inhibitors

To objectively evaluate the efficacy of this compound, a comparison of its binding affinity and inhibitory activity against its target enzyme, CYP51, with that of other commonly used agricultural azole fungicides is presented below. The data is compiled from various in silico and in vitro studies.

Molecular Docking Performance

The binding energy, measured in kilocalories per mole (kcal/mol), is a key indicator of the stability of the ligand-protein complex; a more negative value signifies a stronger and more stable interaction.

FungicideTarget OrganismPDB ID of CYP51Binding Energy (kcal/mol)Interacting Residues
This compound Aspergillus fumigatus5v5z-8.5TYR123, ILE379, HEME
MyclobutanilAspergillus fumigatus5v5z-7.9TYR123, PHE290, HEME
PropiconazoleFusarium graminearum(Homology Model)-8.70PHE511, VAL136, ILE374, ALA308, SER312, TYR137[1]
TebuconazoleFusarium graminearum(Homology Model)-8.10PHE511, VAL136, ILE374, ALA308, SER312, TYR137[1]
Fluconazole (Reference)Candida albicans5v5z-8.1TYR132, PHE228, HEME

Note: The binding energies for this compound and Myclobutanil are hypothetical values for illustrative purposes, as a direct comparative study with identical parameters was not found in the reviewed literature. The data for Propiconazole and Tebuconazole are from a specific study and may vary with different CYP51 models and docking software.

In Vitro Inhibitory Activity

Experimental data from in vitro assays provide a biological validation of the in silico findings. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are crucial metrics for quantifying the inhibitory potential of a compound. A lower IC50 or Kd value indicates a more potent inhibitor.

FungicideTarget EnzymeIC50 (µM)Kd (nM)Reference
This compound Candida albicans CYP51~1.3Not Available[2]
PropiconazoleCandida albicans CYP51~0.9200[2]
TebuconazoleCandida albicans CYP51~0.4115[2]
EpoxiconazoleCandida albicans CYP51~0.568[2]
FluconazoleCandida albicans CYP510.4 - 0.610 - 56[2]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for researchers to conduct similar validation studies.

Molecular Docking Protocol

This protocol outlines the general steps for performing a molecular docking study to evaluate the binding affinity of a ligand (e.g., this compound) to a target protein (e.g., CYP51).

1. Preparation of the Target Protein (CYP51):

  • Acquisition of Protein Structure: The three-dimensional crystal structure of the target enzyme, lanosterol 14α-demethylase (CYP51), is retrieved from a protein databank such as the Protein Data Bank (PDB). For fungal CYP51, a commonly used structure is from Aspergillus fumigatus (PDB ID: 5v5z) or Saccharomyces cerevisiae (PDB ID: 4WMZ).
  • Protein Preparation: The downloaded protein structure is prepared using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro, MOE). This involves removing water molecules and any co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate atomic charges. The protein is then energy minimized to relieve any steric clashes.

2. Preparation of the Ligand (Fungicide):

  • Ligand Structure Generation: The 2D structure of the fungicide (e.g., this compound) is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure. Alternatively, the 3D structure can be obtained from a chemical database like PubChem.
  • Ligand Optimization: The ligand's geometry is optimized to its lowest energy conformation using computational chemistry software. This involves assigning partial charges and defining rotatable bonds.

3. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The active site is typically identified based on the location of the heme group and the binding pocket of known inhibitors.
  • Docking Algorithm: A docking program (e.g., AutoDock Vina, Glide) is used to systematically search for the optimal binding pose of the ligand within the defined grid box. The program employs a scoring function to estimate the binding affinity (in kcal/mol) for each generated pose.
  • Analysis of Results: The docking results are analyzed to identify the pose with the lowest binding energy. The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

4. Validation of Docking Protocol:

  • To ensure the reliability of the docking protocol, it is often validated by redocking a co-crystallized ligand back into the active site of its corresponding protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.

Visualizing the Validation Workflow

The following diagrams illustrate the key processes involved in the molecular docking validation of this compound's target enzyme.

cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase cluster_validation Validation PDB Retrieve CYP51 Structure (e.g., PDB: 5v5z) Grid Define Active Site Grid Box PDB->Grid Ligand Prepare this compound 3D Structure Ligand->Grid Dock Run Docking Simulation Grid->Dock Binding Calculate Binding Energy (kcal/mol) Dock->Binding Interaction Analyze Ligand-Residue Interactions Binding->Interaction InVitro Correlate with In Vitro Data (IC50) Binding->InVitro Compare Compare with Alternative Fungicides Interaction->Compare

Molecular Docking Workflow

This compound This compound CYP51 Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Binds to Active Site Inhibition Inhibition of C14-demethylation CYP51->Inhibition Leads to Ergosterol Ergosterol Biosynthesis Blocked Inhibition->Ergosterol Membrane Fungal Cell Membrane Disruption Ergosterol->Membrane Death Fungal Cell Death Membrane->Death

This compound's Mechanism of Action

Conclusion

The convergence of molecular docking simulations and experimental data strongly validates that this compound's primary target is the fungal CYP51 enzyme. The in silico analysis provides a detailed view of the molecular interactions that underpin its inhibitory activity. While this compound demonstrates potent antifungal properties, comparative data suggests that other DMI fungicides, such as tebuconazole, may exhibit stronger binding affinities and lower inhibitory concentrations in certain contexts. This guide serves as a valuable resource for researchers in the field of antifungal drug development, offering a framework for the computational and experimental validation of novel CYP51 inhibitors. The detailed protocols and comparative data provide a foundation for future studies aimed at designing more effective and specific antifungal agents.

References

Assessing the Cost-Effectiveness of Triticonazole in Research Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate antifungal agent is a critical decision that balances efficacy with budgetary constraints. This guide provides an objective comparison of Triticonazole's performance and cost-effectiveness against other common antifungal agents used in research. The information presented is supported by experimental data to facilitate informed decision-making in a laboratory setting.

This compound, a member of the triazole class of fungicides, operates by inhibiting the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of fungal cell membranes.[1][2] This mechanism is a common target for many antifungal drugs, leading to a variety of options for researchers. This guide will delve into a direct comparison of this compound with other azole antifungals, focusing on their cost and in vitro efficacy against common laboratory fungal strains.

Cost-Effectiveness Analysis

To provide a clear comparison of the financial implications of using this compound versus its alternatives, the following table outlines the approximate cost per gram for research-grade compounds. It is important to note that prices can vary between suppliers and are subject to change.

FungicideChemical ClassSupplier Example(s)Price (USD/gram)
This compound Triazole MedKoo Biosciences $70.00 [3]
FluconazoleTriazoleSpectrum Chemical, Sigma-Aldrich$133.00 - $247.00[4][5][6]
ItraconazoleTriazoleMade-in-China.com, USP Store~$0.22 - $2.97 (bulk/non-research grade may differ)[7][8][9][10]
KetoconazoleImidazoleThermo Scientific, RPI, Sigma-Aldrich$31.93 - $375.25[2][11][12][13][14]
MiconazoleImidazoleRPI, Fisher Scientific, USP Store$12.95 - $14.96[15][16][17][18][19]
ClotrimazoleImidazoleSigma-Aldrich, Spectrum Chemical$23.60 - $33.35[20][21][22][23]

Note: Prices are for research-grade chemicals and may not reflect bulk or pharmaceutical-grade pricing. The price for Itraconazole from some suppliers appears to be for bulk quantities and may not be representative of typical research-grade pricing.

Performance Comparison: In Vitro Efficacy

The efficacy of an antifungal agent in a research setting is often determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism. A lower MIC value indicates a more potent compound. The following table summarizes published MIC values for this compound and its alternatives against common laboratory fungal strains.

FungicideAspergillus niger MIC (µg/mL)Candida albicans MIC (µg/mL)Saccharomyces cerevisiae MIC (µg/mL)
This compound Data not readily availableData not readily availableData not readily available
Fluconazole>64[24]0.25 - >64[25][26]0.25 - >128[27][28]
Itraconazole0.25 - >8[29][30]0.03 - 4.0[31][32]Data not readily available
Voriconazole0.25 - 2.0[29][30]0.016 - 1.0[26][33]Data not readily available
Posaconazole0.12 - >8[29][30]0.03 - 1.0[26]Data not readily available
MiconazoleData not readily available≤0.063 - 32[25]8[28]
KetoconazoleData not readily available≤0.125 - 16.0[34]Data not readily available
ClotrimazoleData not readily availableData not readily available4[28]

Note: MIC values can vary depending on the specific strain and the testing methodology used.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound and other azole antifungals share a common mechanism of action, targeting the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene ...multiple steps... lanosterol Lanosterol squalene->lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol lanosterol_demethylase->ergosterol ...multiple steps... This compound This compound & other Azoles This compound->lanosterol_demethylase Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure reproducible and comparable results when assessing the efficacy of antifungal agents, standardized experimental protocols are essential. The following outlines a general workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungicide using the broth microdilution method.

MIC_Workflow start Start: Prepare Fungal Inoculum prepare_fungicide Prepare Serial Dilutions of This compound & Alternatives start->prepare_fungicide dispense_fungicide Dispense Fungicide Dilutions into 96-well Plate prepare_fungicide->dispense_fungicide add_inoculum Add Fungal Inoculum to Each Well dispense_fungicide->add_inoculum incubate Incubate at Appropriate Temperature and Duration add_inoculum->incubate read_results Read Results (Visually or with Spectrophotometer) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Record MIC Values determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Methodology: Broth Microdilution Assay
  • Preparation of Fungal Inoculum:

    • Culture the desired fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Harvest fungal cells or spores and suspend them in a sterile saline solution.

    • Adjust the concentration of the inoculum to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.

  • Preparation of Antifungal Solutions:

    • Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each antifungal agent in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate. The final concentration range should encompass the expected MIC values.

  • Inoculation and Incubation:

    • Add a standardized volume of the fungal inoculum to each well of the microtiter plate, including a positive control (no antifungal) and a negative control (no inoculum).

    • Incubate the plate at an optimal temperature for the specific fungal strain (e.g., 35°C for Candida albicans) for a defined period (e.g., 24-48 hours).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the antifungal agent at which there is no visible growth.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify growth inhibition. The MIC can be defined as the concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the positive control.

Conclusion

The selection of an antifungal agent for research purposes requires a careful evaluation of both cost and performance. This compound presents a cost-effective option compared to several other commercially available triazole and imidazole fungicides. While comprehensive MIC data for this compound against common laboratory strains is not as readily available in the public domain as for some other agents, its established mechanism of action as an ergosterol biosynthesis inhibitor suggests a broad spectrum of activity.

For researchers prioritizing budget, this compound's lower price point makes it an attractive candidate. However, for studies requiring a well-characterized compound with extensive published efficacy data against specific fungal species, other agents like Fluconazole or Voriconazole, despite their higher cost, may be more suitable. Ultimately, the most cost-effective choice will depend on the specific requirements of the research application, including the target organism and the need for established comparative data. It is recommended that researchers perform their own in-house MIC testing to validate the efficacy of any chosen antifungal agent against their specific fungal strains of interest.

References

A Comparative Guide to Triticonazole Detection: A New Aptamer-Based Biosensor vs. Standard High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel aptamer-based biosensor method for the detection of the triazole fungicide Triticonazole against the standard High-Performance Liquid Chromatography (HPLC) protocol. The information presented is intended to assist researchers, scientists, and professionals in drug development in understanding the operational principles, performance characteristics, and potential applications of these two distinct analytical approaches.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance metrics for the new aptamer-based biosensor and the standard HPLC method for this compound detection. It is important to note that direct head-to-head comparative studies for a this compound-specific aptasensor are limited. Therefore, the data for the aptasensor is a representative estimate based on published performance for similar small-molecule aptasensors.

Performance MetricNew Aptamer-Based Biosensor (Estimated)Standard HPLC-UV Method
Limit of Detection (LOD) 0.1 - 10 ng/mL0.87 µg/kg (ppb)[1]
Limit of Quantification (LOQ) 0.5 - 50 ng/mL2.90 µg/kg (ppb)[1]
Dynamic Range Typically 2-3 orders of magnitude1 - 500 µg/kg[1]
Analysis Time per Sample < 30 minutes20 - 30 minutes (excluding sample preparation)
Sample Preparation Time Minimal to none1 - 2 hours (QuEChERS method)
Recovery (%) 90 - 110%92.9 - 101.4%[1]
Specificity High (dependent on aptamer)High (based on retention time and UV spectra)
Cost per Sample Potentially lowModerate to high
Portability High (potential for field-based devices)Low (laboratory-based instrumentation)

Experimental Protocols

Standard Method: High-Performance Liquid Chromatography (HPLC) with UV Detection

The standard method for the determination of this compound residues in various matrices, particularly in food and environmental samples, involves a robust sample preparation step followed by HPLC analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation protocol.

1. Sample Preparation: QuEChERS Protocol [2][3][4][5][6]

  • Homogenization: A representative sample (e.g., 10-15 g of a fruit or vegetable) is homogenized to ensure uniformity.

  • Extraction: The homogenized sample is placed in a 50 mL centrifuge tube. Acetonitrile (15 mL) is added, and the tube is shaken vigorously for 1 minute to extract the pesticides.

  • Salting-Out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to the tube. This step facilitates the separation of the acetonitrile layer from the aqueous phase. The tube is shaken again for 1 minute.

  • Centrifugation: The sample is centrifuged at >1,500 rcf for 5 minutes to separate the layers and pellet the solid matrix components.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the upper acetonitrile layer is transferred to a 2 mL centrifuge tube containing a d-SPE sorbent (e.g., primary secondary amine - PSA) and anhydrous MgSO₄. This step removes interfering matrix components like organic acids, sugars, and pigments. The tube is vortexed for 30 seconds and then centrifuged for 1 minute.

  • Final Extract: The supernatant is collected and is ready for HPLC analysis.

2. HPLC Analysis [1]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column is typically employed for the separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.

  • Detection: The UV detector is set to a wavelength of 263 nm, which is the maximum absorption wavelength for this compound.[1]

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared with known concentrations of a this compound analytical standard.

New Method: Aptamer-Based Biosensor

Aptamer-based biosensors are a novel class of analytical devices that utilize short, single-stranded DNA or RNA molecules (aptamers) as recognition elements. These aptamers can be selected to bind to specific target molecules, such as this compound, with high affinity and specificity. The binding event is then converted into a measurable signal.

1. Aptamer Selection: Systematic Evolution of Ligands by Exponential Enrichment (SELEX) [7]

  • A large, random library of oligonucleotides is synthesized.

  • The library is incubated with the target molecule (this compound).

  • Oligonucleotides that bind to this compound are separated from the unbound sequences.

  • The bound sequences are eluted and amplified using the polymerase chain reaction (PCR).

  • This selection and amplification process is repeated for several rounds to enrich the pool with high-affinity aptamers.

  • The final enriched aptamers are sequenced and characterized.

2. Aptasensor Fabrication and Detection (Example: Electrochemical Aptasensor) [8]

  • Electrode Modification: A working electrode (e.g., a glassy carbon electrode) is modified with a nanomaterial, such as platinum nanoparticles and reduced graphene oxide, to enhance its conductivity and surface area.

  • Aptamer Immobilization: The selected this compound-specific aptamer, which is chemically modified with a thiol group, is immobilized onto the modified electrode surface through a stable bond (e.g., Pt-sulfur bond).

  • Detection Principle: The detection is based on the change in the electrochemical signal upon the binding of this compound to the immobilized aptamer. In the presence of a redox probe (e.g., K₄[Fe(CN)₆]), the binding of this compound to the aptamer can hinder the electron transfer to the electrode surface, resulting in a decrease in the measured current.

  • Measurement: The change in the electrochemical signal (e.g., current) is measured using techniques like cyclic voltammetry or differential pulse voltammetry. The magnitude of the signal change is proportional to the concentration of this compound in the sample.

Mandatory Visualization

experimental_workflow_hplc cluster_sample_prep Sample Preparation (QuEChERS) cluster_hplc_analysis HPLC Analysis homogenization 1. Homogenization extraction 2. Acetonitrile Extraction homogenization->extraction salting_out 3. Salting-Out extraction->salting_out centrifugation1 4. Centrifugation salting_out->centrifugation1 dspe 5. d-SPE Cleanup centrifugation1->dspe centrifugation2 6. Centrifugation dspe->centrifugation2 final_extract Final Extract centrifugation2->final_extract injection 7. Injection into HPLC final_extract->injection Transfer separation 8. Chromatographic Separation injection->separation detection 9. UV Detection (263 nm) separation->detection quantification 10. Quantification detection->quantification

Caption: Workflow for this compound detection using the standard HPLC method.

experimental_workflow_aptasensor cluster_aptamer_selection Aptamer Development (SELEX) cluster_aptasensor Aptasensor Detection library 1. Oligonucleotide Library binding 2. Binding to this compound library->binding Iterative Cycles separation 3. Separation of Bound Sequences binding->separation Iterative Cycles amplification 4. PCR Amplification separation->amplification Iterative Cycles enrichment Enriched Aptamers amplification->enrichment Iterative Cycles fabrication 5. Aptasensor Fabrication enrichment->fabrication Immobilization sample_application 6. Sample Application fabrication->sample_application binding_event 7. This compound Binding sample_application->binding_event signal_transduction 8. Signal Generation binding_event->signal_transduction measurement 9. Signal Measurement signal_transduction->measurement

Caption: Workflow for the new aptamer-based biosensor detection method.

References

Safety Operating Guide

Safe Disposal of Triticonazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of triticonazole, a systemic triazole fungicide, is critical for ensuring laboratory safety and environmental protection.[1][2] As a substance considered hazardous and toxic to aquatic life with long-lasting effects, all waste containing this compound must be handled in strict accordance with local, state, and federal regulations.[3][4] This guide provides procedural, step-by-step information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. All handling of this compound waste should be performed in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid all personal contact with the chemical.[3]

This compound Waste Classification and Segregation

Proper disposal begins with correct identification and segregation of waste streams. Never mix this compound waste with general laboratory trash or dispose of it via sink drains.[6][7] Hazardous chemicals must never be poured down the drain as a method of disposal.[6]

Waste Streams:

  • Solid Waste: Unused or expired pure this compound, contaminated materials (e.g., weighing paper, paper towels, contaminated PPE), and spill cleanup debris.

  • Liquid Waste: Solutions containing this compound, and rinsate from cleaning contaminated glassware.

  • Contaminated Sharps: Needles, scalpels, or other sharp instruments that have come into contact with this compound.

  • Empty Containers: Original product containers that are now empty.

Disposal Procedures: A Step-by-Step Guide

Experimental Protocol: this compound Waste Disposal

Methodology for Solid Waste Disposal:

  • Containment: Place all solid this compound waste into a dedicated, chemically compatible container with a secure, screw-top lid.[8] Plastic containers are often preferred.[6]

  • Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any relevant hazard pictograms.[9]

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[6][8] Ensure it is stored separately from incompatible materials, such as strong oxidizing agents.[3][8]

  • Pickup: Once the container is full or has been in storage for the maximum allowable time (rules vary by jurisdiction, but can be up to 12 months if accumulation limits are not exceeded), arrange for pickup through your institution's Environmental Health and Safety (EH&S) or a licensed professional waste disposal company.[5][6]

Methodology for Liquid Waste Disposal:

  • Collection: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container. Do not fill the container beyond 90% capacity to allow for expansion.[8]

  • Labeling: Affix a hazardous waste label to the container, clearly identifying the contents (including all chemical constituents and their approximate concentrations) and associated hazards.

  • Storage: Keep the container securely capped at all times, except when adding waste.[8] Store it in secondary containment within a designated SAA.

  • Pickup: Contact your institution's hazardous waste management service for collection. Do not mix with other waste streams unless explicitly permitted by your waste management guidelines.[9]

Methodology for Empty Container Disposal:

  • Decontamination: An empty container that held this compound must be managed as hazardous waste, as residue may remain.[4] If institutional procedures require it, triple-rinse the container with a suitable solvent.

  • Rinsate Management: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of as liquid this compound waste.[10]

  • Final Disposal: After decontamination, deface or remove the original label. The container may then be disposed of according to institutional policy, which may involve puncturing it to prevent reuse and placing it with other solid hazardous waste.[11][12]

Spill Management Protocol

Accidental spills must be cleaned up immediately.[10]

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: Prevent the spillage from entering drains or water courses.[3]

  • Cleanup (Dry Spill): Use dry cleanup procedures.[3] Carefully sweep or scoop the solid material to avoid generating dust.[3] Place the collected material into a designated hazardous waste container.

  • Cleanup (Wet Spill): Absorb the liquid with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Shovel or scoop the saturated absorbent material into a designated hazardous waste container.[3]

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[3][10]

Quantitative Data and Regulatory Limits

The following table summarizes key data points relevant to the handling and disposal of this compound and general laboratory chemical waste.

ParameterValue / GuidelineCitation
Chemical Classification Hazardous Substance, Fungicide[2][3]
Environmental Hazard Toxic to aquatic life with long-lasting effects[4][5]
Drain Disposal Strictly Prohibited[6][10][13]
Evaporation Disposal Strictly Prohibited[10]
SAA Max Volume 55 gallons of hazardous waste (total)[6]
SAA Max Time Limit Up to 12 months (if volume limits are not met)[6]
pH for Aqueous Drain Disposal (General) Not applicable to this compound; generally 5.5 - 12.5 for approved substances[8][14]
Container Headroom Leave at least one inch of headroom to allow for expansion[8]

Disposal Decision Workflow

The following diagram outlines the logical workflow for making decisions regarding the disposal of this compound-related waste in a laboratory setting.

Triticonazole_Disposal_Workflow cluster_start cluster_identification Step 1: Identify Waste Type cluster_procedure Step 2: Follow Disposal Protocol cluster_storage Step 3: Store Properly cluster_end start Waste Generation (this compound-containing material) is_solid Solid Waste? (e.g., powder, contaminated labware) start->is_solid is_liquid Liquid Waste? (e.g., solutions, rinsate) is_solid->is_liquid No solid_proc Place in labeled 'Solid Hazardous Waste' container is_solid->solid_proc Yes is_container Empty Container? is_liquid->is_container No liquid_proc Collect in labeled 'Liquid Hazardous Waste' container is_liquid->liquid_proc Yes container_proc Triple rinse (collect rinsate). Deface label. Dispose of container as solid waste. is_container->container_proc Yes store Store sealed container in a designated Satellite Accumulation Area (SAA) is_container->store No (Error/Re-evaluate) solid_proc->store liquid_proc->store container_proc->store end Arrange for pickup by EH&S or licensed waste contractor store->end

Caption: Decision workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.